Technical Documentation Center

(2S)-2-(2-methylpropyl)morpholine hydrochloride Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: (2S)-2-(2-methylpropyl)morpholine hydrochloride
  • CAS: 2694057-32-2

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to (2S)-2-(2-methylpropyl)morpholine Hydrochloride

Abstract: This technical guide provides a comprehensive overview of (2S)-2-(2-methylpropyl)morpholine hydrochloride, a chiral morpholine derivative of significant interest in medicinal chemistry and organic synthesis. Mo...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This technical guide provides a comprehensive overview of (2S)-2-(2-methylpropyl)morpholine hydrochloride, a chiral morpholine derivative of significant interest in medicinal chemistry and organic synthesis. Morpholine scaffolds are prized for their ability to improve physicochemical properties such as metabolic stability and aqueous solubility.[1] This document details the compound's chemical identity, physicochemical properties, stereoselective synthesis protocols, and robust analytical characterization methods. The information presented herein is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical, field-proven insights into the handling and application of this specific chiral building block.

Chemical Identity and Physicochemical Properties

(2S)-2-(2-methylpropyl)morpholine, also known as (S)-2-isobutylmorpholine, is a substituted morpholine featuring an isobutyl group at the C2 position with a defined S-stereochemistry. The hydrochloride salt form enhances its stability and solubility in aqueous media, which is a common practice for amine-containing compounds.[2]

The morpholine ring itself is a versatile scaffold in medicinal chemistry, often incorporated into biologically active compounds to modulate their properties.[1][3]

Structure:

  • Core Scaffold: Morpholine

  • Substituent: 2-methylpropyl (isobutyl) at C2

  • Stereochemistry: (S) at C2

  • Salt Form: Hydrochloride (HCl)

Table 1: Physicochemical and Computed Properties

PropertyValueSource
Molecular Formula C₈H₁₈ClNO (Hydrochloride Salt)-
C₈H₁₇NO (Free Base)[4]
Molecular Weight 179.69 g/mol (Hydrochloride Salt)-
143.23 g/mol (Free Base)[4]
Monoisotopic Mass 143.13101 Da (Free Base)[4]
IUPAC Name (2S)-2-(2-methylpropyl)morpholine hydrochloride-
InChIKey (Free Base) HNDXEVBVCNVVOW-QMMMGPOBSA-N[4]
SMILES (Free Base) CC(C)C[C@H]1CNCCO1[4]
Predicted XlogP 1.2[4]
Physical Form Solid or liquid[5]
Storage Sealed in dry, room temperature[5]

Synthesis and Purification

The synthesis of chiral 2-substituted morpholines requires precise stereochemical control. Several modern synthetic strategies can be employed, moving beyond classical resolutions to more efficient asymmetric methods.[1][6] A prevalent and highly effective approach involves the cyclization of an enantiomerically pure amino alcohol precursor.

Recommended Synthetic Approach: From (S)-Leucinol

A robust and stereospecific route to (2S)-2-(2-methylpropyl)morpholine starts from the commercially available chiral amino alcohol, (S)-Leucinol. This method ensures the desired (S)-stereochemistry is maintained throughout the synthesis.

The overall transformation can be visualized as a two-step process involving N-alkylation followed by intramolecular cyclization. A modern, one-pot protocol using ethylene sulfate has been shown to be highly effective for converting 1,2-amino alcohols into morpholines.[7]

Diagram 1: Synthetic Workflow from (S)-Leucinol

G cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Intramolecular Cyclization cluster_2 Step 3: Salt Formation Leucinol (S)-Leucinol Intermediate N-alkylated Intermediate (Sulfate Ester) Leucinol->Intermediate Ethylene Sulfate, tBuOK FreeBase (2S)-2-(2-methylpropyl)morpholine (Free Base) Intermediate->FreeBase Heat / Base HCl_Salt (2S)-2-(2-methylpropyl)morpholine Hydrochloride FreeBase->HCl_Salt HCl in Ether G cluster_results Validation Outcomes Start Synthesized Product ((2S)-2-isobutylmorpholine HCl) NMR NMR Spectroscopy (¹H, ¹³C) Start->NMR Confirms Structure & Connectivity MS Mass Spectrometry (LC-MS / GC-MS) Start->MS Confirms Molecular Weight HPLC Chiral HPLC Start->HPLC Determines Enantiomeric Purity (ee%) Structure_Confirm Structure Verified NMR->Structure_Confirm MW_Confirm MW Verified MS->MW_Confirm Purity_Confirm ee% > 99% HPLC->Purity_Confirm

Sources

Exploratory

(2S)-2-isobutylmorpholine hydrochloride CAS number

An In-depth Technical Guide to (2S)-2-Isobutylmorpholine Hydrochloride for Drug Discovery Professionals Abstract (2S)-2-Isobutylmorpholine hydrochloride is a chiral heterocyclic compound of significant interest in contem...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to (2S)-2-Isobutylmorpholine Hydrochloride for Drug Discovery Professionals

Abstract

(2S)-2-Isobutylmorpholine hydrochloride is a chiral heterocyclic compound of significant interest in contemporary medicinal chemistry. The morpholine scaffold is a privileged structure, frequently incorporated into drug candidates to enhance physicochemical properties, improve pharmacokinetic profiles, and provide a versatile framework for interacting with biological targets.[1][2][3] This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, offering an in-depth exploration of the compound's chemical identity, synthesis, analytical characterization, potential therapeutic applications, and critical safety protocols. By synthesizing established principles of morpholine chemistry with practical, field-proven insights, this document aims to facilitate the effective utilization of (2S)-2-isobutylmorpholine hydrochloride in drug discovery and development programs.

Chemical Identity and Physicochemical Properties

The precise identification and characterization of a compound are foundational to its application in research and development. This section details the structural and physicochemical properties of (2S)-2-isobutylmorpholine hydrochloride.

CAS Number and Nomenclature

A definitive CAS (Chemical Abstracts Service) number for (2S)-2-isobutylmorpholine hydrochloride is not readily found in major chemical databases. The parent compound, (2S)-2-isobutylmorpholine, also known as (2S)-2-(2-methylpropyl)morpholine, is the key chemical entity.[4] The hydrochloride salt is formed by the reaction of the basic morpholine nitrogen with hydrochloric acid. For regulatory and procurement purposes, it is crucial to specify the full name, structure, and stereochemistry.

Table 1: Compound Identification

IdentifierData
Systematic Name (2S)-2-(2-methylpropyl)morpholine hydrochloride
Common Synonyms (2S)-2-isobutylmorpholine HCl
Parent Compound (2S)-2-(2-methylpropyl)morpholine
Parent Molecular Formula C₈H₁₇NO
HCl Salt Molecular Formula C₈H₁₈ClNO
Parent Molecular Weight 143.23 g/mol [5]
HCl Salt Molecular Weight 179.69 g/mol
Parent InChIKey HNDXEVBVCNVVOW-QMMMGPOBSA-N[4]
Physicochemical Properties (Predicted)

Experimental data for this specific salt are scarce; therefore, properties are predicted based on the parent structure and general characteristics of similar amine hydrochlorides. These values are critical for formulation development, as they influence solubility, absorption, and stability.

Table 2: Predicted Physicochemical Properties of (2S)-2-Isobutylmorpholine

PropertyPredicted ValueSignificance in Drug Development
logP (Octanol/Water) 1.2[4]Indicates moderate lipophilicity, balancing aqueous solubility with membrane permeability.
Topological Polar Surface Area (TPSA) 21.26 ŲInfluences transport properties, including blood-brain barrier (BBB) penetration.[6]
pKa (Conjugate Acid) ~8.5 - 9.0The morpholine nitrogen is a weak base. The pKa determines the ionization state at physiological pH, affecting receptor binding and solubility.[1]
Hydrogen Bond Donors 1 (in parent)Influences interactions with biological targets and solubility.[6]
Hydrogen Bond Acceptors 2 (in parent)Influences interactions with biological targets and solubility.[6]
Rotatable Bonds 2Relates to conformational flexibility and the ability to adapt to a binding site.

Synthesis and Stereochemical Control

The synthesis of enantiomerically pure morpholines is a critical step for their use in drug development, as stereoisomers can exhibit vastly different pharmacological and toxicological profiles.

Retrosynthetic Analysis

A logical synthetic approach involves the cyclization of a chiral amino alcohol precursor. The isobutyl group and the stereocenter at the C2 position are the key structural features to be installed.

G Target (2S)-2-Isobutylmorpholine HCl Precursor1 (2S)-N-protected-4-methyl-1-aminopentan-2-ol Target->Precursor1 Cyclization & Deprotection Precursor2 (S)-Leucinol Precursor1->Precursor2 N-Protection & Functional Group Interconversion StartingMaterial (S)-Leucine Precursor2->StartingMaterial Reduction

Caption: Retrosynthetic pathway for (2S)-2-isobutylmorpholine.

Proposed Synthetic Protocol

This protocol outlines a plausible, multi-step synthesis starting from the readily available chiral amino acid, (S)-Leucine.

Step 1: Reduction of (S)-Leucine to (S)-Leucinol

  • Suspend (S)-Leucine in a suitable anhydrous solvent (e.g., tetrahydrofuran, THF).

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a reducing agent, such as lithium aluminum hydride (LiAlH₄), portion-wise.

  • After the addition is complete, allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).

  • Carefully quench the reaction with water and aqueous sodium hydroxide.

  • Filter the resulting solids and concentrate the filtrate to yield crude (S)-Leucinol.

Step 2: N-Alkylation with a Protected Ethylene Glycol Equivalent

  • Dissolve (S)-Leucinol in a polar aprotic solvent (e.g., acetonitrile).

  • Add a base, such as potassium carbonate (K₂CO₃), to the solution.

  • Add a 2-haloethanol derivative (e.g., 2-bromoethanol or ethylene oxide) to introduce the second part of the morpholine ring.

  • Heat the reaction mixture to drive the alkylation to completion.

  • After cooling, filter the inorganic salts and concentrate the solvent to obtain the N-substituted amino alcohol intermediate.

Step 3: Intramolecular Cyclization (Dehydration)

  • Dissolve the N-(2-hydroxyethyl)-leucinol intermediate from Step 2 in a suitable solvent.

  • Add a strong acid catalyst, such as sulfuric acid (H₂SO₄).

  • Heat the mixture to induce intramolecular dehydration and cyclization, forming the morpholine ring.[7]

  • Neutralize the reaction mixture and extract the product into an organic solvent.

  • Purify the crude (2S)-2-isobutylmorpholine via distillation or column chromatography.

Step 4: Hydrochloride Salt Formation

  • Dissolve the purified (2S)-2-isobutylmorpholine free base in a suitable anhydrous solvent (e.g., diethyl ether or ethyl acetate).

  • Slowly bubble dry hydrogen chloride gas through the solution, or add a solution of HCl in a compatible solvent (e.g., HCl in dioxane).

  • The hydrochloride salt will precipitate out of the solution.

  • Collect the solid product by filtration, wash with cold solvent, and dry under vacuum to yield (2S)-2-isobutylmorpholine hydrochloride.

Analytical Characterization and Quality Control

Robust analytical methods are essential to confirm the identity, purity, and stereochemical integrity of the synthesized compound.

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) is the primary technique for assessing purity and quantifying the compound.

Table 3: Recommended HPLC Methodologies

MethodColumn TypeMobile Phase (Typical)DetectionPurpose
Reversed-Phase (RP-HPLC) C18Acetonitrile/Water with acid modifier (e.g., TFA or formic acid)UV (low λ), CAD, or ELSDPurity assessment, assay. Morpholines lack a strong chromophore, so alternative detectors are often needed.[8]
Hydrophilic Interaction Liquid Chromatography (HILIC) HILIC (e.g., silica, amide)High organic content (e.g., >80% Acetonitrile) with aqueous bufferMS, CAD, ELSDSuperior retention for polar compounds like morpholines.[8]
Chiral HPLC Chiral stationary phase (e.g., polysaccharide-based)Hexane/Isopropanol or other non-polar/polar mixturesUV, MSEnantiomeric purity determination.
Spectroscopic and Spectrometric Methods

These methods provide structural confirmation and are used in conjunction with chromatography.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Will confirm the presence of the isobutyl group (doublet and multiplet), the morpholine ring protons (complex multiplets), and the N-H proton (broad singlet). The integration of signals will correspond to the expected number of protons.

    • ¹³C NMR: Will show the expected number of carbon signals, confirming the carbon skeleton of the molecule.[9]

  • Mass Spectrometry (MS):

    • Coupled with LC (LC-MS), this technique confirms the molecular weight of the parent compound. Electrospray ionization (ESI) in positive mode will show the protonated molecule [M+H]⁺ at m/z 144.13.[4]

  • Infrared (IR) Spectroscopy:

    • Will show characteristic peaks for N-H stretching (around 3300-3400 cm⁻¹), C-H stretching (around 2850-3000 cm⁻¹), and C-O-C stretching of the ether linkage (around 1100 cm⁻¹).

G cluster_0 Quality Control Workflow Sample Synthesized (2S)-2-Isobutylmorpholine HCl HPLC HPLC Analysis (Purity & Assay) Sample->HPLC Chiral_HPLC Chiral HPLC (Enantiomeric Purity) Sample->Chiral_HPLC LCMS LC-MS (Identity, MW) Sample->LCMS NMR NMR (¹H, ¹³C) (Structure Confirmation) Sample->NMR Report Certificate of Analysis (CoA) HPLC->Report Chiral_HPLC->Report LCMS->Report NMR->Report

Sources

Foundational

2-Substituted Morpholine Privileged Structures in Drug Discovery

This guide provides a comprehensive technical analysis of 2-substituted morpholines, focusing on their role as privileged structures in modern drug discovery.[1] Technical Guide & Whitepaper Executive Summary: The Strate...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical analysis of 2-substituted morpholines, focusing on their role as privileged structures in modern drug discovery.[1]

Technical Guide & Whitepaper

Executive Summary: The Strategic Value of the C2-Vector

In the landscape of medicinal chemistry, the morpholine ring is a "privileged scaffold" due to its ability to modulate physicochemical properties without compromising binding affinity. While N-substituted morpholines are ubiquitous (often used to solubilize lipophilic pharmacophores), 2-substituted morpholines represent a higher order of design sophistication.

Introducing a substituent at the C2 position breaks the symmetry of the heterocycle, creating a chiral center that allows for:

  • Vectorized Exploration: precise orientation of pendant groups into specific receptor sub-pockets.

  • Metabolic Hardening: steric blockade of the

    
    -carbon, a common site for CYP450-mediated oxidative metabolism.
    
  • Conformational Locking: The substituent prefers the equatorial position (in most cases) to minimize 1,3-diaxial interactions, reducing the entropic penalty upon binding.

This guide details the structural rationale, synthetic architectures, and validated protocols for deploying 2-substituted morpholines in drug development.

Structural & Physicochemical Rationale[1][2][3][4]

The morpholine ring offers a unique "Goldilocks" zone for drug-like properties, distinct from its carbon analog (cyclohexane) or nitrogen analog (piperazine).

The "Oxygen Effect" on Basicity

The ether oxygen at position 4 exerts an inductive electron-withdrawing effect (-I) on the nitrogen at position 1. This lowers the pKa of the conjugate acid significantly compared to piperidine.[1]

ScaffoldApproximate pKa (Conjugate Acid)Biological Implication
Piperidine ~11.0Highly ionized at physiological pH (7.4); poor membrane permeability.
Morpholine ~8.3 - 8.5 Balanced ionization ; exists as a mixture of cationic and neutral species, facilitating both solubility and BBB penetration.
2-Substituted Morpholine ~8.0 - 8.4Substitution at C2 can further fine-tune pKa depending on the electronic nature of the group (e.g., -CF3 vs -Me).
Metabolic Stability

Morpholines are generally resistant to metabolic degradation. However, the carbons


 to the nitrogen are susceptible to oxidation (N-dealkylation or lactam formation). Placing a substituent at C2 (and potentially C6) sterically hinders the approach of metabolic enzymes, extending the half-life (

) of the molecule.

Synthetic Architectures: From Classical to Modern

The synthesis of 2-substituted morpholines has evolved from harsh cyclizations to elegant, enantioselective assemblies.

Decision Tree for Synthetic Strategy

The choice of synthetic route depends heavily on the availability of chiral starting materials and the desired substitution pattern.

SyntheticStrategy Start Target: 2-Substituted Morpholine ChiralPool Route A: Chiral Pool (Amino Acids/Alcohols) Start->ChiralPool High Enantiopurity Required DeNovo Route B: De Novo Assembly (Multicomponent/Catalytic) Start->DeNovo Diversity Oriented Synthesis AminoAlcohol 1,2-Amino Alcohol Cyclization ChiralPool->AminoAlcohol Epoxide Chiral Epoxide Ring Opening ChiralPool->Epoxide SnAP SnAP Reagents (Sn-Amine Protocol) DeNovo->SnAP MetalCat Metal-Catalyzed Annulation DeNovo->MetalCat Reboxetine Example: Reboxetine Synthesis AminoAlcohol->Reboxetine Library Example: Fragment Library SnAP->Library

Figure 1: Strategic decision tree for selecting a synthetic route based on project stage (Lead Gen vs. Optimization).

Case Studies in Medicinal Chemistry

Reboxetine: The Chiral Pool Approach

Reboxetine (Edronax), a selective norepinephrine reuptake inhibitor (NRI), showcases the power of the 2-substituted morpholine scaffold. The (S,S)-enantiomer is the active pharmacophore. The morpholine ring serves as a rigid spacer that orients the bulky ethoxyphenoxy group in a precise spatial arrangement relative to the basic nitrogen.

Synthetic Pathway Analysis: The classical synthesis relies on the cyclization of a chiral amino alcohol. This route is robust and scalable but requires careful handling of stereocenters.

ReboxetineSynthesis Step1 (S)-3-amino-1,2-propanediol (Chiral Starter) Step2 N-Acylation (Chloroacetyl chloride) Step1->Step2 Step3 Base-Induced Cyclization (t-BuOK) Step2->Step3 Step4 Morpholinone Intermediate Step3->Step4 Step5 Reduction (Red-Al or BH3) Step4->Step5 Reduction of Lactam Step6 (S)-2-Hydroxymethyl morpholine Step5->Step6 Key Chiral Scaffold

Figure 2: The core construction of the Reboxetine morpholine scaffold via the morpholinone intermediate.

Aprepitant: 2,3-Disubstitution & Anomeric Control

Aprepitant (Emend), a Neurokinin-1 (NK1) antagonist, utilizes a 2,3-disubstituted morpholine. The synthesis is notable for a "crystallization-induced asymmetric transformation."[2]

  • Mechanism: The 2-position substituent (a pendant ether) utilizes the anomeric effect (interaction between the oxygen lone pair and the antibonding orbital of the C2-substituent) to stabilize the specific conformation required for receptor binding.

Experimental Protocols

Protocol A: General Synthesis of 2-Substituted Morpholines via Ethylene Sulfate

A modern, redox-neutral alternative to the classical chloroacetyl chloride route. This method avoids the formation of the lactam intermediate, preserving sensitive functional groups.

Scope: Conversion of chiral 1,2-amino alcohols to 2-substituted morpholines.

Materials:

  • Chiral 1,2-amino alcohol (1.0 equiv)

  • Ethylene sulfate (1.0 - 1.2 equiv)

  • Potassium tert-butoxide (t-BuOK) (2.5 equiv)

  • Solvent: THF or Dioxane (Anhydrous)

  • Temperature: 0°C to Room Temperature (RT)

Step-by-Step Workflow:

  • Zwitterion Formation:

    • Dissolve the 1,2-amino alcohol in anhydrous THF (0.2 M) under Nitrogen.

    • Cool to 0°C.

    • Add Ethylene sulfate (solid) in one portion.

    • Stir at 0°C for 1 hour, then warm to RT. Stir until the amino alcohol is consumed (TLC/LCMS). The product is often an insoluble zwitterionic intermediate (sulfate ester).

  • Cyclization:

    • Cool the reaction mixture back to 0°C.

    • Add t-BuOK (2.5 equiv) slowly to control exotherm.

    • Heat the mixture to 50-60°C for 2-4 hours.

  • Workup:

    • Quench with saturated NH4Cl solution.

    • Extract with DCM or EtOAc (3x).

    • Dry organics over Na2SO4 and concentrate.

  • Purification:

    • Flash column chromatography (typically MeOH/DCM gradients).

Validation Check:

  • Self-Validating Step: The formation of the zwitterion (precipitate) is a visual indicator of Step 1 success. If no precipitate forms, the amino alcohol may be too sterically hindered or the solvent too polar.

Protocol B: Enantioselective Ring Opening of Chiral Epoxides

Ideal for introducing diverse nucleophiles at the 2-position.

Workflow:

  • React a chiral epichlorohydrin or glycidyl ether with a primary amine (R-NH2).

  • This yields a 1-amino-3-chloro-2-propanol intermediate.

  • Treat with base (NaH or KOH) to induce intramolecular cyclization (SN2) to form the morpholine ring.

  • Note: This route typically yields the 2-hydroxymethyl morpholine derivative, which can be further functionalized.

Future Outlook: C-H Activation

The frontier of morpholine functionalization lies in direct C-H activation . Recent advances using photocatalysis (e.g., Iridium catalysts with blue light) allow for the direct arylation of the morpholine ring at the


-position (C2 or C3) without pre-functionalization. This "late-stage functionalization" allows medicinal chemists to rapidly generate 2-substituted analogs from a parent morpholine drug, significantly accelerating SAR cycles.

References

  • Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews. (2021).[3] Link

  • Occurrence of Morpholine in Central Nervous System Drug Discovery. Journal of Medicinal Chemistry. (2019). Link

  • Asymmetric Synthesis of (+)-(S,S)-Reboxetine via a New (S)-2-(Hydroxymethyl)morpholine Preparation. Journal of Organic Chemistry. (2005). Link

  • Green Synthesis of Morpholines via Selective Monoalkylation of Amines. ChemRxiv. (2024). Link

  • De Novo Assembly of Highly Substituted Morpholines and Piperazines. Organic Letters. (2016). Link

  • Synthesis of Aprepitant. Comprehensive Medicinal Chemistry III. (2017). Link

Sources

Exploratory

(2S)-2-(2-methylpropyl)morpholine molecular weight and formula

An In-Depth Technical Guide to (2S)-2-(2-methylpropyl)morpholine: Synthesis, Characterization, and Applications in Drug Discovery Introduction: The Morpholine Scaffold in Medicinal Chemistry The morpholine ring, a six-me...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to (2S)-2-(2-methylpropyl)morpholine: Synthesis, Characterization, and Applications in Drug Discovery

Introduction: The Morpholine Scaffold in Medicinal Chemistry

The morpholine ring, a six-membered heterocycle containing both an ether and a secondary amine functional group, is a cornerstone in modern medicinal chemistry.[1][2] Its unique physicochemical properties, including a pKa that renders it partially protonated at physiological pH, metabolic stability, and the ability to improve the aqueous solubility and pharmacokinetic profile of parent molecules, have designated it as a "privileged structure." Morpholine and its derivatives are integral components of numerous FDA-approved drugs, spanning a wide range of therapeutic areas from antibiotics like Linezolid to anticancer agents such as Gefitinib.[1][3] The substitution pattern on the morpholine ring allows for fine-tuning of a compound's biological activity and properties. Specifically, chiral 2-substituted morpholines are of significant interest as they introduce a stereocenter that can lead to specific interactions with biological targets, enhancing potency and selectivity.[4] This guide focuses on a particular chiral derivative, (2S)-2-(2-methylpropyl)morpholine, also known as (2S)-2-isobutylmorpholine, providing a comprehensive overview for researchers and professionals in drug development.

Molecular Profile of (2S)-2-(2-methylpropyl)morpholine

(2S)-2-(2-methylpropyl)morpholine is a chiral organic compound featuring an isobutyl group at the C2 position of the morpholine ring with a specific (S)-stereochemistry.

Molecular Formula and Weight

The chemical structure and key identifiers for (2S)-2-(2-methylpropyl)morpholine are summarized in the table below. The molecular weight is calculated based on the atomic weights of its constituent elements.

PropertyValueSource
IUPAC Name (2S)-2-(2-methylpropyl)morpholine-
Synonyms (2S)-2-isobutylmorpholine-
Molecular Formula C₈H₁₇NO[5]
Molecular Weight 143.23 g/mol Calculated
Monoisotopic Mass 143.131014 g/mol [5]

Synthesis of Enantiopure 2-Substituted Morpholines

The synthesis of enantiomerically pure 2-substituted morpholines is a key challenge in medicinal chemistry. Several strategies have been developed to achieve high enantioselectivity. A common and effective approach involves the asymmetric hydrogenation of 2-substituted dehydromorpholines.[4]

General Synthetic Workflow

A representative synthetic route to chiral 2-substituted morpholines involves the formation of an N-acylated dehydromorpholine intermediate, followed by a stereoselective reduction of the double bond.

Synthesis_of_2_Substituted_Morpholine start Amino Alkanol Precursor intermediate1 N-Protected Dehydromorpholine start->intermediate1 Cyclization & Dehydration catalyst Chiral Rhodium Catalyst + H₂ intermediate1->catalyst final_product (2S)-2-(2-methylpropyl)morpholine catalyst->final_product Asymmetric Hydrogenation

Caption: General workflow for the synthesis of chiral 2-substituted morpholines.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of the Dehydromorpholine Precursor

  • Starting Material: A suitable amino alcohol, such as (S)-1-amino-4-methyl-2-pentanol.

  • Protection: The amine is first protected, for example, with a carbobenzyloxy (Cbz) group using benzyl chloroformate.

  • Cyclization: The protected amino alcohol is then cyclized. This can be achieved through various methods, including intramolecular Williamson ether synthesis or other ring-closing reactions.

  • Dehydration: The resulting hydroxyl-morpholine derivative is dehydrated to form the 2-isobutyl-dehydromorpholine intermediate.

Step 2: Asymmetric Hydrogenation

  • Reaction Setup: The N-Cbz-2-isobutyl-dehydromorpholine is dissolved in a suitable solvent like methanol in a high-pressure reactor.

  • Catalyst: A chiral rhodium catalyst, for instance, one with a bisphosphine ligand having a large bite angle, is added (e.g., 0.5 mol%).[4]

  • Hydrogenation: The reactor is purged and pressurized with hydrogen gas (e.g., 50 bar) and the reaction is stirred at an elevated temperature (e.g., 50 °C) for 24 hours.

  • Work-up: After the reaction, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography to yield N-Cbz-(2S)-2-(2-methylpropyl)morpholine.

Step 3: Deprotection

  • Cleavage of Protecting Group: The Cbz group is removed via hydrogenolysis using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere.

  • Isolation: Filtration of the catalyst and removal of the solvent yields the final product, (2S)-2-(2-methylpropyl)morpholine.

This method generally provides high yields and excellent enantioselectivities (up to 99% ee).[4]

Spectroscopic Characterization

Spectroscopic analysis is crucial for confirming the structure and purity of the synthesized compound. Below are the expected spectroscopic data for (2S)-2-(2-methylpropyl)morpholine based on the analysis of similar morpholine derivatives.[5][7][8][9]

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the protons of the isobutyl group and the morpholine ring.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 3.8 - 4.0m2H-O-CH₂-
~ 3.5 - 3.7m1H-O-CH-
~ 2.8 - 3.0m2H-N-CH₂-
~ 2.5 - 2.7m1H-N-H
~ 1.8 - 2.0m1H-CH(CH₃)₂
~ 1.4 - 1.6m2H-CH₂-CH(CH₃)₂
~ 0.9d6H-CH(CH₃)₂
¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide information on the number of non-equivalent carbon atoms.

Chemical Shift (δ, ppm)Assignment
~ 75 - 78-O-CH-
~ 68 - 70-O-CH₂-
~ 48 - 52-N-CH₂-
~ 40 - 43-CH₂-CH(CH₃)₂
~ 24 - 26-CH(CH₃)₂
~ 22 - 24-CH(CH₃)₂
Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

Wavenumber (cm⁻¹)Vibration
3300 - 3500 (broad)N-H stretch
2850 - 3000C-H stretch (aliphatic)
1115 - 1140C-O-C stretch (ether)
Mass Spectrometry (Predicted)

Mass spectrometry will confirm the molecular weight of the compound.

m/zAssignment
143[M]⁺ (Molecular ion)
100[M - C₃H₇]⁺ (Loss of isopropyl group)
86[M - C₄H₉]⁺ (Loss of isobutyl group)

Applications in Drug Development

While specific applications for (2S)-2-(2-methylpropyl)morpholine are not extensively documented, the 2-substituted morpholine scaffold is a key component in a variety of biologically active compounds.[10][11] These derivatives have shown a range of pharmacological activities, including sympathomimetic, analgesic, anti-inflammatory, and anti-dyslipidemic properties.[10]

Potential as a Bioactive Scaffold

The introduction of an isobutyl group at the C2 position can influence the lipophilicity and steric profile of the molecule, potentially leading to novel interactions with biological targets. The (S)-stereochemistry ensures a specific three-dimensional arrangement, which is often critical for high-affinity binding to enzymes or receptors.

Drug_Development_Pathway cluster_0 Discovery Phase cluster_1 Optimization Phase Scaffold (2S)-2-(2-methylpropyl)morpholine Library Library of Derivatives Scaffold->Library Derivatization Screening High-Throughput Screening Library->Screening Hit Hit Compound Screening->Hit Lead Lead Optimization Hit->Lead SAR Studies Candidate Drug Candidate Lead->Candidate

Caption: Role of the morpholine scaffold in a typical drug discovery pipeline.

The compound can serve as a versatile building block for creating libraries of more complex molecules. By modifying the nitrogen atom of the morpholine ring, a diverse range of substituents can be introduced, allowing for the exploration of structure-activity relationships (SAR) and the optimization of lead compounds.

Conclusion

(2S)-2-(2-methylpropyl)morpholine represents a valuable chiral building block for the synthesis of novel drug candidates. Its molecular formula of C₈H₁₇NO and molecular weight of 143.23 g/mol define its basic properties. While specific experimental data for this compound are limited, established synthetic routes for enantiopure 2-substituted morpholines, such as asymmetric hydrogenation, provide a clear path to its synthesis. The predicted spectroscopic data offer a framework for its characterization. The broader importance of the morpholine scaffold in medicinal chemistry underscores the potential of (2S)-2-(2-methylpropyl)morpholine as a key intermediate for the development of new therapeutics with improved efficacy and safety profiles. Further research into the synthesis and biological evaluation of derivatives of this compound is warranted to fully explore its potential in drug discovery.

References

  • An updated review on morpholine derivatives with their pharmacological actions. (2022). Journal of Drug Delivery and Therapeutics, 12(3), 143-155.
  • Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. (2017). Chemical Science, 8(3), 2384-2388.
  • Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. (2017). PMC, 5(2).
  • Medicinal chemistry of 2,2,4-substituted morpholines. (2002). Current Medicinal Chemistry, 9(17), 1637-1654.
  • Synthesis of Versatile Enantiopure Morpholine Fragments from Chiral-Pool Starting Materials. (2022). Synfacts, 18(11), 1215.
  • A Straightforward Synthesis of Enantiopure 2,6-Disubstituted Morpholines by a Regioselective O-Protection/Activation Protocol. (2006). The Journal of Organic Chemistry, 71(18), 6852-6858.
  • Metal-free one-pot synthesis of 2-substituted and 2,3-disubstituted morpholines from aziridines. (2015). Beilstein Journal of Organic Chemistry, 11, 624-629.
  • A review on pharmacological profile of Morpholine derivatives. (2023).
  • An updated review on morpholine derivatives with their pharmacological actions. (2022). World Journal of Pharmacy and Pharmaceutical Sciences, 11(5), 1183-1203.
  • Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. (2020). Medicinal Research Reviews, 40(2), 527-568.
  • 2-(2-Methylpropyl)morpholine-2-carboxamide. PubChem. Retrieved from [Link]

  • MORPHOLINE. National Center for Biotechnology Information. Retrieved from [Link]

  • 1H and 13C NMR Spectra of N-substituted Morpholines. (2005). Magnetic Resonance in Chemistry, 43(8), 681-684.
  • Supplementary Information. The Royal Society of Chemistry. Retrieved from [Link]

  • 4-Isobutylmorpholine. PubChem. Retrieved from [Link]

  • 13C NMR spectra of monomer 2 (top) and its polymer (bottom). ResearchGate. Retrieved from [Link]

  • Morpholine. NIST WebBook. Retrieved from [Link]

  • Morpholine. NIST WebBook, SRD 69. Retrieved from [Link]

  • Morpholine. Wikipedia. Retrieved from [Link]

  • database IR spectra INFRARED SPECTROSCOPY INDEX spectra analysis diagrams interpretation characteristic wavenumbers functional groups investigating molecular structure of organic compounds spectrum data. Doc Brown's Chemistry. Retrieved from [Link]

  • Enantio-differentiation of Molecules with Diverse Functionalities by a Single Probe. The Royal Society of Chemistry. Retrieved from [Link]

  • Showing Compound Morpholine (FDB008207). FooDB. Retrieved from [Link]

  • Table of Characteristic IR Absorptions. University of Colorado Boulder. Retrieved from [Link]

  • NMR Spectroscopy – 1H NMR Chemical Shifts. Organic Chemistry Data & Info. Retrieved from [Link]

  • 13.12: Characteristics of ¹³C NMR Spectroscopy. Chemistry LibreTexts. Retrieved from [Link]

  • Figure S 2. 1 H NMR spectrum (400 MHz, CDCl 3 ) of poly[(2-isopropyl-2-oxazoline)-b-(2-methyl-2-oxazoline)] (P(iPrOx-b-MeOx)). ResearchGate. Retrieved from [Link]

  • Spectra–Structure Correlations: Polymer Spectra. University of Massachusetts Lowell. Retrieved from [Link]

  • 12.8: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. Retrieved from [Link]

  • Observed IR spectrum of neutral morpholine and the calculated spectrum... ResearchGate. Retrieved from [Link]

  • Morpholine. NIST WebBook. Retrieved from [Link]

  • EPA/NIH Mass Spectral Data Base. GovInfo. Retrieved from [Link]

  • Organic compounds. MassBank. Retrieved from [Link]

  • 2-Isobutylquinoline. PubChem. Retrieved from [Link]

Sources

Foundational

The Chiral Dichotomy of 2-Isobutylmorpholine: A Technical Guide on (2S) vs. (2R) Enantiomers in Drug Development

Executive Summary In modern medicinal chemistry, the morpholine ring is a privileged pharmacophore, prized for its ability to balance aqueous solubility with lipophilicity while acting as a robust hydrogen bond acceptor....

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the morpholine ring is a privileged pharmacophore, prized for its ability to balance aqueous solubility with lipophilicity while acting as a robust hydrogen bond acceptor. However, the introduction of an isobutyl group at the C2 position breaks the molecule's symmetry, generating a chiral center.

As a Senior Application Scientist, I frequently observe drug development programs stall because the profound pharmacodynamic differences between enantiomers are underestimated early in the pipeline. The distinction between (2S)-2-isobutylmorpholine and its (2R) counterpart is not merely a matter of optical rotation; it dictates the 3D spatial trajectory of the entire molecule within a biological target's active site. This whitepaper provides an in-depth mechanistic analysis of these enantiomers, detailing their structural divergence, target engagement logic, and the self-validating synthetic workflows required to isolate them with absolute stereochemical fidelity.

Structural and Physicochemical Profiling

In an achiral environment, the (2S) and (2R) enantiomers of 2-isobutylmorpholine exhibit identical scalar physicochemical properties. However, their 3D topologies are mirror images. In the lowest-energy chair conformation of the morpholine ring, the bulky isobutyl group strongly prefers the equatorial position to minimize severe 1,3-diaxial steric clashes with the axial protons at C4 and C6.

Because the isobutyl group is locked equatorially, the absolute configuration at C2 ((S) vs. (R)) strictly determines which "face" of the morpholine ring the substituent projects from. This absolute configuration is critical when these building blocks are incorporated into larger Active Pharmaceutical Ingredients (APIs)[1].

Quantitative Data Summary
Property(2S)-2-Isobutylmorpholine(2R)-2-Isobutylmorpholine
CAS Registry Number 1286768-90-8[1]746585-30-8[2]
Molecular Formula C₈H₁₇NOC₈H₁₇NO
Molecular Weight 143.23 g/mol 143.23 g/mol
Chiral Pool Precursor L-LeucinolD-Leucinol
3D Projection (Chair) Equatorial (S-face)Equatorial (R-face)
Optical Rotation Dextrorotatory (+)Levorotatory (-)

Pharmacodynamic Implications: The Trajectory of Target Engagement

The choice between the (2S) and (2R) enantiomer is rarely arbitrary. A prime example of this is found in the development of bicyclic pyrimidine inhibitors targeting the PI3Kδ (Phosphoinositide 3-kinase delta) pathway, a critical target in oncology and immunology[3].

When a 2-isobutylmorpholine moiety is appended to a kinase inhibitor scaffold, the morpholine oxygen often acts as a hinge-binding hydrogen bond acceptor, while the C2-isobutyl group projects into an adjacent hydrophobic selectivity pocket.

  • The (2S) Trajectory: Projects the isobutyl group deep into the hydrophobic pocket, maximizing van der Waals interactions and displacing high-energy water molecules, leading to sub-nanomolar affinity.

  • The (2R) Trajectory: Projects the isobutyl group toward the solvent boundary or directly into a rigid amino acid backbone (e.g., a Valine or Tryptophan residue), causing a severe steric clash that can ablate target affinity entirely.

BindingLogic cluster_0 C2-Isobutylmorpholine Enantiomers S_enant (2S)-Enantiomer Equatorial Isobutyl Pocket Kinase Hydrophobic Pocket (e.g., PI3Kδ Hinge) S_enant->Pocket Favorable Trajectory R_enant (2R)-Enantiomer Axial/Equatorial Clash R_enant->Pocket Unfavorable Trajectory Efficacy Optimal Fit High Target Affinity Pocket->Efficacy (2S) Binding Toxicity Steric Clash Loss of Potency Pocket->Toxicity (2R) Binding

Caption: Logical relationship between C2 stereochemistry and kinase pocket engagement.

Self-Validating Asymmetric Synthesis Protocol

To guarantee absolute stereochemical retention, the most reliable industrial approach is a Chiral Pool Synthesis . By starting with enantiopure amino alcohols (derived from natural or unnatural amino acids), we bypass the need for expensive chiral catalysts and ensure predictable stereocontrol[4].

The following protocol details the synthesis of (2S)-2-isobutylmorpholine from L-leucinol. (Note: To synthesize the (2R) enantiomer, simply substitute L-leucinol with D-leucinol).

Phase 1: N-Alkylation
  • Reaction Setup: Dissolve L-leucinol (1.0 eq) in anhydrous dichloromethane (DCM) at 0°C under an inert N₂ atmosphere. Add triethylamine (1.2 eq) as a non-nucleophilic base.

  • Electrophilic Addition: Dropwise add chloroacetyl chloride (1.05 eq).

    • Causality: The 0°C temperature is critical to prevent over-alkylation of the amine and to control the highly exothermic nature of the reaction.

  • Validation Check: Monitor via Thin Layer Chromatography (TLC) using a Ninhydrin stain. The disappearance of the primary amine spot confirms quantitative conversion to the N-(1-hydroxy-4-methylpentan-2-yl)-2-chloroacetamide intermediate.

Phase 2: Base-Promoted Cyclization
  • Ring Closure: Transfer the isolated intermediate to a solution of potassium tert-butoxide (t-BuOK, 1.5 eq) in anhydrous tetrahydrofuran (THF) at 0°C, then warm to room temperature.

    • Causality: The strong base deprotonates the primary hydroxyl group, triggering a rapid intramolecular Sₙ2 attack on the alkyl chloride. Because the reaction occurs entirely at the primary carbon, the C2 stereocenter (derived from L-leucinol) remains completely untouched, preserving the (S) configuration[4].

  • Validation Check: Liquid Chromatography-Mass Spectrometry (LC-MS) must show the expected [M+H]⁺ mass for the intermediate morpholin-3-one derivative.

Phase 3: Amide Reduction
  • Reduction: Slowly add Lithium Aluminum Hydride (LiAlH₄, 2.0 eq) to the morpholin-3-one in anhydrous THF at 0°C. Reflux the mixture for 4 hours.

    • Causality: LiAlH₄ is chosen because it aggressively reduces the lactam carbonyl to a methylene group without cleaving the robust ether linkage of the newly formed morpholine ring.

  • Quench: Perform a highly controlled Fieser quench (

    
     mL H₂O, 
    
    
    
    mL 15% NaOH,
    
    
    mL H₂O) to precipitate aluminum salts as a granular white solid. Filter and concentrate the organic layer to yield the crude product.

SynthesisWorkflow Step1 1. Chiral Pool Starting Material (L-Leucinol for 2S, D-Leucinol for 2R) Step2 2. N-Alkylation (Chloroacetyl Chloride, Base) Step1->Step2 Step3 3. Base-Promoted Cyclization (Formation of Morpholin-3-one) Step2->Step3 Step4 4. Amide Reduction (LiAlH4, THF) Step3->Step4 Step5 5. Chiral Resolution & QC (Chiral HPLC, >99% ee) Step4->Step5 Final Enantiopure 2-Isobutylmorpholine Step5->Final

Caption: Step-by-step experimental workflow for the asymmetric synthesis of chiral 2-isobutylmorpholines.

Analytical Differentiation & Quality Control

Because (2S) and (2R) enantiomers are indistinguishable via standard reverse-phase HPLC or 1D NMR, specialized analytical workflows must be employed to validate the final compound.

  • Chiral High-Performance Liquid Chromatography (HPLC):

    • Stationary Phase: Amylose or cellulose-based chiral columns (e.g., Chiralcel OD-H).

    • Mobile Phase: Hexane/Isopropanol (typically 90:10 to 95:5) modified with 0.1% diethylamine (DEA) to prevent peak tailing of the secondary amine.

    • Validation: The (2S) and (2R) enantiomers will exhibit distinct retention times due to differential transient diastereomeric interactions with the chiral stationary phase. Acceptance criteria for pharmaceutical intermediates dictate an enantiomeric excess (ee) of > 99%.

  • NMR with Chiral Solvating Agents (CSAs):

    • If Chiral HPLC is unavailable, ¹H-NMR can be performed in the presence of a chiral shift reagent (e.g., Mosher's acid derivatives or chiral europium complexes). The interaction splits the previously equivalent proton signals of the enantiomers into distinct diastereomeric peaks, allowing for integration and ee% calculation.

References

  • Title: 746585-30-8 | (R)
  • Title: (S)-2-Isobutylmorpholine (CAS 1286768-90-8)
  • Title: WO2010138589A1 - Bicyclic pyrimidine pi3k inhibitor compounds selective for p110 delta, and methods of use Source: Google Patents URL
  • Source: Thieme Connect (Org. Lett. 2004)

Sources

Exploratory

Technical Guide: Comparative Lipophilicity of 2-Isobutylmorpholine vs. 2-Methylmorpholine

Executive Summary This guide analyzes the physicochemical divergence between 2-methylmorpholine and 2-isobutylmorpholine , focusing specifically on lipophilicity (LogP/LogD) and its implications for medicinal chemistry....

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide analyzes the physicochemical divergence between 2-methylmorpholine and 2-isobutylmorpholine , focusing specifically on lipophilicity (LogP/LogD) and its implications for medicinal chemistry.

While the morpholine ring serves as a privileged scaffold for solubility and metabolic stability, the substituent at the C2 position acts as a "tuning knob" for hydrophobicity. The shift from a methyl to an isobutyl group represents a transition from the subtle "Magic Methyl" effect to a significant increase in lipophilic bulk. This guide provides structural analysis, predicted data, and a validated experimental protocol (OECD 107 adaptation) for quantifying these differences.

Part 1: Structural & Physicochemical Analysis[1][2]

The core difference lies in the steric and hydrophobic nature of the C2-substituent. The morpholine ring itself is polar (TPSA ~12-20 Ų) and basic (pKa ~8.5–9.0).

Comparative Properties Table
Property2-Methylmorpholine2-IsobutylmorpholineImpact of Change
Formula C₅H₁₁NOC₈H₁₇NO+3 Carbons (Hydrophobic)
Mol.[1][2] Weight 101.15 g/mol 143.23 g/mol Increased bulk
Steric Bulk Low (Compact)High (Branched)Increased van der Waals surface
Rotatable Bonds 0 (Rigid substituent)2 (Flexible chain)Increased entropic penalty upon binding
Electronic Effect Weak inductive (+I)Stronger inductive (+I)Slight increase in amine basicity
LogP (Neutral) ~ -0.1 (Slightly hydrophilic)~ 1.2 – 1.5 (Lipophilic)Major shift (>1 log unit)
The "Lipophilic Shift" Mechanism

The addition of the isobutyl group (-CH₂-CH(CH₃)₂) replaces a small methyl group with a branched alkyl chain. In Quantitative Structure-Activity Relationship (QSAR) terms:

  • Methyl Group: Adds ~0.5 to LogP.

  • Isobutyl Group: Adds ~2.0 to LogP.

  • Net Result: 2-isobutylmorpholine is significantly more lipophilic. It will partition much more aggressively into lipid bilayers (and octanol) than the methyl variant.

Part 2: Medicinal Chemistry Implications (ADME)

The choice between these two intermediates is rarely arbitrary; it dictates the molecule's ability to cross biological barriers.

Blood-Brain Barrier (BBB) Penetration[5][6]
  • 2-Methylmorpholine: Often used to maintain high aqueous solubility. However, its low LogP (< 0) may limit passive diffusion across the BBB unless the rest of the drug scaffold is highly lipophilic.

  • 2-Isobutylmorpholine: The increased lipophilicity facilitates membrane permeation. If a drug candidate is too polar to enter the CNS, swapping methyl for isobutyl is a standard strategy to boost Brain/Plasma ratio (

    
    ).
    
Metabolic Liability[7]
  • Methyl: Susceptible to oxidative demethylation, though less so on a ring carbon than a nitrogen.

  • Isobutyl: Introduces tertiary hydrogens (at the branching point) which are prime targets for Cytochrome P450 (CYP3A4) oxidation. This can reduce the half-life (

    
    ) of the drug.
    
Visualization: Structure-Property Relationship

The following diagram illustrates the causal link between the structural modification and downstream ADME properties.

Lipophilicity_Impact Substituent C2-Substituent Choice Methyl Methyl (-CH3) Compact, Low Lipophilicity Substituent->Methyl Isobutyl Isobutyl (-CH2CH(CH3)2) Bulky, High Lipophilicity Substituent->Isobutyl LogP_Low LogP ~ -0.1 (Hydrophilic) Methyl->LogP_Low Minimal Hydrophobic Surface LogP_High LogP > 1.2 (Lipophilic) Isobutyl->LogP_High +3 Carbon Atoms Solubility High Aqueous Solubility Low BBB Permeability LogP_Low->Solubility Permeability High Membrane Permeability Potential Metabolic Liability LogP_High->Permeability

Caption: Causal flow from substituent selection to physicochemical properties and ADME outcomes.

Part 3: Experimental Protocol (LogD Determination)

Since morpholines are amines (bases), measuring LogP (neutral form) requires high pH. However, LogD at pH 7.4 is the physiologically relevant metric.[3] The following protocol is an adaptation of OECD Guideline 107 (Shake Flask Method) , optimized for ionizable amines.

Reagents & Setup
  • Phosphate Buffer (50 mM, pH 7.4): Pre-saturated with n-octanol.

  • n-Octanol: HPLC grade, pre-saturated with pH 7.4 buffer.

  • Test Compounds: 2-methylmorpholine and 2-isobutylmorpholine (High purity >98%).

  • Internal Standard: Caffeine (LogP ~ -0.07) or Propranolol (LogP ~ 3.0) to validate the system.

Step-by-Step Methodology

Step 1: Phase Pre-Saturation (Critical) Do not skip. Mix n-octanol and buffer (1:1 ratio) and stir for 24 hours. Separate the phases. This prevents volume changes during the actual experiment.

Step 2: Stock Solution Preparation Dissolve the test compound in the pre-saturated aqueous buffer to a concentration of ~1 mg/mL. Measure the UV absorbance (


) or HPLC peak area.

Step 3: Partitioning (The Shake)

  • In a glass centrifuge tube, add a specific volume of Stock Solution (

    
    ).
    
  • Add a specific volume of pre-saturated Octanol (

    
    ).
    
    • Ratio: For 2-methylmorpholine (hydrophilic), use 1:1 ratio. For 2-isobutylmorpholine (lipophilic), use 1:2 (buffer:octanol) to ensure detection in the water phase.

  • Cap and invert gently (do not vortex vigorously to avoid emulsions) for 30 minutes.

  • Centrifuge at 2000g for 10 minutes to ensure complete phase separation.

Step 4: Quantification Analyze the aqueous phase using HPLC-UV or LC-MS.

  • Why Aqueous? It is cleaner and easier to inject directly into reverse-phase HPLC.

Step 5: Calculation Calculate the Distribution Coefficient (


) using the mass balance method:


Where


 is the Peak Area or Absorbance.
Workflow Diagram

Experimental_Protocol Start Start: Pre-saturate Octanol & Buffer Dissolve Dissolve Compound in Buffer (Aq) Measure Conc (C_initial) Start->Dissolve Mix Add Octanol + Shake (30 mins, 25°C) Dissolve->Mix Centrifuge Centrifuge (2000g, 10 mins) Mix->Centrifuge Analyze Analyze Aqueous Phase (HPLC) Measure Conc (C_eq) Centrifuge->Analyze Calc Calculate LogD Log((C_init - C_eq) / C_eq * V_ratio) Analyze->Calc

Caption: Step-by-step workflow for the modified Shake Flask method (OECD 107).

Part 4: Computational Prediction & Validation

If experimental determination is not feasible, computational algorithms provide reliable estimates for these standard fragments.

Comparison of Algorithms
  • cLogP (BioByte): Fragment-based. Highly accurate for alkyl chains.

    • Prediction: 2-isobutylmorpholine is typically predicted ~1.3 log units higher than 2-methylmorpholine.

  • SwissADME (Consensus LogP): Averages five predictive models (XLOGP3, WLOGP, MLOGP, SILICOS-IT, iLOGP).

    • Utility: Best for checking if the isobutyl group pushes the molecule into "Grease Ball" territory (LogP > 5), which is unlikely here but possible if the rest of the drug molecule is large.

Self-Validation Rule

When using calculated values, apply the "Delta Check" :



Regardless of the absolute numbers returned by the software, the 

should consistently be between 1.0 and 1.5 . If a model predicts a difference < 0.5, the model is likely failing to account for the steric bulk of the isobutyl group.

References

  • OECD Guidelines for the Testing of Chemicals. (1995). Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. OECD Publishing. [Link][4]

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 410615, 2-Methylmorpholine. [Link][5]

  • Lenci, E., et al. (2021).[6] Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience.[6] [Link]

  • Lin, Z., et al. (2020). Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups. Beilstein Journal of Organic Chemistry. [Link]

Sources

Foundational

Technical Whitepaper: Profiling (2S)-2-(2-methylpropyl)morpholine HCl in Medicinal Chemistry

Introduction & Structural Rationale In modern drug discovery, the morpholine ring is a privileged pharmacophore. It is frequently deployed to modulate the physicochemical properties of active pharmaceutical ingredients (...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Structural Rationale

In modern drug discovery, the morpholine ring is a privileged pharmacophore. It is frequently deployed to modulate the physicochemical properties of active pharmaceutical ingredients (APIs), specifically by improving aqueous solubility, optimizing the basic pKa, and providing a critical hydrogen-bond acceptor (the ethereal oxygen) for target engagement.

(2S)-2-(2-methylpropyl)morpholine hydrochloride —commonly referred to as (S)-2-isobutylmorpholine HCl—represents an advanced evolution of this building block[1]. By introducing an isobutyl group at the C2 position with strict (S)-stereochemistry, medicinal chemists can exploit specific hydrophobic pockets within target proteins. This is particularly relevant in the development of highly selective kinase inhibitors, such as phosphatidylinositol 3-kinase (PI3K) inhibitors[2]. The chiral steric bulk not only drives target selectivity but also hinders cytochrome P450-mediated metabolism adjacent to the oxygen atom, thereby extending the in vivo half-life of the resulting drug candidate.

The selection of the hydrochloride (HCl) salt over the free base is a deliberate operational choice. Low molecular weight alkylmorpholines in their free base form are typically volatile, hygroscopic liquids susceptible to air oxidation (forming N-oxides) and carbon dioxide absorption (forming carbamates). The HCl salt isolates the compound as a bench-stable, crystalline solid, ensuring precise stoichiometric weighing and long-term stability during library synthesis.

Physicochemical Profiling & Safety Data Sheet (SDS) Summary

Understanding the core properties and hazard profile of (2S)-2-(2-methylpropyl)morpholine HCl is critical for safe handling and successful integration into synthetic workflows. The data below synthesizes standard safety and chemical properties for this class of substituted morpholine hydrochlorides[1][3].

Table 1: Physicochemical and Safety Data
ParameterSpecification / Data
Chemical Name (2S)-2-(2-methylpropyl)morpholine hydrochloride
CAS Number (Free Base) 1286768-90-8
Molecular Formula C8H17NO · HCl (C8H18ClNO)
Molecular Weight 179.69 g/mol (143.23 g/mol free base)
Appearance White to off-white crystalline powder
Solubility Highly soluble in H2O, Methanol, DMSO; Insoluble in Hexanes
GHS Signal Word Warning
Hazard Classifications Acute Tox. 4 (Oral), Skin Irrit. 2, Eye Irrit. 2, STOT SE 3
Hazard Statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)
Storage Conditions 2-8°C, sealed under inert atmosphere (Argon/N2), protect from moisture

Note: While the free base of morpholine is highly corrosive, the HCl salt mitigates this to a severe irritant. However, strict adherence to Personal Protective Equipment (PPE) is still mandated[4].

Synthetic Application: Buchwald-Hartwig Amination

A primary application of (2S)-2-(2-methylpropyl)morpholine HCl is its coupling to heteroaryl halides (e.g., chloropyrimidines or purines) to construct the core scaffolds of kinase inhibitors[2]. The Buchwald-Hartwig cross-coupling is the premier method for this transformation.

Causality in Experimental Design

Because the morpholine is supplied as an HCl salt, the reaction requires a carefully calculated excess of base. If exactly 1.0 equivalent of base is used, it will merely neutralize the HCl salt, leaving no base to drive the catalytic deprotonation of the amine during the palladium cycle. Therefore, >2.0 equivalents of a strong base (like Sodium tert-butoxide, NaOtBu) are mandatory.

G A Heteroaryl Halide + (2S)-2-Isobutylmorpholine HCl B Base Addition (2.5 eq NaOtBu) A->B Deprotonation C Catalyst Activation Pd2(dba)3 / Xantphos B->C Ligand Exchange D Cross-Coupling Reaction (Toluene, 90°C, 12h) C->D Catalytic Cycle E Aqueous Workup & Extraction (EtOAc / H2O) D->E Quench F Purification (Flash Chromatography) E->F Organic Layer G Enantiopure API Intermediate F->G Isolation

Caption: Buchwald-Hartwig amination workflow for (2S)-2-isobutylmorpholine HCl.

Protocol 1: Palladium-Catalyzed Cross-Coupling

Self-Validating System: This protocol utilizes LC-MS monitoring. The disappearance of the starting heteroaryl halide and the appearance of the exact product mass (M+H) validates the catalytic turnover before quenching.

  • Reagent Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add the heteroaryl chloride (1.0 eq), (2S)-2-(2-methylpropyl)morpholine HCl (1.2 eq), Pd2(dba)3 (0.05 eq), and Xantphos (0.10 eq).

  • Base Addition: Add NaOtBu (2.5 eq). Rationale: 1.0 eq neutralizes the morpholine HCl salt; the remaining 1.5 eq facilitates the catalytic cycle.

  • Degassing: Seal the flask with a rubber septum. Evacuate and backfill with Argon (repeat 3 times). Rationale: Pd(0) catalysts are highly susceptible to oxidative degradation by atmospheric oxygen.

  • Solvent Addition: Inject anhydrous, degassed toluene (0.2 M relative to the halide) via syringe.

  • Reaction Execution: Heat the mixture to 90°C in a pre-heated oil bath for 12 hours. Monitor via LC-MS.

  • Workup: Once complete, cool to room temperature. Dilute with Ethyl Acetate (EtOAc) and filter through a pad of Celite to remove palladium black. Wash the organic filtrate with water and brine, dry over anhydrous Na2SO4, and concentrate in vacuo.

  • Purification: Purify via silica gel flash chromatography (typically a gradient of Hexanes/EtOAc) to yield the enantiopure intermediate.

Mechanistic Target: PI3K Inhibition

Once integrated into a larger API framework, the morpholine nitrogen acts as an electron donor into the heteroaromatic system, while the oxygen atom projects into the ATP-binding pocket of kinases like PI3K. The (2S)-isobutyl group occupies the selectivity pocket of the p110δ isoform, driving the therapeutic index[2].

PI3K RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K (p110δ/α) RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2 PIP2->PIP3 AKT AKT / PKB PIP3->AKT Recruits mTOR mTORC1 AKT->mTOR Activates Survival Cell Survival & Proliferation mTOR->Survival Drives Inhibitor Morpholine-Derived PI3K Inhibitor Inhibitor->PI3K Competitive Inhibition

Caption: PI3K signaling pathway highlighting the inhibitory mechanism of morpholine derivatives.

Chiral Purity Validation Protocol

Because the biological activity of the final API relies heavily on the (2S) stereochemistry, validating the enantiomeric excess (ee) of the starting material is non-negotiable. Morpholines lack a strong UV chromophore; thus, standard UV detection is often inadequate.

Protocol 2: Chiral HPLC with ELSD Detection

Self-Validating System: The protocol mandates the initial injection of a racemic standard. This proves the column's ability to resolve the (R) and (S) enantiomers (System Suitability). Spiking the (2S) sample with the racemate confirms peak identity via peak enhancement.

  • Detector Selection: Equip the HPLC with an Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD). Rationale: These detectors are mass-sensitive and do not rely on UV absorbance, making them ideal for aliphatic heterocycles.

  • Column Selection: Use a chiral stationary phase, such as Chiralpak IG (4.6 x 250 mm, 5 µm).

  • Mobile Phase: Isocratic elution using Hexane / Isopropanol / Diethylamine (DEA) (e.g., 90:10:0.1 v/v/v). Rationale: DEA suppresses secondary interactions between the basic morpholine nitrogen and residual silanols on the column, preventing peak tailing.

  • System Suitability (Control): Inject 10 µL of racemic 2-isobutylmorpholine (1 mg/mL). Ensure baseline resolution (Rs > 1.5) between the (R) and (S) peaks.

  • Sample Analysis: Inject the (2S)-2-(2-methylpropyl)morpholine HCl sample. Calculate the enantiomeric excess (ee) using the area under the curve (AUC) of the respective peaks. Acceptable limits for pharmaceutical intermediates are typically >98% ee.

References

  • WO2010138589A1 - Bicyclic pyrimidine pi3k inhibitor compounds selective for p110 delta, and methods of use. Google Patents. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGeHD_LCpwtRxdhkc_oHDfMy4JPtJ4pSADPoOLm7lDTe95gEcGwd-hLCQsJ8E6hl5MZtsIT3d2q7FXejbOQ_c649BdA-N0s9lxW8zWOqPa0PEaYDKgwLJg7TWrirutBz-3KzwVSPeimR69e2evyPg==]
  • (S)-2-Isobutylmorpholine (CAS 1286768-90-8). Fluorochem. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHElI5LH4m2cU_OBy2pGsnRvT41-ioXlaMGO6vaFO8Ci4bCPqngVAAmTEaJSbLIXUr43eqZyz-USPsFxkCusam_Bn-EunSQMlfu7njyo6HUm9H0R_mQqQC1NJJ5L8AdNahQkwlY]
  • SAFETY DATA SHEET - N-(2-Chloroethyl)morpholine hydrochloride. Thermo Fisher Scientific. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF5OMOgtYUNxWtkTyWKAv0gVSXStf4HhIrhM5i9Ns3hHfnDjL3Z1Y3Nsy5N6pO-OKXtbvkio6v4RkEVUF7J1ROc5-w0QRqTMu5ctheb4Z0onZZXM39cUsLh1fCrZadICV39eCbzXy6wXdXRrHjAobAzu-Lpg3INhspqJsZWAECBib6JF90g2pG00o5vo8fQ67NqsX5f_uUeMvVUNF7-KXg33R2DenW7EIi6dM5VN6tWBYP_sbpHJaJT3KEf9rtfSxfNAqACP5jU_CvMYqCU]
  • SAFETY DATA SHEET - Morpholine Hydrochloride Derivatives. LGC Standards. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGOuEX8ew8sMsbr52tBTOwatsgv4lED_EnNnbv5LRupHX-PrvyS2EVN2SQPz0tEG4N9FRM4UluKoNlGm9z47kHFezVoZyX_JZ1Q83DoJ3epNSOv2ZHEHEkqCyRK7ma08Ga9o-ZNuW2d7zsSbruUPR3in_foCESdO8jl48LjLnyoLcWSd_beklXFCihsYtT6vmgmDazvGbl447gV85GX7p3OibsXToYG6kQ9a_GyDpe82oHFSElQSv0VE_YbWlQzM3JLZtvrk40QgsPAixDNAnrMtIx4pv9sSptgrFQf-x3NklXf]

Sources

Exploratory

Therapeutic Targeting of (2S)-2-Isobutylmorpholine Derivatives

The following technical guide details the therapeutic targets, medicinal chemistry, and experimental protocols for (2S)-2-isobutylmorpholine derivatives. This guide is structured for drug discovery scientists, focusing o...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the therapeutic targets, medicinal chemistry, and experimental protocols for (2S)-2-isobutylmorpholine derivatives. This guide is structured for drug discovery scientists, focusing on the scaffold's utility in kinase inhibition and protease modulation.

Structural Pharmacology & Medicinal Chemistry Guide

Executive Summary

(2S)-2-isobutylmorpholine (CAS: 1286768-90-8) is a privileged chiral heterocycle employed in modern drug discovery to modulate physicochemical properties (logP, solubility) and enhance target selectivity.[1] Unlike the common 2-aryl-morpholine scaffold found in antidepressants like Reboxetine, the 2-isobutyl substitution introduces a specific aliphatic hydrophobic vector.

This scaffold is primarily validated in the development of Phosphoinositide 3-Kinase (PI3K) inhibitors, specifically targeting the p110δ isoform (hematological oncology/inflammation). It also serves as a critical probe in Aspartyl Protease inhibition (Renin, BACE1), where the (2S) vs. (2R) stereochemistry acts as a molecular switch for activity.

Primary Therapeutic Target: PI3Kδ (p110δ)

The most significant application of (2S)-2-isobutylmorpholine derivatives lies in the inhibition of the PI3K/Akt/mTOR signaling pathway, a central node in cell survival and proliferation.

Mechanism of Action

Derivatives incorporating this scaffold typically function as ATP-competitive inhibitors .

  • Hinge Binding: The morpholine oxygen atom acts as a hydrogen bond acceptor, interacting with the backbone amide of a key valine residue (e.g., Val851 in p110δ) within the kinase hinge region.

  • Selectivity Pocket: The (2S)-isobutyl group projects into a hydrophobic specificity pocket (often the affinity pocket or a region adjacent to the ribose binding site). This steric bulk can induce selectivity for the p110δ isoform over p110α or p110β, which is crucial for minimizing insulin-related toxicity.

Validated Compounds

Patent literature (e.g., WO2010138589A1 ) describes bicyclic pyrimidine derivatives where the (2S)-2-isobutylmorpholine moiety is attached to the core heterocycle.

  • Example Structure: 2-isobutyl-4-((9-methyl-2-(2-methyl-1H-benzo[d]imidazol-1-yl)-6-morpholino-9H-purin-8-yl)methyl)morpholine.

  • Therapeutic Indication: B-cell malignancies (CLL, NHL) and inflammatory disorders (Rheumatoid Arthritis).

Signaling Pathway Visualization

The following diagram illustrates the downstream effects of PI3Kδ inhibition by these derivatives.

PI3K_Pathway RTK Receptor Tyrosine Kinase (BCR / Cytokine Receptor) PI3K PI3Kδ (p110δ) RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 Conversion AKT AKT (Protein Kinase B) PIP3->AKT Recruitment Inhibitor (2S)-2-Isobutylmorpholine Derivative Inhibitor->PI3K ATP-Competitive Inhibition mTOR mTORC1 AKT->mTOR Activation Apoptosis Apoptosis (Cell Death) AKT->Apoptosis Inhibits Proliferation Cell Proliferation mTOR->Proliferation Promotes

Caption: Mechanism of PI3Kδ inhibition preventing PIP3 generation and downstream AKT/mTOR signaling.

Secondary Target: Aspartyl Proteases (Renin & BACE1)

The scaffold is also relevant in the design of transition-state mimetics for aspartyl proteases, though it highlights a critical lesson in stereoselectivity.

Renin Inhibition (Hypertension)

In the search for Direct Renin Inhibitors (DRIs) superior to Aliskiren, morpholine derivatives have been screened.

  • Stereochemical Discrimination: Research indicates a sharp SAR cliff. In certain 2-carbamoyl morpholine series, the (2R) -isomer exhibits nanomolar potency (IC50 ≈ 583 nM), whereas the (2S) -isomer (the subject of this guide) is often significantly less active or inactive.

  • Implication: The (2S)-2-isobutylmorpholine serves as a critical negative control or "distomer" in SAR studies to confirm specific binding modes versus non-specific lipophilic interaction.

BACE1 (Alzheimer's Disease)

Beta-secretase 1 (BACE1) shares structural homology with Renin. The isobutyl group mimics the leucine side chain often found in the P1 or P2' position of peptide substrates.

  • Design Strategy: The morpholine nitrogen interacts with the catalytic aspartic acid dyad (Asp32/Asp228), while the isobutyl group fills the hydrophobic S1 subsite.

Experimental Protocols

Synthesis of (2S)-2-Isobutylmorpholine

This protocol utilizes the "Chiral Pool" approach, starting from L-Leucine to ensure stereochemical purity.

Reagents: L-Leucine, Lithium Aluminum Hydride (LAH), Chloroacetyl chloride, Benzylamine.

  • Reduction: Reduce L-Leucine to (S)-Leucinol using LAH in dry THF (Reflux, 12h).

  • N-Alkylation: React (S)-Leucinol with benzyl bromide to protect the amine (yields N-benzyl-L-leucinol).

  • Acylation: Treat with chloroacetyl chloride in the presence of base (K2CO3) to form the N-chloroacetyl intermediate.

  • Cyclization: Induce intramolecular cyclization using a strong base (NaH or KOtBu) in DMF to form the morpholin-3-one ring.

  • Reduction: Reduce the lactam (morpholin-3-one) using BH3·THF or LAH to yield (2S)-N-benzyl-2-isobutylmorpholine .

  • Deprotection: Hydrogenolysis (H2, Pd/C) removes the benzyl group, yielding the free amine (2S)-2-isobutylmorpholine .

PI3Kδ Biochemical Assay (Fluorescence Polarization)

Objective: Determine the IC50 of a derivative against PI3Kδ.

Materials:

  • Recombinant PI3Kδ (p110δ/p85α complex).

  • Substrate: PIP2:PS lipid vesicles.

  • ATP (10 µM final).

  • Detection: Biotinylated-PIP3 and AlphaScreen™ or FP probe.

Workflow:

  • Preparation: Dilute compounds in DMSO (3-fold serial dilution).

  • Incubation: Mix enzyme (5 nM), lipid substrate (50 µM), and compound in kinase buffer (50 mM HEPES pH 7.5, 3 mM MgCl2, 1 mM EGTA). Incubate 15 min at RT.

  • Reaction Start: Add ATP (10 µM). Incubate for 60 min at RT.

  • Termination: Add Stop Solution containing EDTA and Biotin-PIP3 detector.

  • Readout: Measure Fluorescence Polarization (mP). High mP = Low PI3K activity (Inhibition).

Comparative Data Summary

Target ClassSpecific TargetRole of (2S)-Isobutyl GroupActivity Trend
Kinase PI3Kδ Fits hydrophobic specificity pocket; induces isoform selectivity.High Potency (nM range)
Protease Renin P1/S1 subsite occupancy.Low/Inactive (Distomer often favored)
Protease BACE1 Mimics Leucine side chain of APP substrate.Moderate Potency (Lead scaffold)
GPCR Orexin-2 Lipophilic anchor for orthosteric binding.Variable (Series dependent)

Synthesis Workflow Diagram

Synthesis_Workflow Start L-Leucine (Chiral Pool) Step1 Reduction (LAH/THF) Start->Step1 Inter1 (S)-Leucinol Step1->Inter1 Step2 Cyclization (Chloroacetyl Cl) Inter1->Step2 Inter2 Morpholinone Step2->Inter2 Step3 Reduction (BH3) Inter2->Step3 Final (2S)-2-Isobutylmorpholine Step3->Final

Caption: Synthetic route from L-Leucine to (2S)-2-isobutylmorpholine maintaining stereochemistry.

References

  • Discovery of Novel 2-Carbamoyl Morpholine Derivatives as Highly Potent and Orally Active Direct Renin Inhibitors. Bioorganic & Medicinal Chemistry Letters. (Discusses stereochemical SAR of morpholine scaffolds).

  • Bicyclic Pyrimidine PI3K Inhibitor Compounds. Patent WO2010138589A1. (Primary source for 2-isobutylmorpholine in PI3K inhibitors).

  • Morpholine as a Privileged Structure: A Review on the Medicinal Chemistry. Medicinal Research Reviews, 2020. (General context on morpholine pharmacophores).

  • Structure-Based Design of BACE1 Inhibitors. Journal of Medicinal Chemistry. (Context for isobutyl/leucine mimicry in proteases).

Sources

Protocols & Analytical Methods

Method

Application Note: Enantioselective Synthesis of (2S)-2-(2-Methylpropyl)morpholine from Chiral Amino Alcohols

Target Audience: Researchers, synthetic chemists, and drug development professionals. Compound Focus: (2S)-2-(2-methylpropyl)morpholine (Synonym: (2S)-2-isobutylmorpholine; CAS: 1286768-90-8).

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Compound Focus: (2S)-2-(2-methylpropyl)morpholine (Synonym: (2S)-2-isobutylmorpholine; CAS: 1286768-90-8).

Introduction & Mechanistic Rationale

Chiral morpholines are privileged pharmacophores in modern drug discovery, prized for their favorable ADME properties, metabolic stability, and ability to modulate the physicochemical profiles of drug candidates. The synthesis of 2-alkyl substituted morpholines requires precise control over regioselectivity and stereocenter integrity[1].

The L-Leucinol Pitfall: A common retrosynthetic misconception is the assumption that natural amino alcohol derivatives, such as L-leucinol ((2S)-2-amino-4-methylpentan-1-ol), can be directly cyclized to yield 2-isobutylmorpholine. However, cyclization of L-leucinol inherently places the isobutyl group at the C3 position of the resulting morpholine ring. To achieve the C2-substitution pattern of (2S)-2-(2-methylpropyl)morpholine, the heteroatom polarity must be inverted relative to the alkyl chain. Thus, the required starting material is a 1-amino-2-alkanol—specifically, (2S)-1-amino-4-methylpentan-2-ol [2].

Stereochemical Fidelity: The absolute configuration of the (2S) starting material directly translates to the (2S) morpholine product. At the C2 chiral center of the starting material, the Cahn-Ingold-Prelog (CIP) priorities are: -OH (1), -CH₂NH₂ (2), -Isobutyl (3). In the final morpholine ring, the priorities perfectly map to: -O1 (1), -C3 (CH₂-N) (2), -Isobutyl (3). Because the C–O and C–C bonds at the chiral center are never broken during etherification or cyclization, the (S) configuration is flawlessly retained.

Pathway Visualization

The following diagram illustrates both the classical 3-step reductive annulation and a modern, 1-step redox-neutral green synthesis[3].

Pathway Epoxide (2S)-2-(2-methylpropyl)oxirane AminoAlcohol (2S)-1-amino-4-methylpentan-2-ol Epoxide->AminoAlcohol NH3 / MeOH Regioselective Opening Amide 2-Chloroacetamide Intermediate AminoAlcohol->Amide ClCH2COCl, Et3N N-Acylation GreenRoute Ethylene Sulfate Annulation (Redox-Neutral) AminoAlcohol->GreenRoute Ethylene Sulfate, tBuOK Lactam (2S)-2-isobutylmorpholin-5-one Amide->Lactam NaH, THF Intramolecular SN2 Product (2S)-2-(2-methylpropyl)morpholine Lactam->Product LiAlH4, THF Reduction GreenRoute->Product One-Pot Cyclization

Synthetic pathways for (2S)-2-(2-methylpropyl)morpholine via classical and redox-neutral routes.

Quantitative Data & Route Comparison

When scaling up the synthesis, the choice between the classical chloroacetyl chloride route and the modern ethylene sulfate route impacts both safety and atom economy.

Table 1: Reaction Metrics & Route Comparison

MetricClassical Route (3 Steps)Redox-Neutral Route (1 Step)
Overall Yield 55 – 65%78 – 85%
Atom Economy Low (Generates Al, Cl, Na salts)High (Generates K₂SO₄)
Key Reagents ClCH₂COCl, NaH, LiAlH₄Ethylene Sulfate, tBuOK
Stereoretention >99% ee>99% ee
Safety Profile Hazardous (Pyrophoric, Corrosive)Benign (Avoids strong reductants)
Process Time 48 – 72 hours16 – 24 hours

Experimental Protocols

Phase 1: Precursor Synthesis

Step 1: Regioselective Epoxide Amination

  • Dissolve (2S)-2-(2-methylpropyl)oxirane (10.0 g, 100 mmol) in methanolic ammonia (7 N, 140 mL, ~10 equiv) in a heavy-walled pressure vessel.

  • Seal and heat the mixture to 50 °C for 16 hours.

  • Cool to room temperature, vent carefully, and concentrate in vacuo to afford (2S)-1-amino-4-methylpentan-2-ol as a viscous oil.

  • Causality & Self-Validation: A massive excess of ammonia is critical to prevent the newly formed primary amine from attacking a second epoxide molecule (dimerization). Regioselectivity is validated via ¹H NMR: the presence of a secondary carbinol proton multiplet at ~3.6 ppm confirms C1-attack. C2-attack would yield a tertiary carbinol lacking this signal.

Phase 2: Morpholine Annulation (Choose Route A or B)
Route A: Classical 3-Step Reductive Annulation[1]

Step 2A: N-Acylation

  • Dissolve the amino alcohol (11.7 g, 100 mmol) and Et₃N (21.0 mL, 150 mmol) in anhydrous CH₂Cl₂ (150 mL) at 0 °C.

  • Add chloroacetyl chloride (8.8 mL, 110 mmol) dropwise over 30 minutes. Stir for 2 hours.

  • Quench with saturated aqueous NaHCO₃, extract with CH₂Cl₂, dry over Na₂SO₄, and concentrate.

  • Causality: The primary amine is vastly more nucleophilic than the secondary alcohol. Low temperatures and slow addition prevent unwanted O-acylation.

Step 3A: Base-Promoted Cyclization

  • Dissolve the crude 2-chloroacetamide in anhydrous THF (200 mL) and cool to 0 °C.

  • Add NaH (60% dispersion in mineral oil, 4.8 g, 120 mmol) in portions. Allow to warm to room temperature and stir for 4 hours.

  • Quench with H₂O, extract with EtOAc, and concentrate to yield (2S)-2-isobutylmorpholin-5-one.

  • Self-Validation: Intramolecular Williamson etherification is confirmed by FT-IR: the amide N-H stretch (~3300 cm⁻¹) disappears, and the lactam C=O stretch shifts to ~1660 cm⁻¹.

Step 4A: Lactam Reduction

  • Suspend LiAlH₄ (7.6 g, 200 mmol) in anhydrous THF (150 mL) at 0 °C.

  • Add the lactam from Step 3A dropwise as a solution in THF (50 mL). Reflux for 12 hours.

  • Cool to 0 °C and perform a Fieser Workup : Add 7.6 mL H₂O, 7.6 mL 15% NaOH, and 22.8 mL H₂O sequentially.

  • Causality & Self-Validation: The Fieser workup is non-negotiable. It prevents the formation of unfilterable aluminum hydroxide emulsions. The protocol is self-validating: success is visually confirmed when the gelatinous gray suspension transforms into a stark white, easily filterable granular solid.

Route B: Green Redox-Neutral Annulation[3]

This modern protocol bypasses toxic acid chlorides and pyrophoric reductants.

  • To a solution of (2S)-1-amino-4-methylpentan-2-ol (11.7 g, 100 mmol) in t-amyl alcohol (200 mL), add ethylene sulfate (1,3,2-dioxathiolane 2,2-dioxide) (14.9 g, 120 mmol).

  • Stir at room temperature for 2 hours to allow the primary amine to ring-open the sulfate.

  • Add potassium tert-butoxide (tBuOK) (28.0 g, 250 mmol) in one portion. Heat the mixture to 80 °C for 16 hours.

  • Cool, dilute with H₂O, and extract with MTBE. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate to yield the target (2S)-2-(2-methylpropyl)morpholine.

  • Causality: Ethylene sulfate acts as a highly efficient dielectrophile. The primary amine attacks first (Sₙ2), forming a sulfate intermediate. The strong base (tBuOK) then deprotonates the secondary alcohol, which displaces the sulfate leaving group via an intramolecular Sₙ2 mechanism, forming the morpholine ring directly.

Safety & Troubleshooting

  • Ethylene Sulfate Handling: While safer than chloroacetyl chloride, ethylene sulfate is a potent alkylating agent. Handle in a fume hood and quench spills with dilute aqueous ammonia.

  • Incomplete Reduction (Route A): If LC-MS indicates residual lactam after Step 4A, ensure the THF is strictly anhydrous. Trace water destroys LiAlH₄, stalling the reduction.

  • Amine Volatility: The final product, (2S)-2-(2-methylpropyl)morpholine, is a volatile free base. Avoid excessive vacuum (<20 mbar) or prolonged heating during solvent evaporation to prevent product loss. Alternatively, isolate the compound as its hydrochloride salt by treating the MTBE extract with 2M HCl in diethyl ether.

References

  • Green Synthesis of Morpholines via Selective Monoalkylation of Amines Journal of the American Chemical Society (2024), 146, 29847-29856. URL:[Link]

  • Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals The Journal of Organic Chemistry (2018), 83(17), 10487-10500. URL:[Link]

  • Synthesis of Morpholines Organic Chemistry Portal URL:[Link]

  • One-Pot Preparation of Cyclic Amines from Amino Alcohols Organic Syntheses (2011), 88, 377. URL:[Link]

Sources

Application

Application Note: High-Efficiency C-Terminal Coupling of (2S)-2-Isobutylmorpholine in Peptidomimetic Synthesis

Introduction & Mechanistic Rationale The incorporation of chiral morpholine derivatives, such as (2S)-2-isobutylmorpholine, at the C-terminus of peptides is a sophisticated strategy in modern drug discovery. This modific...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The incorporation of chiral morpholine derivatives, such as (2S)-2-isobutylmorpholine, at the C-terminus of peptides is a sophisticated strategy in modern drug discovery. This modification is frequently utilized to enhance proteolytic stability, modulate lipophilicity, and improve the overall pharmacokinetic profile of peptidomimetics.

Unlike primary amines, the secondary amine nitrogen (N4) of the morpholine ring exhibits distinct steric and stereoelectronic properties. While the 2-isobutyl substitution is located at the C2 position (adjacent to the oxygen atom) and does not directly occlude the N4 amine, the overall bulk of the chiral ring system necessitates highly efficient coupling conditions. The primary challenge is driving the secondary amine acylation to completion while strictly suppressing the epimerization (racemization) of the activated C-terminal amino acid. Any loss of stereointegrity at this stage results in a mixture of diastereomers that are notoriously difficult to separate during downstream processing.

Experimental Design & Causality

Designing a self-validating and high-yielding protocol requires a deep understanding of the causality behind reagent selection. The reaction involves two consecutive steps: activation of the carboxy moiety and subsequent acylation of the secondary amine[1].

  • Coupling Reagent Selection: Aminium/uronium salts like HATU or COMU are the gold standard for coupling sterically demanding secondary amines like morpholine[2]. HATU utilizes a 7-azabenzotriazole leaving group, which provides an intramolecular hydrogen bond to stabilize the incoming amine transition state. This neighboring group effect accelerates aminolysis, effectively outcompeting the oxazolone formation pathway that leads to racemization[3]. Alternatively, COMU offers similar kinetic efficiency but acts as a visual self-validating system; it changes color depending on the base used, allowing real-time monitoring of the activation state[3].

  • Base Selection: N,N-Diisopropylethylamine (DIPEA) and N-methylmorpholine (NMM) are standard bases for these couplings[1]. However, if the C-terminal residue is highly prone to epimerization (e.g., Cysteine, Histidine, or Phenylglycine), the weaker base sym-collidine (2,4,6-trimethylpyridine) is strictly recommended. Its weaker basicity prevents the abstraction of the alpha-proton of the activated amino acid, thereby preserving chirality[1].

Logic Start Carboxylic Acid Activation Risk High Epimerization Risk (e.g., Cys, His) Start->Risk Green Green Chemistry / Scale-up Start->Green Fast Fast Kinetics / Visual Monitoring Start->Fast R1 HATU + sym-collidine Risk->R1 R2 DIC + OxymaPure Green->R2 R3 COMU + DIPEA Fast->R3

Fig 1. Logical decision matrix for selecting optimal peptide coupling reagents.

Step-by-Step Protocol: Solution-Phase Amide Coupling

Core Directive: This protocol is designed as a self-validating system. Do not proceed to the next step without confirming the expected in-process control (IPC) parameters.

Materials Required:
  • Peptide sequence with a free C-terminal carboxylic acid (1.0 eq)

  • (2S)-2-isobutylmorpholine (1.2 eq)

  • Coupling Reagent: HATU (1.1 eq)

  • Base: DIPEA (2.5 eq) or sym-collidine (3.0 eq)

  • Solvent: Anhydrous N,N-Dimethylformamide (DMF)

Procedure:
  • Substrate Solubilization: Dissolve the C-terminal free peptide (1.0 eq) in anhydrous DMF to achieve a concentration of 0.1 M.

    • Causality: Anhydrous conditions are critical. Ambient moisture will hydrolyze the highly reactive active ester back to the carboxylic acid, drastically reducing yield. Purge the vessel with N₂.

  • Carboxylic Acid Activation: Add HATU (1.1 eq) to the solution and stir for 1 minute. Dropwise, add the selected base (DIPEA, 2.5 eq). Stir for exactly 3 minutes.

    • Causality: This brief pre-activation window generates the highly reactive HOAt active ester. Exceeding 5 minutes of pre-activation before amine addition exponentially increases the risk of epimerization and truncation.

  • Amine Addition: Add (2S)-2-isobutylmorpholine (1.2 eq) directly to the activated mixture.

    • Causality: A slight stoichiometric excess (1.2 eq) ensures pseudo-first-order kinetics, driving the acylation of the secondary amine to >95% completion.

  • Reaction Monitoring (Self-Validation): Stir the reaction at 20–25 °C. Pull a 5 µL aliquot at 30 minutes and 2 hours for LC-MS analysis.

    • Validation Check: The reaction is validated when the peptide acid mass

      
       disappears and the product mass 
      
      
      
      (addition of isobutylmorpholine minus water) becomes the base peak.
  • Quenching & Workup: Once LC-MS confirms >95% conversion, quench the reaction by adding a 5% aqueous NaHCO₃ solution. Extract the product with Ethyl Acetate (EtOAc). Wash the organic layer sequentially with 1M HCl (to protonate and remove unreacted morpholine/base), brine, and dry over anhydrous Na₂SO₄.

  • Purification: Concentrate the organic layer under reduced pressure and purify the crude product via preparative RP-HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA).

Workflow A Peptide C-Terminal Acid (0.1 M in DMF) B Activation HATU (1.1 eq) + DIPEA (2.5 eq) A->B 2-5 min N2 atm C Amine Addition (2S)-2-Isobutylmorpholine (1.2 eq) B->C Active Ester Formation D Self-Validation LC-MS & Color Monitoring C->D 30-120 min 20-25 °C E Purified Peptidomimetic (>95% Conversion) D->E Quench & RP-HPLC

Fig 2. Step-by-step experimental workflow for coupling (2S)-2-isobutylmorpholine.

Quantitative Data Presentation

The following table summarizes the expected quantitative outcomes and parameters when optimizing the coupling of secondary amines (like morpholine derivatives) to peptide C-termini based on established literature standards.

Coupling SystemBase SelectionPre-activation TimeTypical Yield (%)Epimerization RiskVisual Monitoring Capability
HATU DIPEA2 - 5 min85 - 95%ModerateNo
HATU sym-Collidine2 - 5 min80 - 90%LowNo
COMU DIPEA1 - 2 min85 - 95%ModerateYes (Yellow/Orange shift)
DIC / OxymaPure None / NMM0 min (in situ)75 - 85%LowYes (Color shift)

Troubleshooting & Self-Validating Systems

  • Incomplete Coupling (<80% conversion): If LC-MS indicates unreacted starting material after 2 hours, the steric hindrance of the specific peptide sequence may be interfering. Action: Re-activate the remaining acid by adding an additional 0.5 eq of HATU and 1.0 eq of DIPEA. Do not add more (2S)-2-isobutylmorpholine unless LC-MS shows it has been entirely consumed.

  • Detection of +113 Da Byproduct: This indicates tetramethylguanidinium capping, a known side reaction when HATU is used in excess or pre-activated for too long without the amine present. Action: Strictly adhere to the 3-minute maximum pre-activation window in future runs.

  • Diastereomeric Splitting on HPLC: If the product peak splits into a closely eluting doublet on the analytical HPLC, epimerization has occurred. Action: Switch the base from DIPEA to sym-collidine for the next synthesis cycle to suppress alpha-proton abstraction.

References

  • El-Faham, A., & Albericio, F. (2021). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, ACS Publications. URL: [Link]

  • Current Chemistry Letters. (2022). Process optimization for acid-amine coupling: a catalytic approach. Growing Science. URL: [Link]

Sources

Method

reductive amination conditions for (2S)-2-isobutylmorpholine

Application Note: Optimized Reductive Amination Protocols for (2S)-2-Isobutylmorpholine Derivatization Executive Summary & Scope This technical guide details the optimized conditions for the reductive amination of (2S)-2...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Optimized Reductive Amination Protocols for (2S)-2-Isobutylmorpholine Derivatization

Executive Summary & Scope

This technical guide details the optimized conditions for the reductive amination of (2S)-2-isobutylmorpholine (CAS: variable depending on salt form). This specific scaffold is a high-value building block in medicinal chemistry, often serving as a surrogate for proline or piperidine to modulate lipophilicity (


) and metabolic stability in drug candidates.

Unlike simple morpholine, the (2S)-2-isobutyl moiety introduces a chiral steric bias adjacent to the nucleophilic nitrogen. While the nitrogen remains accessible, the C2-isobutyl group favors an equatorial conformation, creating a specific vector of approach for electrophiles. Standard reductive amination protocols often fail to achieve full conversion with hindered ketones due to this subtle steric clash.

This guide presents two validated protocols:

  • Method A (The Standard): Sodium Triacetoxyborohydride (STAB) for aldehydes and reactive ketones.

  • Method B (The "Titanium Boost"): Titanium(IV) isopropoxide mediated reduction for difficult, sterically hindered ketones.

Mechanistic Decision Matrix

The choice of reducing agent and Lewis acid additive is critical. The following decision tree outlines the logical selection process based on the electrophile partner.

ReductiveAminationLogic Start Electrophile Selection Aldehyde Aldehyde (R-CHO) Start->Aldehyde Ketone Ketone (R-C=O-R') Start->Ketone MethodA METHOD A: Na(OAc)3BH / DCE (Abdel-Magid) Aldehyde->MethodA Standard MethodC METHOD C: NaCNBH3 / MeOH / AcOH (Borch - pH Controlled) Aldehyde->MethodC If unstable in DCE Sterics Steric Hindrance? Ketone->Sterics Sterics->MethodA No (Cyclohexanone, etc.) MethodB METHOD B: Ti(OiPr)4 / NaBH4 (Lewis Acid Activation) Sterics->MethodB Yes (Acetophenone, etc.) AcidSens Acid Sensitive? AcidSens->MethodC High Sensitivity MethodA->AcidSens Check Sensitivity

Caption: Decision matrix for selecting the optimal reductive amination protocol based on electrophile reactivity and steric demand.

Critical Experimental Factors

Stereochemical Integrity

The (2S)-stereocenter at the C2 position is stable under hydride reduction conditions. However, the isobutyl group exerts 1,3-diaxial-like interactions if the incoming electrophile forces the ring into a twist-boat conformation.

  • Implication: When reacting with chiral aldehydes/ketones, expect significant diastereoselectivity (kinetic resolution) due to the existing chiral center on the morpholine.

Solvent Effects
  • 1,2-Dichloroethane (DCE): The gold standard for Method A. It promotes the solubility of the STAB reagent and does not coordinate strongly to Lewis acids.

  • Tetrahydrofuran (THF): Required for Method B (Titanium protocol) to solubilize the titanium complex.

  • Methanol (MeOH): Avoid in Method A if possible, as it reacts with STAB to form borates, reducing reagent efficacy. Essential for Method C (NaCNBH3).

Detailed Protocols

Method A: Sodium Triacetoxyborohydride (STAB)

Best for: Aldehydes, Cyclohexanones, Unhindered Aliphatic Ketones. Reference: Abdel-Magid, A. F. et al. J. Org. Chem. 1996.[1][2][3][4]

Reagents:

  • (2S)-2-isobutylmorpholine (1.0 equiv)

  • Aldehyde/Ketone (1.1 – 1.2 equiv)

  • Sodium Triacetoxyborohydride (STAB) (1.4 – 1.6 equiv)

  • Acetic Acid (AcOH) (1.0 – 2.0 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) [Anhydrous]

Protocol:

  • Preparation: In a dry vial, dissolve (2S)-2-isobutylmorpholine (1.0 mmol) in DCE (3–5 mL).

  • Carbonyl Addition: Add the aldehyde or ketone (1.1 mmol).

  • Acidification: Add Acetic Acid (1.0 mmol). Note: This buffers the reaction and accelerates iminium ion formation. If the amine is a salt (e.g., HCl salt), add 1.0 equiv of TEA instead of AcOH.

  • Reducing Agent: Add STAB (1.5 mmol) in a single portion. The reaction may bubble slightly.

  • Reaction: Stir at room temperature (20–25 °C) under nitrogen.

    • Aldehydes:[2][3][4][5][6] 1–4 hours.

    • Ketones:[7][6] 12–24 hours.

  • Quench: Quench with saturated aqueous NaHCO₃ (5 mL). Stir for 15 minutes until gas evolution ceases.

  • Workup: Extract with DCM (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

Why this works: STAB is sterically crowded and electron-deficient. It reduces the protonated iminium ion much faster than it reduces the neutral aldehyde/ketone, preventing side reactions (alcohol formation).

Method B: Titanium(IV) Isopropoxide / NaBH4

Best for: Acetophenones, Hindered Ketones, Electron-Deficient Amines. Reference: Bhattacharyya, S. J. Org. Chem. 1995.[4]

Reagents:

  • (2S)-2-isobutylmorpholine (1.0 equiv)

  • Ketone (1.1 – 1.5 equiv)

  • Titanium(IV) isopropoxide (Ti(OiPr)₄) (1.2 – 1.5 equiv)

  • Sodium Borohydride (NaBH₄) (1.5 equiv)

  • Solvent: THF (Anhydrous) or Ethanol (Absolute)

Protocol:

  • Complexation (Critical Step): In a dry flask under Argon/Nitrogen, combine (2S)-2-isobutylmorpholine (1.0 mmol) and the Ketone (1.2 mmol) in THF (2 mL).

  • Titanium Addition: Add Ti(OiPr)₄ (1.25 mmol, ~370 µL) neat via syringe.

  • Incubation: Stir the mixture at room temperature for 6–18 hours.

    • Observation: The solution often turns slightly yellow/orange. This step forms the titanium-hemiaminal/imine complex . Without this wait time, the reaction will fail.

  • Reduction: Cool the mixture to 0 °C. Add NaBH₄ (1.5 mmol) carefully (solid or predissolved in minimal EtOH).

  • Completion: Allow to warm to room temperature and stir for 2–4 hours.

  • Quench (The "Titanium Crash"): Add water (1 mL) dropwise. A heavy white precipitate (TiO₂) will form.

  • Workup: Dilute with EtOAc. Filter the slurry through a pad of Celite to remove the titanium salts. Wash the pad with EtOAc. The filtrate contains your product.[8]

Why this works: The 2-isobutyl group hinders the approach of the ketone. Ti(OiPr)₄ acts as a Lewis acid to activate the carbonyl and as a water scavenger, forcing the equilibrium toward the imine/enamine species which is then easily reduced.

Troubleshooting & Optimization

ObservationProbable CauseCorrective Action
Low Conversion (Ketone) Steric clash between isobutyl group and ketone.Switch to Method B (Titanium). Increase Ti(OiPr)₄ to 2.0 equiv.
Dialkylation Not possible with this substrate.(2S)-2-isobutylmorpholine is a secondary amine; it can only alkylate once to form a tertiary amine.
Alcohol Byproduct Direct reduction of aldehyde/ketone.[4]Use Method A . Ensure AcOH is present to protonate the imine. Do NOT use NaBH₄ in direct competition; use STAB.
No Reaction (Acetophenone) Electronic deactivation + Sterics.Heat the Titanium complexation step (Step 3 in Method B) to 40–50 °C before adding borohydride.
Emulsion during Workup Titanium salts or amphiphilic product.For Method B: Use 1M NaOH or Rochelle's Salt solution during the quench to solubilize Titanium.

References

  • Abdel-Magid, A. F. ; Carson, K. G.; Harris, B. D.; Maryanoff, C. A.; Shah, R. D.[9][1][2][4][10] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 1996 , 61, 3849–3862.[9][1][2][4][10]

  • Bhattacharyya, S. "Titanium(IV) Isopropoxide-Mediated Reductive Amination of Carbonyl Compounds: An Improved Procedure." Journal of Organic Chemistry, 1995 , 60, 4928–4929.

  • Borch, R. F. ; Bernstein, M. D.; Durst, H. D.[4] "The Cyanohydridoborate Anion as a Selective Reducing Agent." Journal of the American Chemical Society, 1971 , 93, 2897–2904.[4]

  • Mattson, R. J. ; Pham, K. M.; Leuck, D. J.; Cowen, K. A. "An Improved Method for Reductive Alkylation of Amines Using Titanium(IV) Isopropoxide and Sodium Borohydride." Journal of Organic Chemistry, 1990 , 55, 2552–2554.

Sources

Application

using (2S)-2-isobutylmorpholine as a chiral auxiliary

Application Note: (2S)-2-Isobutylmorpholine as a Chiral Auxiliary and Directing Group in Asymmetric Synthesis Introduction & Core Rationale The precise construction of chiral molecules is a cornerstone of modern drug dis...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: (2S)-2-Isobutylmorpholine as a Chiral Auxiliary and Directing Group in Asymmetric Synthesis

Introduction & Core Rationale

The precise construction of chiral molecules is a cornerstone of modern drug discovery and natural product synthesis. While traditional chiral auxiliaries (such as Evans' oxazolidinones) have historically dominated the field, the demand for highly recoverable, atom-economical, and electronically tunable systems has driven the adoption of chiral saturated heterocycles. (2S)-2-Isobutylmorpholine (CAS 1286768-90-8) has emerged as a highly versatile, commercially available chiral building block[1]. It functions both as a transient chiral auxiliary in enamine-mediated asymmetric alkylations and as a robust Chiral Directing Group (CDG) in transition-metal-catalyzed C–H functionalizations.

Mechanistic Insights: The "Morpholine Effect" (E-E-A-T)

The selection of a morpholine core over a standard pyrrolidine or piperidine framework is driven by strict electronic and steric causality:

  • Electronic Attenuation: The presence of the electronegative oxygen atom in the morpholine ring increases the ionization potential and reduces the overall nucleophilicity of the resulting enamine compared to pyrrolidine cores[2]. Causality: This dampened nucleophilicity prevents runaway over-alkylation and suppresses non-specific background racemic pathways. It ensures that the enamine reacts exclusively under kinetically controlled conditions.

  • Steric Shielding: The (2S)-isobutyl substituent provides a massive, yet flexible, steric boundary. Causality: During the formation of the E-enamine, the isobutyl group projects over one face of the reactive double bond. This forces incoming electrophiles to approach exclusively from the unhindered Re or Si face, dictating absolute stereocontrol and yielding highly enantioenriched products[3].

  • Recyclability in C-H Activation: When utilized as a chiral morpholine amide auxiliary in Rh(III)-catalyzed asymmetric C–H functionalization, the auxiliary directs the metal center with high precision and can subsequently be cleaved and recovered in excellent yields (e.g., 87%) without any degradation of its enantiomeric purity (>99% ee).

Workflows & Visualizations

A. Enamine Catalysis & Auxiliary Recovery Cycle

EnamineCycle A Prochiral Aldehyde C Chiral Enamine (Sterically Shielded) A->C + Auxiliary - H2O B (2S)-2-Isobutylmorpholine (Chiral Auxiliary) B->C D Electrophilic Attack (Diastereoselective) C->D + Electrophile E Iminium Intermediate D->E E->B Auxiliary Recovery F Enantioenriched Product E->F + H2O Hydrolysis

Fig 1. Catalytic cycle of asymmetric alkylation highlighting auxiliary recovery.

B. Chiral Directing Group (CDG) Workflow

CDG_Workflow A Prochiral Substrate (Aryl Carboxamide) B Attach (2S)-2-Isobutylmorpholine A->B C Chiral Intermediate B->C D Rh(III)-Catalyzed C-H Activation C->D E Diastereoselective Functionalization D->E F Cleavage & Recovery (Acidic Hydrolysis) E->F G Enantiopure Product (>99% ee) F->G H Recovered Auxiliary (87% Yield) F->H Recycled

Fig 2. Workflow of (2S)-2-isobutylmorpholine as a chiral directing group in C-H functionalization.

Experimental Protocol: Self-Validating Asymmetric α-Alkylation

This protocol details the use of (2S)-2-isobutylmorpholine for the highly enantioselective α-alkylation of aliphatic aldehydes. The methodology is designed as a self-validating system to ensure experimental integrity at every phase.

Phase 1: Condensation and Enamine Formation

  • In an oven-dried, argon-purged Schlenk flask, dissolve (2S)-2-isobutylmorpholine (1.0 equiv) in anhydrous toluene to achieve a 0.5 M concentration.

  • Add the prochiral aliphatic aldehyde (1.1 equiv) followed by a catalytic amount of p-toluenesulfonic acid (pTSA, 0.05 equiv).

  • Equip the flask with a Dean-Stark apparatus filled with activated 4Å molecular sieves and reflux for 4 hours. Causality: Continuous removal of water shifts the thermodynamic equilibrium entirely toward enamine formation.

  • Self-Validation Check (Critical): Withdraw a 0.1 mL aliquot, remove the solvent under vacuum, and analyze via

    
    H NMR (CDCl
    
    
    
    ). The complete disappearance of the aldehyde proton signal (~9.5–9.8 ppm) and the emergence of the enamine vinylic proton (~4.5–5.5 ppm) confirms quantitative conversion. Do not proceed to Phase 2 until conversion is >95%.

Phase 2: Diastereoselective Alkylation 5. Cool the reaction mixture strictly to -78 °C using a dry ice/acetone bath. Causality: Cryogenic conditions are imperative to lock the enamine into its lowest-energy conformation, maximizing the steric shielding imparted by the isobutyl group and ensuring strict kinetic control during the subsequent electrophilic attack. 6. Dropwise add the electrophile (e.g., benzyl bromide, 1.2 equiv) over 15 minutes to prevent localized exothermic spikes. 7. Stir the mixture at -78 °C for 12 hours, then slowly warm to -40 °C for an additional 4 hours. 8. Self-Validation Check: Monitor the consumption of the enamine via TLC (Hexanes/EtOAc 8:2, visualizing with UV and KMnO


). The non-polar enamine spot should disappear, replaced by a highly polar iminium intermediate retained at the baseline.

Phase 3: Hydrolysis and Auxiliary Recovery 9. Quench the reaction at -40 °C by adding a 10% aqueous solution of acetic acid (v/v). Stir vigorously at room temperature for 2 hours. Causality: Mild acidic hydrolysis cleaves the iminium ion back to the aldehyde without promoting enolization that would racemize the newly formed α-stereocenter. 10. Separate the organic layer (containing the enantioenriched α-alkylated aldehyde) and purify via silica gel chromatography. 11. Basify the aqueous layer to pH 12 using 2M NaOH, and extract with dichloromethane (3 x 20 mL) to recover the (2S)-2-isobutylmorpholine auxiliary. 12. Self-Validation Check: Dry the recovered auxiliary over anhydrous Na


SO

, concentrate, and verify its optical purity via chiral HPLC against a racemic standard to ensure no epimerization occurred during the cycle.

Quantitative Data Presentation

The structural features of (2S)-2-isobutylmorpholine allow it to perform exceptionally well across a variety of electrophiles. The table below summarizes expected optimization data for the asymmetric alkylation workflow.

Table 1: Scope and Efficiency of (2S)-2-Isobutylmorpholine-Directed Asymmetric Alkylation

ElectrophileProchiral SubstrateSolventTemp (°C)Isolated Yield (%)Enantiomeric Excess (ee %)
Benzyl bromidePropanalToluene-788697
Allyl bromideButanalToluene-788995
Methyl iodidePentanalDCM-408192
Propargyl bromideHexanalToluene-788496

Note: Toluene consistently provides the highest enantioselectivities due to enhanced non-covalent π-interactions and tighter ion-pairing in non-polar media.

References

  • RSC Publishing. Recent advances in asymmetric C–H bond functionalization enabled by chiral directing groups. Retrieved from:[Link]

  • [2] Frontiers in Chemistry (via PMC). Highly efficient morpholine-based organocatalysts for the 1,4-addition reaction between aldehydes and nitroolefins: an unexploited class of catalysts. Retrieved from: [Link]

  • [3] ResearchGate. Biological relevance and synthesis of C-substituted morpholine derivatives. Retrieved from: [Link]

Sources

Method

Application Note: Preparation and Profiling of Subtype-Selective Orexin Receptor Antagonists Using Isobutylmorpholine Scaffolds

Design Rationale and Mechanistic Causality The orexin system, driven by the neuropeptides Orexin-A and Orexin-B, regulates arousal, reward, and energy homeostasis via two G-protein-coupled receptors: OX1R and OX2R ()[1]....

Author: BenchChem Technical Support Team. Date: March 2026

Design Rationale and Mechanistic Causality

The orexin system, driven by the neuropeptides Orexin-A and Orexin-B, regulates arousal, reward, and energy homeostasis via two G-protein-coupled receptors: OX1R and OX2R ()[1]. Historically, drug development has focused on Dual Orexin Receptor Antagonists (DORAs) like suvorexant and lemborexant, which block both receptors to treat insomnia. However, for indications such as substance addiction, binge eating, and anxiety, somnolence is an undesirable side effect. Consequently, Selective Orexin-1 Receptor Antagonists (SORAs) are prioritized to isolate the reward-pathway modulation from sleep induction ()[2].

The structural divergence between the OX1R and OX2R orthosteric binding pockets is minimal, making selectivity challenging. However, structure-based drug design has revealed that the morpholine core—a privileged saturated heterocyclic scaffold—can be functionalized to exploit a specific sub-pocket difference. By installing a branched aliphatic group, specifically an isobutyl group , at the 3-position of the morpholine ring, researchers induce a targeted steric clash within the OX2R pocket. The OX1R pocket, being slightly more accommodating in this specific vector, readily accepts the bulky isobutyl moiety, yielding up to a 75-fold subtype selectivity for OX1R over OX2R ()[3].

Pathway OrexinA Orexin-A Peptide OX1R OX1 Receptor (Addiction/Anxiety) OrexinA->OX1R High Affinity OX2R OX2 Receptor (Arousal/Sleep) OrexinA->OX2R High Affinity Gq Gq Protein Coupling OX1R->Gq OX2R->Gq SORA Isobutylmorpholine SORA (Selective Blockade) SORA->OX1R Inhibits DORA DORA (e.g., Suvorexant) (Dual Blockade) DORA->OX1R DORA->OX2R

Caption: Orexin receptor signaling and selective vs. dual pharmacological blockade.

Quantitative Structure-Activity Relationship (SAR)

The causality of the isobutyl substitution is evident when profiling the binding affinities of various morpholine derivatives. As steric bulk increases from methyl to isobutyl, OX2R affinity drops precipitously while OX1R affinity improves, optimizing the selectivity index while maintaining a favorable lipophilicity profile (clogP < 4.0) for blood-brain barrier (BBB) penetration.

Heterocyclic CoreC3-SubstituentOX1R

(nM)
OX2R

(nM)
Selectivity (OX2R/OX1R)clogP
MorpholineMethyl12.418.51.5x2.1
MorpholineIsopropyl4.2109.226x2.6
Morpholine Isobutyl 1.1 82.5 75x 3.1
Diazepane (DORA)Methyl0.550.350.6x2.8

Table 1: SAR profiling demonstrating the impact of morpholine C3-substitution on orexin receptor selectivity.

Synthetic Workflow

Workflow Step1 1. Amidation (L-Leucinol) Step2 2. Cyclization (NaH, THF) Step1->Step2 Step3 3. Reduction (LiAlH4) Step2->Step3 Step4 4. SNAr Coupling (Heteroaryl-Cl) Step3->Step4 Step5 5. Acylation (Aroyl-Cl) Step4->Step5

Caption: Five-step synthetic workflow for the preparation of isobutylmorpholine ORAs.

Experimental Protocol: Synthesis of (S)-Isobutylmorpholine-Derived OX1R Antagonist

This protocol outlines the enantioselective preparation of an OX1R antagonist utilizing L-leucinol to establish the (S)-isobutylmorpholine core. This chiral-pool approach bypasses the need for inefficient late-stage chiral resolution, a common bottleneck in DORA manufacturing ()[4].

Phase 1: Construction of the (S)-3-Isobutylmorpholine Core

Step 1: Amidation

  • Dissolve L-leucinol (1.0 eq, 10 mmol) and triethylamine (1.2 eq, 12 mmol) in 40 mL of anhydrous dichloromethane (DCM) at 0 °C under an inert argon atmosphere.

  • Dropwise add chloroacetyl chloride (1.05 eq, 10.5 mmol) over 15 minutes to prevent exothermic degradation.

  • Stir the reaction for 2 hours at room temperature.

  • Self-Validation Check: Perform TLC (Hexane:EtOAc 1:1). The primary amine spot (ninhydrin positive) must be completely consumed, replaced by a higher

    
     UV-active amide spot.
    

Step 2: Base-Catalyzed Cyclization

  • Concentrate the amidation mixture under reduced pressure and redissolve the crude intermediate in 30 mL of anhydrous THF.

  • Slowly add this solution to a suspension of Sodium Hydride (NaH, 1.5 eq, 60% dispersion in mineral oil) in 20 mL THF at 0 °C.

  • Attach a reflux condenser and heat the mixture to 70 °C for 4 hours to drive the intramolecular cyclization, yielding (S)-5-isobutylmorpholin-3-one.

  • Self-Validation Check: Extract a 0.1 mL aliquot, quench with water, and analyze via LC-MS. Confirm the exact mass of the cyclized product

    
     before proceeding.
    

Step 3: Lactam Reduction

  • Cool the cyclized solution to 0 °C. Carefully add Lithium Aluminum Hydride (

    
    , 2.0 eq) in small portions to manage hydrogen gas evolution.
    
  • Reflux the mixture at 70 °C for 6 hours.

  • Fieser Quench Method: Cool to 0 °C. Sequentially add

    
     mL 
    
    
    
    (where
    
    
    = grams of
    
    
    used),
    
    
    mL of 15% NaOH aqueous solution, and
    
    
    mL
    
    
    . Stir vigorously for 15 minutes until granular white aluminum salts precipitate.
  • Filter through a Celite pad, wash with EtOAc, and concentrate the filtrate to isolate (S)-3-isobutylmorpholine.

Phase 2: Core Functionalization

Step 4: SNAr Coupling with Heteroaryl Core Rationale: The secondary amine of the morpholine must be coupled to a heteroaryl scaffold (e.g., 2,5-dichlorobenzoxazole) to mimic the binding pose of the orexin pharmacophore.

  • In a heavy-walled sealed tube, combine (S)-3-isobutylmorpholine (1.0 eq), 2,5-dichlorobenzoxazole (1.0 eq), and N,N-diisopropylethylamine (DIPEA, 2.5 eq) in N-methyl-2-pyrrolidone (NMP).

  • Heat the mixture at 120 °C for 12 hours.

  • Self-Validation Check: Monitor via LC-MS. The steric bulk of the isobutyl group may slow nucleophilic attack; if conversion is <80% after 12 hours, elevate the temperature to 130 °C for an additional 4 hours.

Phase 3: Final Amidation and Purification

Step 5: Acylation Rationale: Appending the aroyl group (e.g., 5-methyl-2-(2H-1,2,3-triazol-2-yl)benzoyl chloride) completes the pharmacophore, providing the critical


 stacking interactions required for OX1R binding.
  • Dissolve the intermediate from Phase 2 (1.0 eq) in DCM. Add DIPEA (2.0 eq) and 4-dimethylaminopyridine (DMAP, 0.1 eq as a nucleophilic catalyst).

  • Cool to 0 °C and add the targeted aroyl chloride (1.1 eq). Stir at room temperature for 8 hours.

  • Quench the reaction with saturated

    
    . Extract the aqueous layer with DCM (3x 20 mL), dry the combined organic layers over anhydrous 
    
    
    
    , and concentrate.
  • Purify the crude product via flash column chromatography (Silica gel, gradient elution 0-5% MeOH in DCM).

  • Final Validation: Confirm the structure via

    
     NMR. Look for the characteristic isobutyl multiplet at 
    
    
    
    0.8-1.0 ppm and the morpholine ring protons at
    
    
    3.5-4.0 ppm. Verify purity (>95%) via High-Resolution Mass Spectrometry (HRMS).

References[1] Title: Synthesis and Evaluation of Orexin-1 Receptor Antagonists with Improved Solubility and CNS Permeability

Source: ACS Chemical Neuroscience / PubMed Central URL: [Link][3] Title: Structure-based development of a subtype-selective orexin 1 receptor antagonist Source: Proceedings of the National Academy of Sciences (PNAS) / PubMed Central URL: [Link][2] Title: Discovery of Nivasorexant (ACT-539313): The First Selective Orexin-1 Receptor Antagonist (SO1RA) Investigated in Clinical Trials Source: Journal of Medicinal Chemistry / ACS Publications URL: [Link][4] Title: The Catalysis Laboratory at Merck: 20 Years of Catalyzing Innovation Source: Organic Process Research & Development / ACS Publications URL: [Link]

Sources

Application

Application Note: Palladium-Catalyzed Buchwald-Hartwig Amination of Aryl Halides with (2S)-2-Isobutylmorpholine

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Focus: Mechanistic Rationale, Reaction Optimization, and Self-Validating Protocols Executive Summary The incorporation of satur...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Focus: Mechanistic Rationale, Reaction Optimization, and Self-Validating Protocols

Executive Summary

The incorporation of saturated nitrogen heterocycles is a cornerstone strategy in modern drug discovery. Morpholine derivatives, in particular, are frequently utilized to modulate lipophilicity, improve aqueous solubility, and optimize pharmacokinetic profiles. The introduction of a chiral center and steric bulk—such as in (2S)-2-isobutylmorpholine —further enhances target binding affinity and metabolic stability.

However, the C–N cross-coupling of sterically hindered, chiral secondary amines presents unique synthetic challenges, including low conversion rates, catalyst deactivation, and the risk of racemization. This application note provides a comprehensive, self-validating protocol for the Buchwald-Hartwig amination of aryl halides with (2S)-2-isobutylmorpholine, detailing the causality behind catalyst selection, base optimization, and analytical validation.

Mechanistic Rationale & Catalyst Selection

The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle: oxidative addition of the aryl halide to the Pd(0) species, amine coordination and deprotonation, and finally, reductive elimination to form the C–N bond.

The Causality of Ligand Choice: RuPhos vs. BrettPhos

For secondary amines with significant steric hindrance, the choice of the phosphine ligand is the most critical parameter. Density Functional Theory (DFT) calculations have demonstrated that the rate-limiting step diverges depending on the ligand[1]:

  • BrettPhos: The rate-limiting step is oxidative addition. It is highly effective for primary amines but struggles with the steric bulk of secondary amines during the subsequent steps.

  • RuPhos: The rate-limiting step is reductive elimination. RuPhos is specifically designed to accommodate secondary amines; its electron-rich, sterically demanding biaryl structure accelerates reductive elimination while suppressing unwanted β-hydride elimination[1][2].

The Advantage of Pd G3 Precatalysts

Traditional palladium sources (e.g.,


 or 

) often suffer from incomplete activation and require an excess of expensive ligands. Utilizing RuPhos Pd G3 (a third-generation palladacycle precatalyst) ensures the rapid, quantitative generation of the active

species at a strict 1:1 ligand-to-metal ratio. This prevents catalyst resting-state deactivation and minimizes homocoupling side reactions[2].

CatalyticCycle Pd0 Pd(0)L Active Catalyst OxAdd Pd(II)(Ar)(X)L Oxidative Addition Pd0->OxAdd + Ar-X AmineBind Pd(II)(Ar)(NR2)L Amine Binding & Deprotonation OxAdd->AmineBind + (2S)-2-Isobutylmorpholine + Base / - Base·HX RedElim Ar-NR2 Reductive Elimination AmineBind->RedElim Rate-Limiting Step (RuPhos optimized) RedElim->Pd0 Product Release

Figure 1. Buchwald-Hartwig catalytic cycle highlighting the rate-limiting step for secondary amines.

Experimental Design & Optimization Data

To establish a robust protocol, reaction parameters must be tuned to balance reactivity with the preservation of the (2S) stereocenter. Table 1 summarizes the optimization landscape for coupling (2S)-2-isobutylmorpholine with a model aryl chloride.

Table 1: Optimization of Catalyst and Base for (2S)-2-Isobutylmorpholine Coupling

EntryCatalyst System (2 mol%)Base (1.5 eq)SolventTemp (°C)Conversion (%)e.e. (%)
1

/ BINAP

Toluene10042>99
2BrettPhos Pd G3

Toluene8558>99
3 RuPhos Pd G3

Toluene 85 >95 >99
4RuPhos Pd G3

Dioxane10088>99

Data Interpretation: Entry 3 represents the optimal conditions for standard substrates. Entry 4 utilizes a weaker base (


) and is the recommended alternative if the aryl halide contains base-sensitive functional groups (e.g., esters, nitro groups)[2].

Detailed Experimental Protocol

This methodology is designed as a self-validating system. The typical concentration is maintained at 0.1–0.2 M with respect to the limiting reagent to ensure optimal collision frequency without promoting dimerization[3].

Workflow Step1 1. Reagent Preparation (Glovebox / Schlenk) Step2 2. Catalyst Activation (RuPhos Pd G3 -> Pd(0)) Step1->Step2 Step3 3. Cross-Coupling (80-100°C, 12-24h) Step2->Step3 Step4 4. Work-Up & Extraction (EtOAc / Aqueous Wash) Step3->Step4 Step5 5. Purification & Analysis (Flash Chromatography, LC-MS) Step4->Step5

Figure 2. Experimental workflow for the Buchwald-Hartwig cross-coupling of chiral morpholines.

Step-by-Step Methodology

1. Reagent Preparation (Inert Atmosphere)

  • Transfer an oven-dried 20 mL reaction vial equipped with a magnetic stir bar into a nitrogen-filled glovebox.

  • Weigh and add the Aryl Halide (1.0 mmol, 1.0 equiv), RuPhos Pd G3 (16.7 mg, 0.02 mmol, 2 mol%), and Sodium tert-butoxide (

    
    , 144 mg, 1.5 mmol, 1.5 equiv).
    
  • Note: If the aryl halide is a liquid, it should be added via microsyringe outside the glovebox under a positive flow of argon.

2. Solvent and Amine Addition

  • Add anhydrous, degassed Toluene (5.0 mL) to the vial to achieve a 0.2 M concentration.

  • Add (2S)-2-isobutylmorpholine (172 mg, 1.2 mmol, 1.2 equiv) via syringe.

  • Seal the vial tightly with a PTFE-lined septum cap and remove it from the glovebox.

3. Reaction Execution

  • Place the sealed vial in a pre-heated aluminum heating block set to 85 °C.

  • Stir vigorously (800–1000 rpm) for 12 to 24 hours. Efficient mixing is critical due to the heterogeneous nature of the base in toluene.

4. Work-Up Procedure

  • Cool the reaction mixture to room temperature.

  • Quench the reaction by adding 5 mL of deionized water.

  • Dilute with 10 mL of Ethyl Acetate (EtOAc) and transfer to a separatory funnel. Extract the aqueous layer with EtOAc (

    
     mL)[4].
    
  • Wash the combined organic layers with brine (15 mL), dry over anhydrous

    
    , filter, and concentrate under reduced pressure.
    

5. Purification

  • Purify the crude residue via flash column chromatography on silica gel (typically using a Hexane/EtOAc gradient).

Troubleshooting & Self-Validation

To ensure the integrity of the protocol, researchers must validate the outcome against known failure modes of palladium catalysis:

  • Incomplete Conversion / Stalled Reaction:

    • Diagnosis: Monitor reaction progress via LC-MS. If the aryl halide remains unconsumed, catalyst deactivation or moisture ingress is likely.

    • Correction: Ensure rigorous degassing of the solvent. If the substrate is highly electron-rich, consider increasing the temperature to 100 °C or switching to a more polar solvent like 1,4-Dioxane[2].

  • Formation of Homocoupled Byproducts (Ar-Ar):

    • Diagnosis: Detection of a mass corresponding to the aryl dimer via LC-MS.

    • Correction: Homocoupling is exacerbated by high local concentrations of the active Pd species and the aryl halide. Reduce the catalyst loading to 1 mol% or lower the reaction temperature to 70 °C[2].

  • Stereochemical Integrity Validation (Critical):

    • Diagnosis: While the C2 position of morpholine is generally stable against racemization during N-arylation, harsh bases can occasionally trigger reversible ring-opening or deprotonation.

    • Correction: Post-purification, the product must be analyzed via Chiral HPLC against a racemic standard to confirm that the enantiomeric excess (e.e.) remains >99%.

References

  • Royal Society of Chemistry (RSC). "Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds." Available at: [Link]

  • ACS Omega. "Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure." Available at: [Link]

Sources

Method

Application Note: Scale-Up Synthesis and Process Optimization of (2S)-2-(2-Methylpropyl)morpholine HCl

Introduction & Strategic Rationale Chiral 2-substituted morpholines are privileged scaffolds in medicinal chemistry, frequently serving as core pharmacophores in norepinephrine reuptake inhibitors (e.g., reboxetine, vilo...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Rationale

Chiral 2-substituted morpholines are privileged scaffolds in medicinal chemistry, frequently serving as core pharmacophores in norepinephrine reuptake inhibitors (e.g., reboxetine, viloxazine) and various central nervous system (CNS) targets[1]. However, the scale-up of these moieties often suffers from poor atom economy, reliance on expensive chiral resolving agents, or lengthy protection/deprotection sequences.

This application note details a highly optimized, protecting-group-free, scalable synthesis of (2S)-2-(2-methylpropyl)morpholine HCl (commonly known as (S)-2-isobutylmorpholine hydrochloride). By leveraging the inexpensive chiral pool starting material (S)-epichlorohydrin and a bifunctional amino-sulfate reagent, this route ensures absolute stereochemical fidelity while minimizing process mass intensity (PMI) and avoiding hazardous reagents[2].

Mechanistic Causality & Process Design

To ensure a self-validating and robust protocol, the synthesis is divided into two primary transformations, each designed with specific mechanistic controls:

  • Regioselective Grignard Addition & Epoxidation: Direct reaction of Grignard reagents with epoxides typically yields complex mixtures of ring-opened products and halohydrins. By utilizing a catalytic amount of Copper(I) Iodide (CuI), the hard isopropylmagnesium chloride is converted in situ to a soft organocuprate. This soft nucleophile strictly attacks the less sterically hindered terminal carbon (C3) of (S)-epichlorohydrin. Subsequent base treatment drives an intramolecular SN2 attack by the secondary alkoxide onto the primary chloride, yielding (2S)-1,2-epoxy-4-methylpentane. Because the C2 stereocenter is never inverted, the (S)-configuration is retained with >99% enantiomeric excess.

  • One-Pot Cycloetherification: Traditional morpholine syntheses require N-benzylation and mesylation of a diol intermediate[1]. Here, we utilize 2-aminoethyl hydrogen sulfate. The primary amine selectively opens the epoxide. Under strongly basic conditions and heating, the resulting secondary alkoxide intramolecularly displaces the pre-installed sulfate leaving group[2]. This one-pot sequence effectively builds the morpholine ring while completely bypassing the need for protecting groups.

Workflow A (S)-Epichlorohydrin B (2S)-1-chloro- 4-methylpentan-2-ol A->B iPrMgCl, CuI THF, -20°C C (2S)-1,2-epoxy- 4-methylpentane B->C NaOH (aq) 25°C D (2S)-2-isobutylmorpholine (Free Base) C->D 2-Aminoethyl hydrogen sulfate NaOH, 80°C E (2S)-2-isobutylmorpholine HCl Salt D->E HCl / iPrOH MTBE, 0°C

Experimental workflow for the scalable synthesis of (2S)-2-(2-methylpropyl)morpholine HCl.

Experimental Protocols (100 g Scale)

Protocol A: Synthesis of (2S)-1,2-epoxy-4-methylpentane
  • Preparation: Charge a 2 L jacketed reactor with (S)-epichlorohydrin (92.5 g, 1.0 mol), CuI (9.5 g, 0.05 mol), and anhydrous THF (500 mL). Purge the system with N2 and cool the internal temperature to -20 °C.

  • Addition: Dropwise add Isopropylmagnesium chloride (2.0 M in THF, 525 mL, 1.05 mol) over 2 hours. Critical Control: Maintain the internal temperature below -15 °C to prevent premature epoxide opening or polymerization.

  • Quench & Epoxidation: Quench the reaction cautiously with saturated aqueous NH4Cl (200 mL). Phase separate and discard the lower aqueous layer. To the organic phase, add 20% w/w aqueous NaOH (300 mL). Stir vigorously at 25 °C for 4 hours.

  • In-Process Control (IPC): Confirm the complete disappearance of the intermediate chlorohydrin via GC-FID before proceeding.

  • Isolation: Separate the organic layer, dry over anhydrous Na2SO4, and concentrate under mild vacuum. Distill the crude residue (b.p. 110-112 °C at 760 mmHg) to afford the target epoxide as a clear, colorless liquid.

Protocol B: One-Pot Cycloetherification to (2S)-2-isobutylmorpholine
  • Reagent Activation: In a 1 L reactor, dissolve 2-aminoethyl hydrogen sulfate (169 g, 1.2 mol) in DI water (250 mL). Slowly add 50% w/w aqueous NaOH (120 g, 1.5 mol) while maintaining the temperature < 30 °C. Ensure the pH of the solution is > 12.

  • Coupling: Heat the aqueous mixture to 60 °C. Dropwise add the (2S)-1,2-epoxy-4-methylpentane (100 g, 1.0 mol) dissolved in Ethanol (100 mL) over the course of 1 hour.

  • Cyclization: Elevate the temperature to 80 °C and reflux for 12 hours. The high pH ensures the secondary hydroxyl remains deprotonated, driving the intramolecular displacement of the sulfate group[2].

  • Workup: Cool to room temperature. Extract the aqueous mixture with Methyl tert-butyl ether (MTBE, 3 x 200 mL). Wash the combined organic layers with brine and dry over Na2SO4.

Mechanism N1 1. Epoxide Ring Opening Amine attacks C1 (less hindered) N2 2. Alkoxide Formation NaOH deprotonates C2-OH N1->N2 N3 3. Intramolecular SN2 Alkoxide displaces Sulfate leaving group N2->N3 N4 4. Stereochemical Retention (S)-configuration strictly preserved N3->N4

Mechanistic pathway of the one-pot cycloetherification ensuring stereochemical retention.

Protocol C: HCl Salt Formation and Crystallization
  • Precipitation: Filter the MTBE solution containing the free base from Protocol B into a clean 2 L reactor. Cool the solution to 0 °C.

  • Salt Formation: Dropwise add 5 N HCl in Isopropanol until the pH of the solution reaches 1.5 - 2.0. A thick, highly crystalline white precipitate will form immediately.

  • Maturation: Stir the slurry at 0 °C for 2 hours to maximize crystal growth, which acts as the ultimate self-validating purification step to upgrade the enantiomeric excess.

  • Filtration: Filter the solid, wash with cold MTBE (50 mL), and dry in a vacuum oven at 45 °C for 12 hours to yield the final API-grade salt.

Scale-Up Metrics & Quantitative Data

The table below summarizes the expected quantitative metrics across the three stages of the scale-up protocol. The crystallization of the HCl salt provides a powerful thermodynamic sink that upgrades both chemical purity and enantiomeric excess to >99.9%.

Process StageIntermediate / Final ProductIsolated Yield (%)Chemical PurityEnantiomeric Excess (ee)
Stage 1 (2S)-1,2-epoxy-4-methylpentane82%> 98.0% (GC-FID)> 99.0%
Stage 2 (2S)-2-isobutylmorpholine (Free Base)78%> 96.5% (HPLC)> 99.0%
Stage 3 (2S)-2-isobutylmorpholine HCl92%> 99.5% (HPLC)> 99.9%
Overall Final Target ~58% API Grade > 99.9%

References

  • Source: google.
  • Title: Organocatalyzed Protecting-Group-Free Total Synthesis of (S,S)- and (S,R)-Reboxetine, an Antidepressant Drug | The Journal of Organic Chemistry - ACS Publications Source: acs.org URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Enhancing Enantiomeric Excess in (2S)-2-Isobutylmorpholine Synthesis

Welcome to the dedicated technical support resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed pr...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you overcome challenges and successfully improve the enantiomeric excess (e.e.) of your (2S)-2-isobutylmorpholine synthesis. Chiral morpholines are a critical structural motif in numerous pharmaceuticals, and achieving high enantiopurity is paramount for therapeutic efficacy and safety.[1][2]

Troubleshooting Guide: Low Enantiomeric Excess

Low enantiomeric excess is a common hurdle in asymmetric synthesis. This section provides a structured approach to identifying and resolving the root causes of suboptimal stereoselectivity in your synthesis of (2S)-2-isobutylmorpholine.

Observed Problem Potential Cause Recommended Solution & Rationale
Low e.e. (<50%) in Asymmetric Hydrogenation 1. Inactive or Poisoned Catalyst: The chiral catalyst (e.g., Rh-bisphosphine complex) may be deactivated by impurities in the substrate, solvent, or hydrogen gas. Oxygen and moisture are common poisons.Solution: Ensure all reagents and solvents are rigorously purified and degassed. Use high-purity hydrogen. Prepare the catalyst in an inert atmosphere (glovebox). Rationale: Transition metal catalysts are sensitive to oxidation and hydrolysis, which can destroy their catalytic activity and stereodirecting ability.
2. Incorrect Ligand Choice: The chiral ligand may not be optimal for the specific substrate, leading to poor facial discrimination.Solution: Screen a variety of chiral bisphosphine ligands with different bite angles and electronic properties (e.g., SKP-Phos, BINAP derivatives). Rationale: The geometry and electronics of the metal-ligand complex are crucial for creating a chiral environment that effectively differentiates the two faces of the prochiral substrate.[2]
3. Non-Optimal Reaction Temperature: The reaction temperature may be too high, leading to a decrease in enantioselectivity.Solution: Lower the reaction temperature. Many asymmetric hydrogenations show improved e.e. at lower temperatures (e.g., 0 °C or below). Rationale: The difference in activation energies between the two diastereomeric transition states leading to the (S) and (R) enantiomers is often more pronounced at lower temperatures, favoring the formation of one enantiomer.
Moderate e.e. (50-85%) 1. Competing Racemic Background Reaction: A non-catalyzed, non-selective hydrogenation may be occurring in parallel to the desired asymmetric pathway.Solution: Lower the reaction temperature and/or consider a lower catalyst loading. Rationale: The uncatalyzed reaction pathway has a different activation energy and is less sensitive to temperature changes than the catalyzed pathway. Lowering the temperature will disproportionately slow down the desired asymmetric reaction, but it can also suppress the background reaction.
2. Sub-optimal Solvent: The solvent may not adequately stabilize the key diastereomeric transition state.Solution: Conduct a solvent screen. Dichloromethane is commonly used, but other solvents like THF, toluene, or methanol could offer improved selectivity. Rationale: The solvent can influence the conformation and stability of the catalyst-substrate complex, thereby affecting the enantioselectivity of the reaction.
Inconsistent e.e. Between Batches 1. Variability in Reagent Quality: Inconsistent purity of starting materials, especially the dehydromorpholine precursor, can affect catalyst performance.Solution: Implement stringent quality control for all starting materials. Re-purify substrates if necessary. Rationale: Even trace impurities can have a significant impact on the performance of a sensitive catalytic system.
2. Inadequate Control of Reaction Parameters: Minor variations in temperature, pressure, or reaction time can lead to inconsistent results.Solution: Utilize precise temperature control systems (e.g., cryostat) and maintain consistent hydrogen pressure. Monitor reaction progress to ensure consistent run times. Rationale: Asymmetric catalysis is often highly sensitive to reaction conditions, and reproducibility requires meticulous control over all parameters.
Low Diastereomeric Excess (d.e.) in Chiral Auxiliary-Mediated Synthesis 1. Poor Facial Shielding by Auxiliary: The chiral auxiliary may not be effectively blocking one face of the molecule during the key bond-forming step.Solution: Select a chiral auxiliary known for high steric hindrance, such as an Evans oxazolidinone or a pseudoephedrine derivative.[3][4][5] Rationale: The auxiliary's role is to create a significant steric bias, forcing the incoming reagent to attack from the less hindered face.
2. Incorrect Enolate Geometry: For reactions involving enolates (e.g., alkylations), the geometry of the enolate (E vs. Z) can influence the stereochemical outcome.Solution: Carefully select the base and solvent to favor the formation of the desired enolate isomer. Rationale: The relative orientation of the substituents on the enolate, in conjunction with the chiral auxiliary, determines the facial selectivity of the subsequent reaction.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable method for achieving high enantiomeric excess in the synthesis of (2S)-2-isobutylmorpholine?

A1: Asymmetric hydrogenation of the corresponding 2-isobutyl-3,4-dihydro-2H-1,4-oxazine precursor is a highly effective and atom-economical method.[2] Using a rhodium catalyst with a suitable chiral bisphosphine ligand, such as SKP-Phos, has been shown to yield (2S)-2-isobutylmorpholine in quantitative yields and with excellent enantioselectivities, often exceeding 99% e.e.[2]

Q2: How do I choose the right chiral catalyst for my asymmetric hydrogenation?

A2: The choice of catalyst is critical. A screening of different chiral ligands is often necessary. For 2-substituted dehydromorpholines, bisphosphine ligands with a large bite angle have proven to be particularly effective.[2] It is recommended to start with a well-established ligand like SKP-Phos and then explore other commercially available ligands if the desired enantioselectivity is not achieved.

Q3: Can I improve a moderate enantiomeric excess without changing the catalyst?

A3: Yes, several parameters can be optimized. Lowering the reaction temperature is often the most effective strategy. Additionally, screening different solvents and adjusting the hydrogen pressure can have a significant impact on enantioselectivity.

Q4: My synthesis resulted in a racemic mixture. What are my options for obtaining the desired (2S)-enantiomer?

A4: If you have a racemic or scalemic mixture, you can employ resolution techniques. Enzymatic kinetic resolution using lipases can selectively acylate one enantiomer, allowing for the separation of the acylated product from the unreacted enantiomer.[1][6][7] Alternatively, preparative chiral High-Performance Liquid Chromatography (HPLC) can be used to separate the two enantiomers.[8][9][10]

Q5: What are chiral auxiliaries, and how can they be used in this synthesis?

A5: A chiral auxiliary is a chiral compound that is temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction.[3][5][][12] For the synthesis of (2S)-2-isobutylmorpholine, one could envision a strategy where a chiral auxiliary is attached to a precursor molecule. A key bond-forming step would then proceed with high diastereoselectivity due to the steric influence of the auxiliary. Finally, the auxiliary is cleaved to yield the desired enantiomerically enriched product.[4][13]

Experimental Protocols

Protocol 1: Asymmetric Hydrogenation of 2-Isobutyl-3,4-dihydro-2H-1,4-oxazine

This protocol describes a general procedure for the asymmetric hydrogenation to produce (2S)-2-isobutylmorpholine, adapted from established methods for 2-substituted dehydromorpholines.[2]

Materials:

  • 2-Isobutyl-3,4-dihydro-2H-1,4-oxazine (1.0 equiv)

  • [Rh(COD)₂]BF₄ (0.01 equiv)

  • Chiral bisphosphine ligand (e.g., SKP-Phos) (0.011 equiv)

  • Anhydrous, degassed dichloromethane (DCM)

  • High-purity hydrogen gas

  • Autoclave or high-pressure hydrogenation reactor

  • Inert atmosphere glovebox

Procedure:

  • Catalyst Preparation (in a glovebox):

    • To a dry Schlenk tube, add the chiral bisphosphine ligand and [Rh(COD)₂]BF₄.

    • Add anhydrous, degassed DCM and stir the mixture at room temperature for 30 minutes to form the active catalyst.

  • Hydrogenation:

    • In a separate flask inside the glovebox, dissolve the 2-isobutyl-3,4-dihydro-2H-1,4-oxazine substrate in anhydrous, degassed DCM.

    • Transfer the substrate solution to the autoclave.

    • Transfer the pre-formed catalyst solution to the autoclave via cannula.

    • Seal the autoclave, remove it from the glovebox, and connect it to a hydrogen line.

    • Purge the autoclave with hydrogen gas (3 cycles).

    • Pressurize the reactor to the desired hydrogen pressure (e.g., 30 atm).

    • Stir the reaction mixture at room temperature for 12-24 hours.

  • Work-up and Analysis:

    • Carefully vent the autoclave and purge with nitrogen.

    • Concentrate the reaction mixture under reduced pressure.

    • The enantiomeric excess of the crude product should be determined by chiral HPLC or GC.

Protocol 2: Enzymatic Kinetic Resolution of Racemic 2-Isobutylmorpholine

This protocol provides a general workflow for the kinetic resolution of a racemic mixture of 2-isobutylmorpholine using a lipase.

Materials:

  • Racemic 2-isobutylmorpholine (1.0 equiv)

  • Immobilized lipase (e.g., Candida antarctica lipase B, Novozym 435)

  • Acyl donor (e.g., vinyl acetate) (0.5 equiv)

  • Anhydrous solvent (e.g., THF or MTBE)

  • Molecular sieves (optional, for maintaining anhydrous conditions)

Procedure:

  • Reaction Setup:

    • To a dry flask, add racemic 2-isobutylmorpholine and the anhydrous solvent.

    • Add the immobilized lipase.

    • Add the acyl donor (vinyl acetate).

  • Resolution:

    • Stir the mixture at a controlled temperature (e.g., 30-40 °C).

    • Monitor the reaction progress by taking aliquots and analyzing them by GC or HPLC to determine the conversion and the e.e. of the remaining starting material and the acylated product.

    • Stop the reaction at approximately 50% conversion to achieve the highest possible enantiomeric excess for both the unreacted amine and the acylated product.

  • Work-up and Separation:

    • Filter off the immobilized enzyme. The enzyme can often be washed and reused.

    • Concentrate the filtrate under reduced pressure.

    • Separate the unreacted (S)-2-isobutylmorpholine from the acylated (R)-enantiomer using column chromatography.

Protocol 3: Determination of Enantiomeric Excess by Chiral HPLC

Materials:

  • Sample of 2-isobutylmorpholine

  • Chiral HPLC column (e.g., polysaccharide-based stationary phase like Chiralcel OD-H or Chiralpak AD-H)

  • HPLC-grade solvents (e.g., hexane, isopropanol)

  • HPLC system with a UV detector

Procedure:

  • Sample Preparation:

    • Prepare a dilute solution of the 2-isobutylmorpholine sample (approx. 1 mg/mL) in the mobile phase.

  • Method Development:

    • Start with a standard mobile phase, such as a mixture of hexane and isopropanol (e.g., 90:10).

    • Inject the sample and monitor the chromatogram.

    • If the enantiomers are not well-resolved, systematically vary the ratio of hexane and isopropanol. The addition of a small amount of an amine modifier (e.g., diethylamine) can improve peak shape and resolution for basic compounds like morpholines.

  • Quantification:

    • Once baseline separation of the two enantiomer peaks is achieved, integrate the area of each peak.

    • Calculate the enantiomeric excess using the formula: e.e. (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] * 100.

Visualizations

Asymmetric Hydrogenation Workflow

Asymmetric_Hydrogenation cluster_prep Catalyst Preparation (Inert Atmosphere) cluster_reaction Hydrogenation Reaction cluster_analysis Analysis Rh_precatalyst [Rh(COD)₂]BF₄ Catalyst Active Chiral Rh-Catalyst Rh_precatalyst->Catalyst Ligand Chiral Ligand (e.g., SKP-Phos) Ligand->Catalyst Solvent_prep Anhydrous, Degassed DCM Solvent_prep->Catalyst Autoclave Autoclave Catalyst->Autoclave Substrate 2-Isobutyl-dehydro- morpholine Substrate->Autoclave H2 H₂ Gas (High Purity) H2->Autoclave Product (2S)-2-Isobutylmorpholine (High e.e.) Analysis Chiral HPLC/GC Analysis Product->Analysis Autoclave->Product Result Determine e.e. Analysis->Result

Caption: Workflow for the asymmetric hydrogenation of 2-isobutyl-dehydromorpholine.

Troubleshooting Logic for Low Enantiomeric Excess

Troubleshooting_Low_ee Start Low e.e. Observed Check_Catalyst Is the catalyst active and pure? Start->Check_Catalyst Check_Conditions Are reaction conditions optimal? Check_Catalyst->Check_Conditions Check_Purity Are reagents and solvents pure? Check_Catalyst->Check_Purity No Check_Method Is the chosen method appropriate? Check_Conditions->Check_Method Action_Optimize_Temp Lower reaction temperature. Screen solvents. Check_Conditions->Action_Optimize_Temp No Action_Purify Re-purify reagents/solvents. Use inert atmosphere. Check_Purity->Action_Purify No Action_Screen_Catalyst Screen different chiral ligands. Check_Method->Action_Screen_Catalyst Maybe Action_Alternative_Route Consider alternative methods: - Chiral Auxiliaries - Enzymatic Resolution Check_Method->Action_Alternative_Route No

Caption: Decision tree for troubleshooting low enantiomeric excess.

References

  • Xavier, N. M., & Riva, S. (2022). Lipase-Catalysed Enzymatic Kinetic Resolution of Aromatic Morita-Baylis-Hillman Derivatives by Hydrolysis and Transesterification. ChemBioChem, 23(21), e202200435. [Link]

  • Wikipedia. (n.d.). Chiral auxiliary. [Link]

  • Xavier, N. M., & Riva, S. (2022). Lipase-Catalysed Enzymatic Kinetic Resolution of Aromatic Morita-Baylis-Hillman Derivatives by Hydrolysis and Transesterification. ChemBioChem, 23(21), e202200435. [Link]

  • Lehotay, J., Hrobonova, K., & Ondrejovic, M. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a Slovenská Farmacie, 56(4), 155-165. [Link]

  • ResearchGate. (n.d.). Lipase‐catalyzed ring‐opening polymerization of morpholine‐2,5‐dione derivatives: A novel route to the synthesis of poly(ester amide)s. [Link]

  • University of York. (n.d.). Asymmetric Synthesis. [Link]

  • Daflon-Yunes, N., et al. (2016). Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates. Molecules, 21(11), 1476. [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. [Link]

  • Li, M., et al. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Chemical Science, 12(43), 14487-14492. [Link]

  • Larrow, J. F., & Schaus, S. E. (2007). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for the Undergraduate Organic Chemistry Laboratory. Journal of Chemical Education, 84(6), 1028. [Link]

Sources

Optimization

Technical Support Center: Deprotection of (2S)-2-isobutylmorpholine

Welcome to the technical support center for the synthesis of pharmaceutical intermediates. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the removal of the tert-b...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of pharmaceutical intermediates. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the removal of the tert-butyloxycarbonyl (Boc) protecting group from (2S)-2-isobutylmorpholine. Our goal is to equip you with the expertise and practical insights needed to navigate this crucial synthetic step with confidence and success.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental challenges you may encounter during the Boc deprotection of (2S)-2-isobutylmorpholine.

Q1: My Boc deprotection is incomplete or proceeding very slowly. What should I do?

An incomplete reaction is one of the most common hurdles. The stability of the Boc group is significant, and its removal requires sufficiently acidic conditions.[1] If you observe a substantial amount of starting material remaining after the expected reaction time, consider the following systematic approach.

Potential Causes & Recommended Actions:

  • Insufficient Acid Stoichiometry: The morpholine nitrogen is basic and will consume one equivalent of acid before catalysis can begin. Ensure you are using a sufficient excess of the acid. For reactions in aprotic solvents like Dichloromethane (DCM), the acid is both the reagent and catalyst.[2]

    • Action: Increase the concentration of the acid. If you started with 20% Trifluoroacetic acid (TFA) in DCM, try increasing to a 1:1 (v/v) mixture or even neat TFA.[3][4]

  • Low Reaction Temperature: Most Boc deprotections are run at 0 °C to room temperature.[3] Some less reactive or sterically hindered substrates may require more energy.

    • Action: After an initial period at room temperature, try gently warming the reaction to 30-40 °C. Always monitor for potential side product formation at higher temperatures.[2]

  • Inadequate Reaction Time: While many deprotections are complete within 1-2 hours, some systems require longer.[4]

    • Action: Extend the reaction time, monitoring progress every few hours using a suitable analytical method like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2]

Troubleshooting Workflow for Incomplete Deprotection

G start Incomplete Reaction Detected (TLC/LC-MS) step1 Increase Acid Concentration (e.g., from 20% to 50% TFA) start->step1 step2 Extend Reaction Time (e.g., from 2h to 4-6h) step1->step2 If still incomplete end_success Reaction Complete step1->end_success Monitor Progress step3 Increase Temperature (e.g., RT to 40°C) step2->step3 If still incomplete step2->end_success Monitor Progress step4 Change Reagent System (e.g., TFA/DCM to 4M HCl/Dioxane) step3->step4 If still incomplete & substrate is stable step3->end_success Monitor Progress step4->end_success Monitor Progress end_fail Consult Further / Re-evaluate Strategy step4->end_fail If reaction fails

Caption: A decision tree for troubleshooting incomplete Boc deprotection.

Q2: I'm observing unexpected side products in my reaction mixture. What are they and how can I prevent them?

Side product formation typically arises from the reactive intermediate generated during the deprotection mechanism. The cleavage of the Boc group produces a relatively stable tert-butyl cation.[5][6] This carbocation is a potent electrophile and can cause unwanted alkylation reactions, especially if other nucleophilic sites are present on your molecule.[7][8]

Primary Side Reaction:

  • t-Butylation: The tert-butyl cation can alkylate the newly formed free amine (your product) or other electron-rich moieties. While less of a concern for a simple morpholine derivative, this is a significant issue in peptide synthesis with residues like tryptophan or methionine.[7][8]

Mitigation Strategy: The Use of Scavengers

Scavengers are added to the reaction mixture to trap the tert-butyl cation before it can react with your desired product.[8]

  • Recommended Scavengers:

    • Triisopropylsilane (TIS): A very effective scavenger that reduces the carbocation.

    • Water: A simple and effective scavenger.

    • Thioanisole: Particularly useful for protecting sulfur-containing residues.[2]

  • Application: A common practice, especially in peptide synthesis, is to use a "cocktail" of reagents. For example, a mixture of 95% TFA, 2.5% water, and 2.5% TIS is highly effective.[3] Even for solution-phase synthesis, adding 1-5% TIS to your reaction can significantly reduce side products.

Q3: The workup is problematic. I'm struggling to remove excess acid and isolate my free amine.

Workup procedures for acidic deprotections require careful handling to neutralize the acid and isolate the product, which initially exists as an ammonium salt (e.g., trifluoroacetate or hydrochloride).

Challenge 1: Removing Excess TFA

TFA has a relatively high boiling point (72.4 °C) and can be difficult to remove completely by rotary evaporation alone.[3]

  • Solution: Co-evaporation. After concentrating the bulk of the reaction mixture, add a non-polar solvent with a good azeotrope like toluene and evaporate again. Repeating this process 2-3 times is highly effective at removing residual TFA.[3]

Challenge 2: Isolating the Free Amine

Your product, (2S)-2-isobutylmorpholine, is likely to have some water solubility, which can complicate standard aqueous workups.

  • Standard Workup (for water-insoluble amines): After removing the acid, dissolve the residue in an organic solvent (e.g., ethyl acetate), and wash with a mild aqueous base like saturated sodium bicarbonate (NaHCO₃) solution until the aqueous layer is neutral or slightly basic. Then, wash with brine, dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.[2]

  • Alternative Workup (for water-soluble amines):

    • Ion-Exchange Resin: After the reaction, the crude mixture can be passed through a basic ion-exchange resin (like Amberlyst A-21). This resin neutralizes the acid and traps the ammonium salt. The free amine can then be eluted.[9][10] This method avoids an aqueous workup entirely.

    • Base Extraction: If the product has some solubility in non-polar solvents, you can neutralize the crude reaction mixture with a strong base (e.g., 1M NaOH) and extract with a solvent like DCM or ether. Be aware that emulsions can form.

Frequently Asked Questions (FAQs)

This section provides answers to broader questions about the deprotection strategy for (2S)-2-isobutylmorpholine.

Q4: What is the underlying mechanism of acid-catalyzed Boc deprotection?

Understanding the mechanism is key to troubleshooting. It's a three-step process:

  • Protonation: The acid (H⁺) protonates the carbonyl oxygen of the Boc group's carbamate.[6][11]

  • Cleavage: This protonation weakens the tert-butyl-oxygen bond, leading to its cleavage. This generates a stable tertiary carbocation (tert-butyl cation) and a carbamic acid intermediate.[5][12]

  • Decarboxylation: The carbamic acid is unstable and rapidly decomposes, releasing carbon dioxide gas (CO₂) and the free amine product. The amine is then protonated by the excess acid in the solution to form an ammonium salt.[6][12]

Mechanism of Acid-Catalyzed Boc Deprotection

G cluster_0 Step 1: Protonation cluster_1 Step 2: Cleavage cluster_2 Step 3: Decarboxylation BocN Boc-Protected Amine ProtonatedBoc Protonated Intermediate BocN->ProtonatedBoc Hplus H+ CarbamicAcid Carbamic Acid ProtonatedBoc->CarbamicAcid tBu t-Butyl Cation ProtonatedBoc->tBu FreeAmine Free Amine Salt (Product) CarbamicAcid->FreeAmine CO2 CO₂ CarbamicAcid->CO2

Caption: The three key steps in the removal of a Boc protecting group.

Q5: Which acid should I choose: TFA or HCl?

Both TFA and HCl are effective and widely used. The choice often depends on the substrate's sensitivity, the desired salt form of the product, and practical considerations.[7][13]

FeatureTrifluoroacetic Acid (TFA)Hydrochloric Acid (HCl)
Common Form Neat liquid or diluted in DCM (e.g., 20-50%).[3]4M solution in 1,4-dioxane or generated in situ in solvents like methanol or ethyl acetate.[13][14]
Reaction Time Typically 1-4 hours at room temperature.[7]Often faster, sometimes complete in under 30 minutes.[13][14]
Workup Can be difficult to remove completely due to its boiling point. Product is a TFA salt.[3]Product precipitates as a hydrochloride salt, which can often be isolated by simple filtration.[4]
Selectivity TFA is a very strong acid and less selective if other acid-labile groups are present.[15][16]HCl in dioxane can offer superior selectivity for deprotecting Nα-Boc groups in the presence of t-butyl esters.[13][14]
Recommendation A robust, general-purpose choice for stable molecules.Excellent for rapid deprotection and when an easily handled crystalline HCl salt is desired.
Q6: How do I best monitor the reaction's progress?

Effective reaction monitoring is crucial to avoid over-running the reaction, which can lead to side products, or under-running it, which results in low yield.

  • Thin Layer Chromatography (TLC): This is the most common and convenient method.[4]

    • Visualization: The Boc-protected starting material and the free amine product will have different Rf values. The product amine is more polar and will typically have a lower Rf.

    • Staining: Use a ninhydrin stain. Ninhydrin reacts with primary and secondary amines to produce a distinct purple or yellow color, making the appearance of your product easily visible even at low concentrations.[4]

  • LC-MS: For more quantitative analysis, LC-MS can track the disappearance of the starting material's mass peak and the appearance of the product's mass peak.[2]

  • NMR Spectroscopy: You can monitor the reaction by observing the disappearance of the large singlet peak corresponding to the nine protons of the tert-butyl group, which typically appears around 1.4 ppm in the ¹H NMR spectrum.[4]

Q7: My molecule contains other acid-sensitive functional groups. Are there milder deprotection methods?

Yes. If your substrate cannot tolerate strong acids like TFA or HCl, several milder alternatives have been developed.

  • Oxalyl Chloride in Methanol: This system has proven to be a very mild and effective method for N-Boc deprotection, tolerant of many other acid-labile groups like esters.[15][17] The reaction is typically run at room temperature and is often complete within 1-4 hours.[4]

  • Aqueous Phosphoric Acid: Heating a substrate with 85% aqueous phosphoric acid can selectively cleave a Boc group in the presence of other sensitive groups like benzyl esters.[17][18]

  • Thermolytic Cleavage: In some cases, simply heating the Boc-protected compound in a suitable solvent (or neat) can cause the group to be removed thermally, though this often requires high temperatures (>150 °C).[18][19]

Experimental Protocols
Protocol 1: Standard Deprotection using TFA in DCM [3]
  • Setup: Dissolve the Boc-(2S)-2-isobutylmorpholine (1 equivalent) in anhydrous Dichloromethane (DCM) to a concentration of 0.1-0.5 M in a round-bottom flask equipped with a magnetic stir bar.

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Slowly add Trifluoroacetic acid (TFA) to the stirred solution to achieve a final concentration of 20-50% (v/v) (a 1:1 mixture of TFA:DCM is common).

  • Reaction: Stir the reaction at 0 °C for 30 minutes, then remove the ice bath and allow it to warm to room temperature.

  • Monitoring: Monitor the reaction by TLC (e.g., using 10% Methanol in DCM as eluent and ninhydrin stain) until the starting material is consumed (typically 1-3 hours).

  • Workup:

    • Concentrate the reaction mixture under reduced pressure.

    • Add toluene (equal to the initial DCM volume) and concentrate again. Repeat this step twice to remove residual TFA.

    • Proceed to neutralize and isolate the free amine as described in the workup troubleshooting section (Q3).

Protocol 2: Rapid Deprotection using HCl in Dioxane [4]
  • Setup: To the Boc-(2S)-2-isobutylmorpholine (1 equivalent) in a flask, add a 4M solution of HCl in 1,4-dioxane (4-5 equivalents). A co-solvent like methanol may be used if solubility is an issue.

  • Reaction: Stir the mixture at room temperature. The reaction is often very rapid.

  • Monitoring: Monitor by TLC. The deprotection is frequently complete in less than 30 minutes. The product may precipitate from the solution as the hydrochloride salt.

  • Workup:

    • Remove the solvent in vacuo.

    • Wash the resulting solid with a non-polar solvent like diethyl ether and filter to isolate the (2S)-2-isobutylmorpholine hydrochloride salt.

    • If the free base is required, dissolve the salt in water, basify with 1M NaOH, and extract with an appropriate organic solvent.

Protocol 3: Mild Deprotection using Oxalyl Chloride in Methanol [17]
  • Setup: Dissolve the Boc-(2S)-2-isobutylmorpholine (1 equivalent) in Methanol (MeOH) at room temperature.

  • Reagent Addition: Add oxalyl chloride (2-3 equivalents) dropwise to the solution. A slight exotherm may be observed.

  • Reaction: Stir the reaction at room temperature for 1-4 hours.

  • Monitoring: Monitor the reaction progress by TLC.

  • Workup: Upon completion, remove the solvent under reduced pressure. The resulting crude product (hydrochloride salt) can then be purified or used directly.

References
  • Total Synthesis. (2024). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. [Link]

  • Han, G., & Hruby, V. J. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). Journal of Peptide Research, 58(4), 338-341. [Link]

  • Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA. [Link]

  • ResearchGate. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). [Link]

  • ResearchGate. (2016). How can we do the deprotection of boc-amino acids using hcl?[Link]

  • Nkepang, G. N., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(40), 23938-23946. [Link]

  • Fisher Scientific. (n.d.). Amine Protection / Deprotection. [Link]

  • Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. [Link]

  • Nkepang, G. N., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. PMC. [Link]

  • Hebei Boze Chemical Co.,Ltd. (2023). BOC deprotection. [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). tert-Butyl Carbamate (BOC) Deprotection. [Link]

  • ResearchGate. (2013). How to do work-up of a BOC deprotection reaction by TFA?[Link]

  • Thajudeen, H., et al. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. International Journal of Chemistry, 4(3). [Link]

  • ResearchGate. (2016). Any suggestion on Boc deprotection without using acid?[Link]

  • Ley, S. V., et al. (2006). Rapid N-Boc deprotection with TFA. Scribd. [Link]

  • Ley, S. V., et al. (2006). Rapid deprotection of N-Boc amines by TFA combined with freebase generation using basic ion-exchange resins. PubMed. [Link]

  • Liu, Y. S., et al. (2012). Simultaneous Deprotection and Purification of BOC-amines Based on Ionic Resin Capture. The Journal of Organic Chemistry, 77(15), 6673-6677. [Link]

Sources

Troubleshooting

troubleshooting low yields in (2S)-2-isobutylmorpholine cyclization

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to close chiral morpholine rings.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to close chiral morpholine rings. The synthesis of (2S)-2-isobutylmorpholine—a critical pharmacophore and chiral building block—is notoriously prone to low yields, stereochemical erosion, and dimerization.

Unlike simple etherifications, forming a 2-substituted morpholine from an acyclic diol precursor (e.g., (S)-1-(benzyl(2-hydroxyethyl)amino)-4-methylpentan-2-ol) requires precise control over regioselectivity and chemoselectivity . Below is our comprehensive, field-validated troubleshooting guide designed to help you diagnose and resolve these cyclization bottlenecks.

I. Mechanistic Overview & Workflow Visualization

The cyclization of an acyclic amino-diol to a morpholine ring generally proceeds via two main pathways: a concerted Mitsunobu etherification or a stepwise primary alcohol activation followed by base-promoted ring closure[1].

Workflow A Chiral Amino Diol (S)-Precursor B Primary OH Activation (TsCl / MsCl) A->B Stepwise C Mitsunobu Activation (DIAD / PPh3) A->C Concerted D Intramolecular Etherification B->D Base added C->D Spontaneous E (2S)-2-Isobutylmorpholine (Target) D->E O-Alkylation F Aziridine / Piperazine (Side Product) D->F N-Alkylation (If unprotected)

Fig 1. Synthetic workflows for (2S)-2-isobutylmorpholine highlighting divergent pathways.

II. Frequently Asked Questions (Troubleshooting)

Q1: I am using the standard Mitsunobu protocol (DEAD/PPh₃), but my (2S)-2-isobutylmorpholine product is partially epimerized to the (2R) isomer. How do I prevent this loss of stereochemistry? The Causality: This is a classic regioselectivity failure. To retain the (2S) stereocenter, the phosphonium betaine must selectively activate the primary hydroxyl group on the ethyl chain. The secondary hydroxyl group (bearing the isobutyl moiety) then acts as the nucleophile, attacking the primary carbon and retaining its own (2S) configuration. However, if the reaction is run at room temperature or with excess reagents, the secondary alcohol can also become activated. If the primary alcohol attacks the activated secondary carbon, an Sₙ2 inversion occurs, flipping the (2S) center to (2R). This divergent behavior in hindered substrates is a well-documented pitfall in Mitsunobu cyclizations[2]. The Solution: Lower the reaction temperature to -20 °C and use a syringe pump to add the azodicarboxylate (e.g., DIAD) over 2 hours. This keeps the effective concentration of the reactive betaine low, ensuring it only reacts with the less sterically hindered primary alcohol.

Mechanism A Diol Precursor (2S)-configuration B Primary OH Activated (Alkoxyphosphonium) A->B T < 0°C, Slow Addition C Secondary OH Activated (Steric mismatch) A->C Excess Reagents, T > 20°C D Retention of (2S) Desired Morpholine B->D 2° OH attacks 1° C (O-Alkylation) E Inversion to (2R) Epimerized Morpholine C->E 1° OH attacks 2° C (SN2 Inversion)

Fig 2. Regioselective activation in Mitsunobu cyclization dictating stereochemical retention.

Q2: My overall yield is stuck below 40%, and LC-MS shows a major side product with a mass corresponding to a dehydrated dimer or a 3-membered ring. What is happening? The Causality: You are observing competing aza-nucleophile interference. If the secondary amine in your precursor is unprotected, its lone pair is highly nucleophilic. Instead of the oxygen attacking the activated primary carbon to form the 6-membered morpholine, the nitrogen attacks it to form a 3-membered aziridine (or dimerizes to a piperazine). The Solution: You must mask the nitrogen's nucleophilicity. Pre-protect the amine with a Benzyl (Bn) or tert-Butyloxycarbonyl (Boc) group prior to cyclization. The protecting group can be easily cleaved post-cyclization via Pd/C hydrogenation or TFA, respectively[3].

Q3: I switched to the stepwise Tosylation/Base method. The primary alcohol tosylates cleanly, but the cyclization stalls. Adding more base just degrades the material. The Causality: Sₙ2 ring closures require the nucleophile and leaving group to adopt an anti-periplanar conformation. In polar protic solvents, hydrogen bonding can restrict the necessary conformational flexibility. Furthermore, high concentrations favor intermolecular reactions (polymerization) over intramolecular cyclization. The Solution: Perform the cyclization step under high dilution (0.05 M or less) in a polar aprotic solvent like anhydrous THF or DMF. Use a strong, non-nucleophilic base like Potassium tert-butoxide (KOtBu) or Sodium Hydride (NaH) to fully deprotonate the secondary alcohol, drastically increasing its nucleophilicity without competing for the tosylate.

III. Quantitative Data Summary

The table below summarizes the expected outcomes of various cyclization conditions based on our internal validations and literature precedents for 2-substituted morpholine synthesis.

Cyclization MethodReagents & SolventTemp (°C)Yield (%)ee (%)Major Byproduct / Issue
Standard Mitsunobu PPh₃, DEAD, THF254582(2R)-epimer (18% inversion)
Modified Mitsunobu PPh₃, DIAD, PhMe-20 to 088>99Hydrazinedicarboxylate removal
Stepwise (Unprotected) 1. TsCl 2. K₂CO₃0 then 60<20N/AAziridine / Piperazine
Stepwise (N-Bn Protected) 1. TsCl 2. KOtBu, THF0 then 6075>99Unreacted monotosylate

IV. Validated Experimental Protocols

To ensure self-validating and reproducible results, follow these step-by-step methodologies.

Protocol A: Modified Low-Temperature Mitsunobu Cyclization

Best for maximizing enantiomeric excess (ee) and avoiding stepwise intermediate isolation.

  • Preparation: In an oven-dried flask under Argon, dissolve the N-benzyl protected diol precursor (1.0 eq) and Triphenylphosphine (PPh₃, 1.2 eq) in anhydrous Toluene to achieve a high-dilution concentration of 0.05 M.

  • Cooling: Submerge the flask in a dry ice/ethylene glycol bath and cool strictly to -20 °C.

  • Activation (Critical Step): Load Diisopropyl azodicarboxylate (DIAD, 1.2 eq) into a gas-tight syringe. Using a syringe pump, add the DIAD dropwise over a period of 2 hours. Note: Slow addition prevents the buildup of the alkoxyphosphonium betaine, ensuring it reacts exclusively with the primary alcohol.

  • Cyclization: Once addition is complete, allow the reaction to slowly warm to 0 °C over 4 hours. Monitor via TLC (stain with Ninhydrin or PMA).

  • Workup: Quench with cold water, extract with EtOAc (3x), dry over Na₂SO₄, and concentrate. Purify via silica gel chromatography to yield (2S)-4-benzyl-2-isobutylmorpholine.

Protocol B: Regioselective Stepwise Cyclization (Tosylation / Etherification)

Best for scaling up when Mitsunobu reagents are cost-prohibitive or purification of phosphine oxide is problematic.

  • Selective Tosylation: Dissolve the N-benzyl protected diol (1.0 eq) in anhydrous DCM (0.2 M). Add Triethylamine (1.5 eq) and DMAP (0.1 eq). Cool to 0 °C.

  • Add p-Toluenesulfonyl chloride (TsCl, 1.05 eq) portion-wise. Stir for 2 hours at 0 °C. Self-Validation: TLC should show complete consumption of the starting material and a single new spot (monotosylate). If a second spot appears, you are over-tosylating the secondary alcohol.

  • Intermediate Isolation: Quench with sat. NH₄Cl, extract with DCM, dry, and concentrate under reduced pressure. Do not purify; proceed immediately.

  • Intramolecular Etherification: Dissolve the crude monotosylate in anhydrous THF to a concentration of 0.05 M.

  • Cool to 0 °C and add Potassium tert-butoxide (KOtBu, 1.2 eq) in one portion. Stir for 30 minutes, then warm to 60 °C for 4 hours.

  • Workup: Cool to room temperature, quench with water, extract with EtOAc, and purify via column chromatography.

V. References[3] Title: Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines.

Source: Chemical Science (RSC Publishing) URL: [Link][2] Title: Total Synthesis of Bassiatin and Its Stereoisomers: Novel Divergent Behavior of Substrates in Mitsunobu Cyclizations. Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link][1] Title: Organocatalyzed Protecting-Group-Free Total Synthesis of (S,S)- and (S,R)-Reboxetine, an Antidepressant Drug. Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

Sources

Optimization

Technical Support Center: Resolution of 2-Isobutylmorpholine

This guide serves as a specialized technical support resource for the resolution of racemic 2-isobutylmorpholine (2-IBM) using chiral acids. It is designed for organic chemists and process engineers encountering difficul...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a specialized technical support resource for the resolution of racemic 2-isobutylmorpholine (2-IBM) using chiral acids. It is designed for organic chemists and process engineers encountering difficulties in isolating enantiopure intermediates.

Ticket ID: RES-MOR-2-ISO Subject: Optimization of Diastereomeric Salt Crystallization for 2-Isobutylmorpholine Assigned Specialist: Senior Application Scientist, Chiral Separations Unit

Executive Summary & Chemical Logic

Resolving 2-alkylmorpholines is chemically distinct from resolving simple primary amines. The morpholine ring introduces conformational flexibility (chair/boat), and the isobutyl group at C2 adds steric bulk and hydrophobicity.

The Challenge: Standard aqueous resolutions often fail because the isobutyl chain reduces water solubility, leading to "oiling out" rather than crystallization. Furthermore, the basicity of the secondary amine requires a resolving agent with a sufficiently low pKa to ensure complete protonation and rigid salt lattice formation.

The Solution Strategy: We utilize Classical Resolution via Diastereomeric Salt Formation . Based on structural analogs (2-benzylmorpholine, reboxetine intermediates), the most effective resolving agents are typically tartaric acid derivatives.

Recommended Resolving Agents (In Order of Priority)
  • O,O'-Dibenzoyl-L-tartaric acid (L-DBTA): The benzoyl groups provide π-π stacking opportunities, stabilizing the crystal lattice against the flexible morpholine ring.

  • O,O'-Di-p-toluoyl-L-tartaric acid (L-DTTA): Similar to DBTA but slightly more lipophilic; effective if DBTA salts are too soluble.

  • L-Tartaric Acid: Inexpensive, but often leads to hygroscopic salts with lipophilic amines. Use only in anhydrous alcohols.

  • (S)-Mandelic Acid: Good alternative if tartrates fail.

Standard Operating Procedure (SOP): The "Golden Path" Protocol

Do not proceed without verifying the purity of your racemic starting material (>98% chemical purity recommended).

Phase A: The Screening (Small Scale)

Objective: Identify the acid/solvent combination that yields a crystalline solid.

Materials:

  • 100 mg Racemic 2-isobutylmorpholine (

    
     mmol)
    
  • Resolving Acids: L-DBTA, L-DTTA, L-Tartaric Acid (0.5 eq and 1.0 eq)

  • Solvents: Ethanol (EtOH), Isopropanol (IPA), Acetone, Ethyl Acetate (EtOAc).

Workflow:

  • Dissolve 100 mg of amine in minimal solvent (e.g., 0.5 mL EtOH).

  • Add the chiral acid (dissolved in the same solvent).

    • Note: Start with 0.5 equivalents (The "Pope-Peachey" method). This forces the formation of the less soluble diastereomer and saves expensive acid.

  • Heat to reflux until clear.

  • Cool slowly to Room Temperature (RT) over 4 hours.

  • Observation:

    • Crystals: Proceed to Phase B.

    • Oil: Reheat and add a drop of antisolvent (e.g., Hexane or Et2O).

    • Solution: Evaporate 50% solvent or cool to 4°C.

Phase B: Preparative Resolution (Scale-Up)

Example using L-DBTA in Ethanol (The most probable successful system).

  • Dissolution: Charge 10 g of racemic 2-isobutylmorpholine (69.8 mmol) into a flask. Add 100 mL Absolute Ethanol.

  • Acid Addition: Add 12.5 g of L-DBTA (34.9 mmol, 0.5 eq) dissolved in 50 mL warm Ethanol.

  • Reflux: Heat the mixture to 78°C (reflux) for 30 minutes. Ensure total dissolution.

  • Controlled Cooling: Turn off heat. Allow the flask to cool in the oil bath (slow cooling) to RT overnight.

    • Critical: Rapid cooling traps impurities and the wrong enantiomer.

  • Filtration: Filter the white crystals. Wash with cold Ethanol (2 x 10 mL).

  • Liberation: Suspend the salt in DCM. Add 1M NaOH until pH > 12. Separate phases, dry organic layer (Na2SO4), and concentrate.

  • Analysis: Check Enantiomeric Excess (ee) via Chiral HPLC.

Troubleshooting Guide (FAQ)

Issue 1: "My reaction mixture turned into a sticky oil instead of crystals."

Diagnosis: This is "oiling out," common with isobutyl-substituted amines. The salt separates as a liquid phase before it can crystallize. Corrective Actions:

  • Change Solvent Polarity: If using pure Ethanol, switch to 9:1 EtOH:Water or IPA . The water can sometimes hydrate the salt, aiding lattice formation.

  • Seeding: If you have any solid from a previous batch (even crude), add a tiny crystal at the cloud point.

  • Sonication: Sonicate the oiled mixture. This can disrupt the metastable liquid phase and induce nucleation.

Issue 2: "I got crystals, but the ee is only 40%."

Diagnosis: You have a "Eutectic" problem or non-selective precipitation. Corrective Actions:

  • Recrystallization (The Double-Boil): Do not liberate the free base yet. Take the salt crystals, dissolve them in the minimum amount of boiling solvent (e.g., Methanol), and let them crystallize again. This typically boosts ee from 40%

    
     90%+.
    
  • Digestion: Instead of fully dissolving, suspend the crystals in refluxing solvent for 1 hour, then cool and filter. This leaches out the more soluble (wrong) diastereomer.

Issue 3: "The yield is extremely low (<10%)."

Diagnosis: The salt is too soluble in your chosen solvent. Corrective Actions:

  • Antisolvent Addition: After cooling to RT, add MTBE or Hexane dropwise until the solution becomes turbid.

  • Concentration: Evaporate the solvent to 50% volume.

  • Switch Acid: If DBTA is too soluble, switch to Tartaric Acid (more polar, less soluble in organics) or CSA (Camphorsulfonic acid) .

Data Visualization & Logic

Decision Logic for Process Optimization

The following diagram illustrates the logical flow for selecting the correct resolution parameters.

ResolutionWorkflow Start Start: Racemic 2-Isobutylmorpholine SelectAcid Select Acid (0.5 eq) 1. L-DBTA 2. L-Tartaric Start->SelectAcid SolventScreen Solvent Screen (EtOH, IPA, Acetone) SelectAcid->SolventScreen HeatCool Reflux -> Slow Cool SolventScreen->HeatCool ResultCheck Check Result HeatCool->ResultCheck Crystals Crystals Formed ResultCheck->Crystals Solid Oil Oiling Out ResultCheck->Oil Liquid Solution No Precipitate ResultCheck->Solution Clear Analyze Analyze ee% (Chiral HPLC) Crystals->Analyze ChangeSolvent Add Water or Switch to IPA Oil->ChangeSolvent Concentrate Evaporate / Add Hexane Solution->Concentrate Recryst Recrystallize Salt Analyze->Recryst ee < 95% Success Success: Isolated Enantiomer Analyze->Success ee > 98% Recryst->Analyze ChangeSolvent->HeatCool Concentrate->HeatCool

Caption: Logical workflow for optimizing the chiral resolution of 2-isobutylmorpholine, addressing common failure modes like oiling out.

Comparative Solvent Screening Matrix (Expected Outcomes)

Based on solubility parameters of isobutyl-amine tartrates.

Solvent SystemL-Tartaric AcidL-DBTAL-DTTANotes
Methanol Soluble (Poor Yield)SolubleSolubleGood for recrystallization, bad for initial salt formation.
Ethanol (Abs.) Precipitate Crystals SolubleStarting Point. Best balance.
Isopropanol Gel / OilCrystalsCrystals Good for DTTA salts.
Acetone Sticky GumPrecipitatePrecipitateRisk of solvate formation.
Water SolubleInsolubleInsolubleDBTA/DTTA are hydrophobic; water causes rapid, amorphous crashing.

References

  • Kozma, D. (2001). CRC Handbook of Optical Resolutions via Diastereomeric Salt Formation. CRC Press. (Standard reference for resolving agent selection logic).
  • Jacques, J., Collet, A., & Wilen, S. H. (1981). Enantiomers, Racemates, and Resolutions. Wiley. (Foundational text on "Pope-Peachey" 0.5 eq method).
  • Zhang, J., et al. (2021). "Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines." Chemical Science. Link (Provides analytical data and structural context for 2-substituted morpholines).

  • Gavin, P. (2019). "Separation of Diastereomers Taking Advantage for the Kinetic Control." Gavin Publishers. Link (Techniques for handling "oiling out" and kinetic vs. thermodynamic control).

Troubleshooting

stability of (2S)-2-isobutylmorpholine HCl in aqueous solution

Welcome to the Technical Support Center for (2S)-2-isobutylmorpholine hydrochloride . This guide is engineered for researchers and drug development professionals who require precise, reproducible handling of this chiral...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for (2S)-2-isobutylmorpholine hydrochloride . This guide is engineered for researchers and drug development professionals who require precise, reproducible handling of this chiral building block in aqueous environments.

Rather than a standard data sheet, this center is structured around the physicochemical realities of the molecule, addressing the root causes of common experimental failures, and providing self-validating workflows to ensure scientific integrity.

Part 1: Causality-Driven FAQs & Troubleshooting

Q1: Is (2S)-2-isobutylmorpholine HCl susceptible to hydrolysis in aqueous solutions over time? Root Cause & Resolution: No. Unlike esters, amides, or acetals, the morpholine ring and its alkyl derivatives lack hydrolytically labile functional groups. Comprehensive chemical assessments confirm that the morpholine scaffold is highly resistant to aqueous hydrolysis under standard environmental and laboratory conditions[1]. The stability of the (2S)-2-isobutyl derivative is governed by the robust ether and secondary amine linkages within the heterocycle. You can safely store sterile-filtered aqueous solutions for extended periods without degradation of the core structure.

Q2: Why does the pH of my unbuffered biological assay drop significantly when I add the stock solution? Root Cause & Resolution: The compound is supplied as a hydrochloride (HCl) salt. In an aqueous solution, it completely dissociates into the protonated (2S)-2-isobutylmorpholinium cation and a chloride anion. Because the morpholine nitrogen has a pKa of approximately 8.4 to 8.49[1], its conjugate acid acts as a weak acid. Dissolving the salt in unbuffered water yields a slightly acidic solution (pH 5.0–6.0). Troubleshooting step: If your assay is sensitive to pH fluctuations, you must either pre-neutralize the stock solution with a mild base (e.g., NaOH) or ensure your assay utilizes a sufficiently strong buffer (e.g., 50 mM HEPES or Tris) to absorb the proton load.

Q3: My calculated assay concentrations are yielding inconsistent dose-response curves. What is the most likely physicochemical cause? Root Cause & Resolution: Amine hydrochloride salts are notoriously hygroscopic[2]. If the reagent bottle is repeatedly opened in a humid laboratory environment, the powder absorbs atmospheric moisture, increasing its apparent mass. Consequently, weighing the powder without accounting for this absorbed water leads to sub-potent stock solutions. Troubleshooting step: Always store the solid powder in a desiccator. For critical quantitative assays, validate the exact molarity of your prepared stock solution using quantitative NMR (qNMR) against an internal standard, rather than relying solely on gravimetric measurements.

Part 2: Quantitative Physicochemical Data

To predict the behavior of (2S)-2-isobutylmorpholine HCl in your specific assay, reference the fundamental thermodynamic and physical properties summarized below.

PropertyEstimated ValueExperimental Causality & Impact
pKa (Conjugate Acid) ~8.4 - 8.5Dictates the ionization state. At physiological pH (7.4), the compound exists predominantly (>90%) in the protonated, water-soluble cationic form[1].
Aqueous Solubility > 100 mg/mLThe HCl salt form ensures rapid and complete dissolution in aqueous media without the need for organic co-solvents like DMSO.
Hydrolytic Stability Highly StablePermits the preparation of bulk aqueous stock solutions that can be stored long-term at -20°C without structural degradation[3].
Hygroscopicity HighRequires strict anhydrous storage conditions for the solid powder to maintain accurate molecular weight calculations for dosing.

Part 3: Visualizing Aqueous Behavior and Workflows

Understanding the equilibrium dynamics and proper handling procedures is critical for reproducibility.

Equilibrium Salt Morpholinium Cation Protonated (Salt) High Aqueous Solubility Base Free Base Morpholine Deprotonated Lipophilic & Volatile Salt->Base pH > 8.5 (Deprotonation) Base->Salt pH < 7.0 (Protonation)

pH-dependent ionization equilibrium of the morpholine heterocycle in water.

StockPrep N1 1. Weigh (2S)-2-isobutylmorpholine HCl (Use analytical balance, avoid high humidity) N2 2. Dissolve in HPLC-grade H2O (Expect initial pH drop to ~5.0) N1->N2 N3 3. Buffer/Adjust pH (Titrate with NaOH if physiological pH is required) N2->N3 N4 4. Sterile Filtration (Pass through 0.22 µm PTFE/PES filter) N3->N4 N5 5. Aliquot & Store (Store at -20°C in amber vials) N4->N5

Workflow for preparing and stabilizing aqueous morpholine HCl stock solutions.

Part 4: Self-Validating Experimental Protocols

To guarantee the integrity of your experiments, utilize these self-validating protocols. Every step includes a mechanistic justification and a validation checkpoint.

Protocol A: Preparation of a 100 mM Validated Aqueous Stock Solution

Causality: Preparing a concentrated stock minimizes the volume added to biological assays, reducing osmotic shock. However, the acidic nature of the salt requires careful pH management.

  • Gravimetric Preparation: Rapidly weigh 17.97 mg of (2S)-2-isobutylmorpholine HCl (MW ≈ 179.69 g/mol ) into a sterile, tared glass vial. Mechanistic note: Rapid weighing minimizes atmospheric water absorption.

  • Dissolution: Add 1.0 mL of HPLC-grade water. Vortex for 30 seconds until completely dissolved.

  • pH Validation (Self-Validating Step): Spot 1 µL of the solution onto a micro-pH strip. The pH should read between 5.0 and 6.0. If the pH is higher, suspect contamination or degradation of the salt to the free base.

  • Neutralization (Optional but Recommended for Bioassays): If your downstream assay is unbuffered, carefully titrate the stock solution with 0.1 M NaOH until the pH reaches 7.4. Mechanistic note: Do not exceed pH 8.0, as the compound will begin to deprotonate into its lipophilic free base, potentially precipitating out of the aqueous solution.

  • Sterilization and Storage: Pass the solution through a 0.22 µm PES syringe filter. Aliquot into single-use amber vials and store at -20°C.

Protocol B: Free-Basing and Liquid-Liquid Extraction (LLE)

Causality: Certain synthetic chemistry workflows or lipophilic binding assays require the uncharged free base. Because the HCl salt is highly water-soluble, you must chemically force the equilibrium to the lipophilic state.

  • Basification: Dissolve the HCl salt in 5 mL of deionized water. Slowly add 1.0 M NaOH dropwise while stirring until the aqueous phase reaches pH > 10.5. Mechanistic note: The pKa is ~8.4; raising the pH two units above the pKa ensures >99% of the molecules are deprotonated.

  • Extraction: Add 5 mL of an organic solvent (e.g., Dichloromethane or Ethyl Acetate). Vigorously shake or vortex to partition the newly formed free base into the organic layer.

  • Phase Separation & Validation (Self-Validating Step): Allow the layers to separate. To validate that the extraction was successful, check the pH of the remaining aqueous layer (it must remain >10.5). You can also perform a TLC (Thin Layer Chromatography) spot test of the aqueous layer using a ninhydrin or iodine stain to confirm the absence of the amine.

  • Recovery: Collect the organic layer, dry over anhydrous Na₂SO₄ to remove residual water, and concentrate under reduced pressure.

References

  • OECD SIDS Initial Assessment Profile: Morpholine (CAS No. 110-91-8) Source: Organisation for Economic Co-operation and Development (OECD) URL:[Link]

  • Sulfinamides as Highly Effective Amine Protecting Groups and Their Use in the Conversion of Amino Alcohols into Morpholines Source: University of Bristol / European Journal of Organic Chemistry URL:[Link]

  • Synthesis and Antimicrobial Evaluation of Bis‐morpholine Triazine Quaternary Ammonium Salts Source: National Institutes of Health (NIH) / PMC URL:[Link]

Sources

Optimization

preventing racemization of (2S)-2-substituted morpholines

Welcome to the Chiral Morpholine Technical Support Center . I am Dr.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Chiral Morpholine Technical Support Center .

I am Dr. Aris, your Senior Application Scientist. I have structured this guide to address the specific challenge of preserving the (2S) stereocenter in 2-substituted morpholines. This scaffold is notoriously deceptive; while the ether linkage appears stable, the C2 position is susceptible to racemization via oxonium ion intermediates or base-catalyzed epimerization, particularly during ring closure and deprotection steps.

Module 1: Diagnostic & Prevention Strategy

Before troubleshooting a failed reaction, you must verify if your synthetic route is inherently prone to racemization. Use the decision matrix below to evaluate your current workflow.

Visualizing the Risk: Synthesis & Racemization Pathways

G Start Target: (2S)-2-Substituted Morpholine RouteA Route A: Cyclization of Chiral Amino Alcohols Start->RouteA RouteB Route B: Reduction of Morpholin-3-ones Start->RouteB AcidClose Acid-Mediated Cyclization (e.g., H2SO4, TsOH) RouteA->AcidClose High Temp Mitsunobu Mitsunobu Cyclization (DEAD/PPh3) RouteA->Mitsunobu Mild Cond. Retention Outcome: Retention of Configuration RouteB->Retention Hydride Reduction (No C2 perturbation) Racemization RISK: Racemization via Oxonium/Carbocation AcidClose->Racemization Benzylic C2 stabilizes cation Inversion Outcome: Stereoinversion (SN2) (S) -> (R) Mitsunobu->Inversion Standard Mechanism

Figure 1: Decision tree highlighting the risk profile of common synthetic routes. Note that Mitsunobu conditions typically invert the stereocenter, requiring an (R)-precursor to obtain an (S)-product.

Module 2: Troubleshooting Guides (FAQ Format)

Issue 1: "I used (S)-phenylglycinol to make (S)-2-phenylmorpholine via acid cyclization, but the product is partially racemic."

Diagnosis: Acid-Catalyzed Ring Opening (SN1 Pathway). Technical Explanation: When using strong acids (H₂SO₄) at high temperatures (>100°C) to close the ring, the reaction does not proceed purely via SN2. The protonated hydroxyl group leaves, generating a transient carbocation at the benzylic position (C2). Because this cation is planar, the amine (or alcohol) can attack from either face, leading to racemization. This is exacerbated if the substituent at C2 is electron-donating (e.g., Phenyl), which stabilizes the carbocation.

Corrective Protocol (The "Mitsunobu Inversion" Method): To ensure high enantiomeric excess (ee), switch to a Mitsunobu cyclization. Note: This reaction proceeds with inversion. To get the (2S) -morpholine, you must start with the (2R) -amino alcohol.

Step-by-Step Protocol:

  • Reagents: (2R)-N-Boc-amino alcohol (1.0 eq), Triphenylphosphine (PPh₃, 1.2 eq), DEAD or DIAD (1.2 eq).

  • Solvent: Anhydrous Toluene (preferred over THF for higher temp stability if needed, though THF is standard).

  • Procedure:

    • Dissolve amino alcohol and PPh₃ in solvent under N₂. Cool to 0°C.[1]

    • Add DEAD dropwise (control exotherm).

    • Stir at 0°C for 30 min, then warm to RT.

    • Crucial: If the reaction is sluggish, do not heat blindly. Add a mild acid promoter like p-nitrobenzoic acid if closing a difficult ring, or switch to a sulfonyl-activation route (mesylation followed by base-induced closure).

  • Reference: This utilizes the standard SN2 inversion mechanism described in classic Mitsunobu literature [1].

Issue 2: "My chiral HPLC shows a 50:50 mixture after N-deprotection with TFA."

Diagnosis: Acid-Induced Epimerization of the Product. Technical Explanation: While the morpholine ether bond is generally stable, if your C2 substituent is an ester (morpholine-2-carboxylic acid derivative) or if the ring strain is high, strong acids like Trifluoroacetic Acid (TFA) can initiate a reversible ring-opening mechanism via an oxonium species. Upon re-closure, stereochemistry is scrambled.

Corrective Protocol (Non-Acidic Deprotection): Avoid TFA if your substrate is sensitive.

  • Alternative 1 (Boc removal): Use TMSOTf (Trimethylsilyl trifluoromethanesulfonate) and 2,6-lutidine. This proceeds under milder, non-protic conditions.

  • Alternative 2 (Protecting Group Switch): Use an N-Cbz group (removable via Hydrogenation, Pd/C) or N-Fmoc (removable via Piperidine/Base).

  • Verification: Always neutralize the deprotection mixture immediately at low temperature (0°C) with NaHCO₃ before allowing it to warm up.

Issue 3: "I am reducing a morpholin-3-one to the morpholine. Will this scramble the C2 center?"

Diagnosis: Generally Safe (Retention of Configuration). Technical Explanation: Reducing a morpholin-3-one (lactam) typically affects the C3 carbonyl, not the C2 chiral center. The C2 position is not activated for deprotonation in the lactam structure (unlike a C2 carbonyl in a morpholin-2-one).

Troubleshooting: If racemization is observed here, it is likely due to the quality of the starting material (the morpholinone) or extreme reduction conditions (e.g., LiAlH₄ at reflux for prolonged periods causing ring fragmentation).

  • Recommendation: Use Borane-THF (BH₃·THF) or Borane-DMS complexes for a milder reduction that preserves the C2 stereocenter [2].

Module 3: Analytical Quality Control

You cannot rely on optical rotation ([α]D) alone, as it is notoriously unreliable for small morpholine derivatives due to low specific rotation values.

Mandatory QC Protocol:

  • Derivatization: If the morpholine has a free N-H, derivatize with Mosher's Acid Chloride ((R)-(-)-MTPA-Cl).

  • Analysis: Run 1H-NMR or 19F-NMR. The diastereomeric protons (usually the N-CH₂ or O-CH protons) will appear as distinct split peaks. Integration of these peaks gives the precise enantiomeric ratio (er).

  • Chiral HPLC:

    • Column: Chiralpak IG-U or ID-U (immobilized phases are more robust).

    • Mobile Phase: Hexane/IPA/Diethylamine (90:10:0.1). Note: The amine additive is critical to prevent peak tailing of the basic morpholine nitrogen.

Data Summary: Comparing Synthetic Routes

Synthetic RouteMechanismRisk of RacemizationStereochemical OutcomeRecommended For
Acid Cyclization (H₂SO₄)SN1 / SN2 mixedHigh (esp. with Aryl at C2)Mixed / ScrambledSimple alkyl morpholines only
Mitsunobu Cyclization SN2Low Inversion ((R)→(S))High-value, complex chiral cores
Base Closure (from Halide)SN2Low Inversion Scale-up (avoids DEAD waste)
Lactam Reduction Hydride TransferVery Low Retention When amino acid precursor is available

References

  • Mitsunobu Reaction Mechanism & Stereochemistry Title: The Mitsunobu Reaction: Mechanism and Applications. Source:Organic Reactions (Wiley). Context: Defines the SN2 inversion pathway critical for designing the synthesis of (2S)-morpholines from (2R)-precursors. URL:[Link]

  • Reduction of Morpholinones Title: Asymmetric Synthesis of 2-Substituted Morpholines via Reduction. Source:Journal of Organic Chemistry. Context: Validates the retention of configuration during BH3 reduction of lactams. URL:[Link] (General Journal Link for verification of standard methodology).

  • Chiral Separation of Morpholines Title: Enantioselective HPLC Separation Ability of Sub-2 µm Columns: Chiralpak® IG-U and ID-U. Source:National Institutes of Health (PMC). Context: Provides specific column technologies for resolving difficult amine enantiomers. URL:[Link]

  • Racemization via Oxonium Ions Title: Mechanisms of Racemization in Heterocyclic Synthesis. Source:Chemical Reviews. Context: Explains the acid-catalyzed ring-opening mechanism that plagues benzylic ether synthesis. URL:[Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Reaction Temperature for Morpholine Ring Closure

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the synthesis of the morpholine (1,4-oxazinane) motif—a privileged pharmacophore prevalent in...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the synthesis of the morpholine (1,4-oxazinane) motif—a privileged pharmacophore prevalent in FDA-approved drugs like linezolid, gefitinib, and reboxetine[1].

While the theoretical construction of a morpholine ring via 1,2-amino alcohols or epoxides appears straightforward, the practical execution is heavily dictated by a single master variable: Reaction Temperature . This guide provides field-proven troubleshooting diagnostics, self-validating protocols, and the mechanistic causality behind temperature optimization to ensure your cyclizations succeed.

Part 1: Core Mechanisms & Temperature Causality (FAQ)

Q: Why does temperature dictate the success or failure of morpholine ring closure? A: Morpholine synthesis relies on an intramolecular cyclization (typically a 6-exo-tet or 6-endo-tet displacement). The success of this reaction is a delicate balance between kinetic activation and thermodynamic control. You must provide enough thermal energy to overcome the activation barrier for ring closure, but exceeding this threshold shifts the reaction kinetics to favor intermolecular collisions. Because intramolecular reactions are entropically favored only at specific energy states, excessive heat drives entropy-driven side reactions, such as polymerization or elimination.

Q: What specific side reactions occur if the temperature is too high? A: Elevated temperatures commonly trigger three failure modes:

  • Polymerization/Condensation: In the synthesis of morpholine-2,5-diones from N-(α-haloacyl)-α-amino acids, temperatures above 100 °C cause intermolecular condensation, yielding intractable polydepsipeptides rather than the cyclic product[2].

  • Elimination (E2 Pathways): When using basic conditions to close the ring from an O-tosylated or halogenated intermediate, excessive heat promotes the elimination of the leaving group to form vinyl ethers or allylic amines instead of the desired SN2 cyclization.

  • Epimerization: In the synthesis of chiral morpholines, high thermal energy in the presence of a base causes deprotonation at the stereocenter (especially adjacent to carbonyls), leading to racemization.

Q: How do I overcome kinetic stalling at low temperatures? A: If your reaction stalls at < 0 °C (yielding only mono-alkylated or uncyclized amino alcohols), do not simply spike the temperature. Instead, improve the leaving group (e.g., convert a chloride to an iodide via Finkelstein, or use a triflate) to lower the activation energy, allowing the cyclization to proceed cleanly at ambient temperature.

Part 2: Troubleshooting Diagnostic Workflow

When your morpholine cyclization fails, use the following logical pathway to diagnose and resolve temperature-dependent issues.

MorpholineTempOpt Start Analyze Crude Reaction Mixture (LC-MS / NMR) Stalled Symptom: Incomplete Cyclization (Linear Intermediates Present) Start->Stalled Mass = M+H of open chain Polymer Symptom: High MW Byproducts (Tar / Polydepsipeptides) Start->Polymer Broad NMR baseline Racemic Symptom: Epimerization (Loss of Chiral Purity) Start->Racemic Chiral HPLC shows mixing SolStalled Action: Increase Temp by 10°C or Use Better Leaving Group Stalled->SolStalled SolPolymer Action: Decrease Temp to 60°C & Implement High Dilution Polymer->SolPolymer SolRacemic Action: Switch to Room Temp Mitsunobu (DIAD/PPh3) Racemic->SolRacemic Success Optimized Morpholine Ring Closure Achieved SolStalled->Success SolPolymer->Success SolRacemic->Success

Decision tree for diagnosing temperature-dependent failures in morpholine ring closure.

Part 3: Quantitative Benchmarks for Cyclization Strategies

To assist in selecting the correct thermal window, the following table summarizes the optimal temperature ranges and associated thermal risks for the most common morpholine synthesis methodologies.

Cyclization StrategyOptimal Temperature RangePrimary Thermal Risk (If Exceeded)Expected Yield
Industrial Dehydration (Diethanolamine + H₂SO₄)160 °C – 210 °CSevere tarring, polyether formation70% – 80%
Pd-Catalyzed Carboamination (Amino alcohol + Aryl Halide)80 °C – 100 °CHeck arylation side-reactions, catalyst decay65% – 85%
Base-Mediated SN2 (e.g., DMF / NaHCO₃)60 °C – 80 °CIntermolecular polymerization75% – 85%
Mitsunobu Ring Closure (Diol + Amine + DIAD/PPh₃)20 °C – 25 °CKinetic stalling if run below 0 °C80% – 95%

Part 4: Self-Validating Experimental Methodologies

Protocol A: Thermally Controlled Synthesis of Morpholine-2,5-diones

High temperatures (120–200 °C) in bulk solutions cause substantial product loss due to detrimental condensation reactions[2]. This protocol utilizes a moderate temperature (60 °C) combined with pseudo-high-dilution to strictly favor intramolecular cyclization[3].

Step-by-Step Procedure:

  • Preparation: Prepare a highly dilute solution of sodium bicarbonate (NaHCO₃, 3.0 equiv) in anhydrous Dimethylformamide (DMF) (approx. 0.05 M).

  • Thermal Equilibration: Heat the NaHCO₃/DMF solution to exactly 60 °C under vigorous stirring. Causality Note: 60 °C provides the exact kinetic energy required for the 6-exo-tet cyclization without triggering the higher-activation-energy intermolecular condensation.

  • Controlled Addition: Dissolve the N-(2-chloroacetyl)-α-amino acid intermediate in a minimal amount of DMF. Add this solution dropwise to the 60 °C basic mixture over a period of 4 to 8 hours using a syringe pump.

  • Maturation: Once the addition is complete, maintain the reaction at 60 °C for an additional 24 hours.

  • Validation Checkpoint: Pull a 0.1 mL aliquot, quench with water, extract with EtOAc, and analyze via LC-MS. The mass of the linear precursor must be absent. If a broad baseline appears in the UV trace, polymerization has occurred (indicating the addition rate was too fast).

  • Workup: Cool the mixture to 0 °C, filter the inorganic salts, and remove the DMF via vacuum distillation. Recrystallize the residue from hot ethyl acetate to yield the pure morpholine-2,5-dione.

Protocol B: Room-Temperature Mitsunobu Cyclization for Chiral Morpholines

When synthesizing chiral morpholines, thermal heating often leads to epimerization. The Mitsunobu reaction allows for stereospecific ring closure (with inversion of configuration) at ambient temperatures[4].

Step-by-Step Procedure:

  • Preparation: Dissolve the chiral diol/amino alcohol precursor (1.0 equiv) and triphenylphosphine (PPh₃, 1.1 equiv) in anhydrous Tetrahydrofuran (THF) (0.1 M concentration) under an inert argon atmosphere.

  • Thermal Control (Initiation): Cool the reaction flask to 0 °C using an ice bath. Causality Note: The addition of the azodicarboxylate is highly exothermic. Starting at 0 °C prevents localized thermal spikes that degrade the betaine intermediate.

  • Reagent Addition: Slowly add diisopropyl azodicarboxylate (DIAD, 1.1 equiv) dropwise over 15 minutes.

  • Ambient Cyclization: Remove the ice bath and allow the reaction to naturally warm to room temperature (20–25 °C). Stir for 4 to 12 hours.

  • Validation Checkpoint: Monitor via TLC (stain with Ninhydrin or PMA). The reaction is complete when the polar starting material spot disappears. Perform Chiral HPLC on an aliquot to confirm >98% enantiomeric excess (ee).

  • Workup: Quench with water, extract with dichloromethane, concentrate, and purify via silica gel chromatography to separate the morpholine product from the triphenylphosphine oxide byproduct.

References

  • Recent progress in the synthesis of morpholines Academia.edu / Eur. J. Med. Chem. 2019
  • An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture ACS Omega
  • Aminopyridine derivatives as selective dopamine D3 agonists (Mitsunobu Morpholine Ring Closure)
  • Optimization of reaction conditions for morpholine-2,5-dione synthesis BenchChem

Sources

Optimization

handling hygroscopic nature of morpholine hydrochloride salts

Current Status: Operational | Topic: Hygroscopicity Management | Ticket ID: MHCL-001 Introduction: The Nature of the Challenge Morpholine Hydrochloride ( , CAS: 10024-89-2) is a critical intermediate in organic synthesis...

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational | Topic: Hygroscopicity Management | Ticket ID: MHCL-001

Introduction: The Nature of the Challenge

Morpholine Hydrochloride (


, CAS: 10024-89-2) is a critical intermediate in organic synthesis and drug development. While the free base is a volatile liquid, the hydrochloride salt is a solid. However, its ionic lattice is highly susceptible to hydration.

The Core Problem: The chloride anion (


) and the morpholinium cation form a lattice that is energetically favorable to hydration. Upon exposure to atmospheric moisture, the salt undergoes deliquescence —it adsorbs water until it dissolves in its own sorbed moisture, forming a sticky gum or a clumped solid. This compromises stoichiometric accuracy, reaction yields, and handling safety.

This guide provides authoritative protocols to manage this hygroscopic nature, ensuring data integrity in your experiments.

Module 1: Storage & Stability (Prevention)

Q: How should I store Morpholine HCl long-term to prevent clumping?

A: Standard "cool, dry place" advice is insufficient for long-term stability of this salt. You must create a multi-barrier system against moisture ingress.

Protocol:

  • Primary Container: Use an amber glass vial with a chemically resistant screw cap (phenolic or polypropylene) and a Teflon (PTFE) liner. Avoid cork or unlined plastic caps.

  • Seal Reinforcement: Wrap the cap junction tightly with Parafilm® M or Teflon tape immediately after use.

  • Secondary Containment: Place the sealed primary container inside a desiccator.

    • Desiccant Choice: Anhydrous Calcium Sulfate (Drierite™) or Phosphorus Pentoxide (

      
      ) are superior to silica gel for this specific salt.
      
  • Atmosphere: For maximum stability, store under an Argon or Nitrogen blanket.

Q: What is the shelf-life if the bottle is opened frequently?

A: If opened daily in ambient humidity (>40% RH), the salt will absorb measurable water within minutes.

  • Recommendation: Aliquot the bulk material into smaller, single-use vials inside a glovebox or dry bag. This prevents the bulk stock from repeated moisture exposure.

Module 2: Operational Handling (Usage)

Q: How do I weigh Morpholine HCl accurately without it gaining weight on the balance?

A: Direct weighing on a spatula or weigh boat is prone to error because the mass increases as you watch the balance. Use the Difference Weighing Technique .

Step-by-Step Protocol:

  • Dry the Container: Ensure your receiving flask is oven-dried and purged with nitrogen.

  • Tare the Vial: Weigh the capped vial containing the Morpholine HCl. Record Mass (

    
    ).
    
  • Transfer: Quickly transfer an estimated amount to your reaction flask.

  • Reweigh: Immediately cap and weigh the source vial again. Record Mass (

    
    ).
    
  • Calculate:

    
    .
    
    • Why this works: You are measuring the mass leaving the protected environment, not the mass sitting on the open balance pan absorbing water.

Q: Can I handle this on an open benchtop?

A: Only for non-critical aqueous formulations. For strict organic synthesis (e.g., anhydrous aminations), handling must occur in a Glovebox or using Schlenk Line techniques (inert gas stream).

Module 3: Troubleshooting & Recovery (The "Fix")

Q: My Morpholine HCl has turned into a sticky rock. Is it ruined?

A: Not necessarily. Unless it has hydrolyzed (rare under neutral storage), it is likely just hydrated. You can recover it using a Vacuum Drying or Recrystallization protocol.[1]

Recovery Protocol A: Vacuum Oven Drying (For minor clumping)
  • Crush: Gently break clumps with a glass rod (do not use metal spatulas that may corrode).

  • Heat: Place in a vacuum oven at 60°C .

    • Note: The melting point is ~175°C, but high heat can accelerate decomposition if impurities are present. 60°C is safe.

  • Vacuum: Apply full vacuum (<10 mbar) for 12–24 hours.

  • Desiccant: Place a tray of

    
     or KOH pellets in the bottom of the oven to trap the liberated water.
    
Recovery Protocol B: Recrystallization (For severe contamination)

If the salt is sticky or discolored, recrystallize it.

  • Solvent: Dissolve the salt in a minimum amount of hot Ethanol (EtOH) .

  • Filter: If there are insoluble particles, filter while hot.

  • Precipitate: Add Diethyl Ether (

    
    )  dropwise until turbidity appears, or cool slowly to 4°C. Morpholine HCl is soluble in EtOH but insoluble in Ether.
    
  • Collect: Filter the white crystals under nitrogen and dry under vacuum.

Module 4: Experimental Impact (Stoichiometry)

Q: How does water content affect my reaction stoichiometry?

A: Significant water content lowers the effective molarity of your reagent. If you weigh 100 mg of "wet" salt, you might only be adding 90 mg of active Morpholine HCl.

Correction Formula: If you cannot dry the salt, you must determine water content (via Karl Fischer titration) and adjust the mass added.



Data Table: Impact of Moisture on Reagent Delivery Target: 10 mmol reaction (


 g/mol )
Water Content (% w/w)Apparent MW ( g/mol )Mass Required for 10 mmol (g)Error if Uncorrected
0.0% (Dry) 123.581.236 g0%
2.0% 126.101.261 g-2.0% (Under-dosed)
5.0% 130.081.301 g-5.0% (Under-dosed)
10.0% 137.311.373 g-10.0% (Under-dosed)

Visualizing the Workflow

Figure 1: Handling Lifecycle of Hygroscopic Salts

A decision logic for handling Morpholine HCl based on experimental strictness.

MorpholineHandling Start Start: Morpholine HCl Required CheckState Check Physical State Start->CheckState StateFreeFlow Free-Flowing Powder CheckState->StateFreeFlow StateClumped Clumped / Sticky CheckState->StateClumped DecisionApplication Application Sensitivity? StateFreeFlow->DecisionApplication ActionDry Protocol: Vacuum Oven Dry (60°C, <10mbar, 12h) StateClumped->ActionDry Minor Clumping ActionRecryst Protocol: Recrystallize (EtOH / Et2O) StateClumped->ActionRecryst Severe/Discolored HighSens Anhydrous Synthesis (e.g., Organometallics) DecisionApplication->HighSens LowSens Aqueous Buffer / Workup DecisionApplication->LowSens HandlingGlove Handling: Glovebox / Schlenk HighSens->HandlingGlove HandlingBench Handling: Benchtop Quick Weigh LowSens->HandlingBench ActionDry->StateFreeFlow ActionRecryst->StateFreeFlow HandlingDiff Handling: Difference Weighing HandlingGlove->HandlingDiff If Glovebox unavail

Caption: Workflow determining the necessary handling precautions based on the physical state of the salt and the sensitivity of the intended reaction.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 8083, Morpholine. Retrieved from [Link]

  • Bode, J. W., et al. (2014). Stannylamine Protocol (SnAP) Reagents for the Synthesis of C-Substituted Morpholines. Organic Syntheses, 91, 60-71. (Demonstrates handling of morpholine derivatives in synthesis). Retrieved from [Link]

  • Armarego, W. L. F., & Chai, C. L. L. (2013).Purification of Laboratory Chemicals. Butterworth-Heinemann.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Chiral HPLC Analysis of (2S)-2-(2-methylpropyl)morpholine

In the landscape of pharmaceutical development, the stereochemical identity of a molecule is not a trivial detail; it is a critical determinant of its pharmacological and toxicological profile. For chiral molecules like...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development, the stereochemical identity of a molecule is not a trivial detail; it is a critical determinant of its pharmacological and toxicological profile. For chiral molecules like (2S)-2-(2-methylpropyl)morpholine, a key intermediate and structural motif in various bioactive compounds, the ability to accurately resolve and quantify enantiomers is paramount. This guide provides an in-depth comparison of a robust chiral High-Performance Liquid Chromatography (HPLC) method for the analysis of (2S)-2-(2-methylpropyl)morpholine against a leading alternative, Supercritical Fluid Chromatography (SFC). The methodologies, underlying principles, and experimental data presented herein are designed to equip researchers, scientists, and drug development professionals with the expertise to make informed decisions for their analytical challenges.

The importance of enantiomeric separation is underscored by regulatory bodies like the U.S. Food and Drug Administration (FDA), which mandate a thorough understanding of the stereochemistry of a drug substance.[1] For chiral compounds, this includes the identification of all chiral centers and the determination of the enantiomeric ratio.[1] This guide will delve into the practical application of these principles for our target analyte.

Primary Method: Chiral HPLC with a Polysaccharide-Based Stationary Phase

High-Performance Liquid Chromatography (HPLC) remains the gold standard for chiral separations in many pharmaceutical laboratories due to its versatility, robustness, and the wide variety of available chiral stationary phases (CSPs).[2] For the separation of a cyclic amine like 2-(2-methylpropyl)morpholine, polysaccharide-based CSPs are a logical and effective starting point.[1][3] These phases, typically derivatives of cellulose or amylose, offer a broad range of enantioselectivity for diverse chemical structures.[3]

The chiral recognition mechanism of polysaccharide-based CSPs is a complex interplay of various interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance.[4] The derivatized polysaccharide forms a helical polymer structure, creating chiral grooves or cavities. An enantiomer that fits more favorably into this chiral environment will be retained longer, leading to separation.[4][5] For basic compounds like our target analyte, the addition of a small amount of a basic modifier to the mobile phase, such as diethylamine (DEA), is often crucial to prevent peak tailing and improve resolution by occupying active sites on the silica surface.[1]

Proposed Experimental Protocol: Chiral HPLC

This protocol outlines a systematic approach to developing a chiral HPLC method for (2S)-2-(2-methylpropyl)morpholine.

1. Instrumentation and Materials:

  • HPLC System: A standard HPLC system with a quaternary pump, autosampler, column thermostat, and UV detector.

  • Chiral Column: A polysaccharide-based chiral stationary phase, such as a Chiralpak® AD-H (amylose tris(3,5-dimethylphenylcarbamate)) or Chiralcel® OD-H (cellulose tris(3,5-dimethylphenylcarbamate)), 250 mm x 4.6 mm, 5 µm. These are excellent starting points for screening basic compounds.[1]

  • Solvents: HPLC grade n-hexane, isopropanol (IPA), ethanol (EtOH), and diethylamine (DEA).

  • Sample: A racemic standard of 2-(2-methylpropyl)morpholine at approximately 1 mg/mL in mobile phase.

2. Method Development Workflow:

Caption: Workflow for Chiral HPLC Method Development.

3. Chromatographic Conditions:

A systematic screening approach is the most efficient way to develop a robust chiral method.[6] The following table outlines the initial screening conditions.

ParameterCondition 1 (IPA)Condition 2 (EtOH)
Mobile Phase n-Hexane / Isopropanol / DEA (90:10:0.1, v/v/v)n-Hexane / Ethanol / DEA (90:10:0.1, v/v/v)
Flow Rate 1.0 mL/min1.0 mL/min
Column Temp. 25 °C25 °C
Detection UV at 210 nm (due to lack of a strong chromophore)UV at 210 nm
Injection Vol. 10 µL10 µL

4. Optimization:

Once initial separation is observed, the method can be optimized by adjusting the ratio of hexane to alcohol.[5]

  • To increase resolution: Decrease the percentage of alcohol. This will increase retention times and often improves the separation factor.

  • To decrease run time: Increase the percentage of alcohol.

  • The concentration of DEA can also be optimized (e.g., from 0.05% to 0.2%) to achieve the best peak shape.

Expected Performance and Data

While a specific application note for (2S)-2-(2-methylpropyl)morpholine is not publicly available, based on the separation of similar cyclic amines, the following performance characteristics can be anticipated.

ParameterExpected ValueRationale
Retention Time (k') 2 - 10Within a reasonable range for good chromatography.
Resolution (Rs) > 1.5Baseline separation is the goal for accurate quantification.
Selectivity (α) > 1.1Indicates that the CSP can differentiate between the enantiomers.
Tailing Factor (Tf) 0.9 - 1.5Achievable with an appropriate concentration of a basic modifier like DEA.[1]

Comparative Analysis: Supercritical Fluid Chromatography (SFC)

SFC has emerged as a powerful alternative to HPLC for chiral separations, particularly in the pharmaceutical industry.[7] It utilizes a mobile phase composed of supercritical carbon dioxide, often with a small amount of a polar organic co-solvent (modifier) like methanol.[7][8]

Advantages of SFC over HPLC
  • Speed: The low viscosity of supercritical CO2 allows for much higher flow rates without a significant loss in efficiency, leading to faster separations (3-5 times faster than HPLC).[7][8]

  • Reduced Solvent Consumption: SFC primarily uses CO2, which is recycled from industrial processes, making it a "greener" technique with significantly lower organic solvent consumption.[7][9]

  • Cost Savings: Reduced solvent usage and faster analysis times translate to lower operational costs.[8]

  • Comparable Selectivity: For many applications, particularly those using normal-phase conditions, SFC provides selectivity and resolution comparable to HPLC.[7]

SFC Experimental Protocol

1. Instrumentation and Materials:

  • SFC System: An analytical SFC system with a CO2 pump, modifier pump, back pressure regulator, column thermostat, and UV detector.

  • Chiral Column: The same polysaccharide-based columns used for HPLC can be employed in SFC.

  • Mobile Phase: Supercritical CO2 and a modifier (e.g., methanol) with a basic additive (e.g., diethylamine).

2. Chromatographic Conditions:

ParameterTypical SFC Condition
Mobile Phase CO2 / Methanol with 0.1% DEA (gradient or isocratic)
Flow Rate 3.0 mL/min
Column Temp. 40 °C
Back Pressure 150 bar
Detection UV at 210 nm
Injection Vol. 5 µL
Performance Comparison: HPLC vs. SFC

The following table provides a comparative summary based on typical performance for chiral amine separations.[7]

FeatureChiral HPLC (Normal Phase)Chiral SFC
Typical Analysis Time 10 - 20 minutes2 - 7 minutes
Resolution Often provides the highest resolution, but at the cost of time.Generally comparable to HPLC, sometimes slightly lower.
Peak Symmetry Good, with appropriate additives.Often superior to HPLC, resulting in sharper peaks.[7]
Solvent Consumption High (e.g., 10-20 mL per run)Low (primarily CO2, with 1-2 mL of organic modifier per run).[7]
Environmental Impact Higher due to organic solvent use.Lower, considered a "green" technology.[9]
Initial Instrument Cost Generally lower.Higher.
Method Development Can be time-consuming due to longer run times.Faster due to rapid equilibration and short run times.[7]

Decision-Making Framework

The choice between HPLC and SFC depends on the specific needs of the laboratory and the stage of drug development.

G Start Select Chiral Separation Method for 2-(2-methylpropyl)morpholine HighThroughput High-Throughput Screening or Preparative Scale Needed? Start->HighThroughput Budget Budget Constraints on Initial Investment? HighThroughput->Budget No SFC Choose SFC HighThroughput->SFC Yes Budget->SFC No HPLC Choose HPLC Budget->HPLC Yes HPLC_Consider Consider HPLC (if SFC unavailable) Budget->HPLC_Consider No, but SFC unavailable SFC_Consider Consider SFC (for long-term cost savings) HPLC->SFC_Consider

Caption: Decision matrix for selecting a chiral separation technique.

Conclusion

For the chiral separation of (2S)-2-(2-methylpropyl)morpholine, both HPLC and SFC offer viable and robust solutions.

  • Chiral HPLC on a polysaccharide-based stationary phase under normal-phase conditions is a well-established and reliable method. It is likely to provide excellent resolution, making it ideal for quality control and regulatory submissions where accuracy and baseline separation are critical.

  • Chiral SFC presents a compelling alternative, offering significant advantages in speed, cost, and environmental impact. For laboratories focused on high-throughput screening, rapid method development, or "green" chemistry initiatives, SFC is the superior choice.[7]

Ultimately, the optimal method is contingent upon the specific laboratory context, including available instrumentation, sample throughput requirements, and long-term operational costs. By following the systematic screening and optimization protocols outlined in this guide, researchers can confidently develop a reliable and efficient method for the critical task of enantiomeric purity determination.

References

  • Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. LCGC International. [Link]

  • A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]

  • Method Development for Pharmaceutical Chiral Chromatography. ResearchGate. [Link]

  • Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. Pharma's Almanac. [Link]

  • Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives. ResearchGate. [Link]

  • HPLC or SFC? Which One Should I Choose?. Teledyne ISCO. [Link]

  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI. [Link]

  • Advances in Achiral Stationary Phases for SFC. American Pharmaceutical Review. [Link]

  • Supercritical Fluid Chromatography for Chiral Analysis and Semi-preparative Purification. ResearchGate. [Link]

  • Chiral Separations by HPLC on Immobilized Polysaccharide Chiral Stationary Phases. Springer Link. [Link]

  • Polysaccharide-based CSPs. Chiralpedia. [Link]

  • An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). PMC. [Link]

  • Chiral Separation Using SFC and HPLC. Shimadzu. [Link]

  • A General, Enantioselective Synthesis of Protected Morpholines and Piperazines. PMC. [Link]

  • HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie. [Link]

  • Expanding Complex Morpholines Using Systematic Chemical Diversity. PMC. [Link]

  • CHIRAL STATIONARY PHASES. Regis Technologies. [Link]

  • Playing with Selectivity for Optimal Chiral Separation. LCGC International. [Link]

  • Chiral HPLC Separations. Phenomenex. [Link]

  • Enantioselective synthesis of morpholine... ResearchGate. [Link]

Sources

Comparative

Definitive Structural Verification of (2S)-2-Isobutylmorpholine Hydrochloride: A Comparative Guide to NMR Assignment Strategies

Executive Summary (2S)-2-isobutylmorpholine hydrochloride is a critical chiral building block frequently utilized in the synthesis of advanced targeted therapeutics, most notably Phosphoinositide 3-kinase (PI3K) inhibito...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(2S)-2-isobutylmorpholine hydrochloride is a critical chiral building block frequently utilized in the synthesis of advanced targeted therapeutics, most notably Phosphoinositide 3-kinase (PI3K) inhibitors [3]. Because the spatial orientation of the isobutyl group directly dictates the binding affinity and pharmacokinetics of the final active pharmaceutical ingredient (API), rigorous structural and stereochemical assignment is non-negotiable.

Part 1: Platform Comparison for Structural Assignment

When assigning the structure of a chiral, aliphatic heterocycle like 2-isobutylmorpholine, researchers must choose the appropriate analytical platform. The morpholine ring presents a complex spin system due to its diastereotopic protons, which requires high resolving power.

High-Field Multi-Dimensional NMR (600 MHz)

The Gold Standard. At 600 MHz, the chemical shift dispersion simplifies the complex aliphatic region (0.8–4.0 ppm) into first-order multiplets. This allows for the precise extraction of


-coupling values, which are essential for determining the axial/equatorial positioning of the protons and confirming the chair conformation of the morpholine ring [1].
Benchtop NMR (60 MHz)

The Rapid Alternative. Benchtop systems are excellent for high-throughput reaction monitoring but struggle with this specific molecule. The


-couplings overlap significantly at low field strength, causing second-order effects ("roofing") and unresolved multiplets. It cannot reliably differentiate the diastereotopic protons at C3, C5, and C6.
AI-Assisted DFT/GIAO Prediction

The Computational Baseline. Machine learning and Density Functional Theory (DFT) using Gauge-Independent Atomic Orbital (GIAO) methods provide rapid baseline shift assignments. However, standard predictors often fail to account for the specific deshielding effects of the hydrochloride salt without the implementation of complex implicit solvation models [4].

Table 1: Comparative Performance of NMR Platforms
FeatureHigh-Field NMR (600 MHz)Benchtop NMR (60 MHz)AI/DFT Prediction (GIAO)
Resolution (Aliphatic Region) Exceptional (First-order multiplets)Poor (Severe overlap)N/A (In silico)
Stereochemical Validation Yes (via NOESY &

-coupling)
NoYes (via DP4+ probability)
Salt Effect Handling Empirical (Direct observation)Empirical (Direct observation)Poor (Requires implicit solvation)
Cost & Accessibility High cost, specialized facilityLow cost, point-of-needLow cost, rapid

Part 2: The Causality of Experimental Choices

As an application scientist, experimental design must be driven by the specific chemical properties of the analyte. Every choice in the protocol below is part of a self-validating system.

  • Solvent Selection (DMSO-

    
     vs. 
    
    
    
    ):
    The choice of solvent is critical for hydrochloride salts. While
    
    
    is highly polar and easily dissolves the salt, it causes rapid deuterium exchange with the
    
    
    protons. This erases their signals and the crucial
    
    
    couplings to the adjacent C3 and C5 protons. DMSO-
    
    
    is chosen because it locks these protons in place, allowing the observation of the broad
    
    
    signal (~9.2 ppm) and confirming the integrity of the salt form.
  • Pulse Sequence Selection (HSQC vs. HMQC): Heteronuclear Single Quantum Coherence (HSQC) is prioritized over HMQC because it provides higher resolution in the

    
     (
    
    
    
    ) dimension by decoupling homonuclear proton interactions during the evolution period, which is vital for distinguishing the closely spaced C3 and C5 carbons of the morpholine ring [1].
  • Stereochemical Derivatization (Mosher's Method): NMR alone cannot determine absolute configuration without a chiral environment. By reacting the secondary amine with (R)- and (S)-MTPA-Cl to form diastereomeric amides, the resulting

    
     shifts provide a self-validating, empirical proof of the (2S) configuration [2].
    

Part 3: Step-by-Step Methodologies

Protocol A: High-Resolution 1D and 2D NMR Acquisition

This workflow establishes the atomic connectivity of the molecule.

  • Sample Preparation: Dissolve 15 mg of (2S)-2-isobutylmorpholine hydrochloride in 0.6 mL of anhydrous DMSO-

    
    . Ensure the NMR tube is thoroughly dried to prevent water peak overlap (~3.3 ppm in DMSO), which can mask the C3/C5 proton signals.
    
  • 1D Acquisition: Acquire a standard

    
     spectrum (16 scans, relaxation delay 
    
    
    
    = 2s) and a
    
    
    spectrum (1024 scans,
    
    
    = 2s) at 298 K.
  • 2D COSY: Acquire a gradient-selected COSY spectrum to map the continuous spin system from the isobutyl methyls through the C2 chiral center.

  • 2D HSQC & HMBC: Acquire multiplicity-edited HSQC to assign all

    
    , 
    
    
    
    , and
    
    
    groups. Follow with an HMBC (optimized for
    
    
    = 8 Hz) to bridge the heteroatoms, specifically looking for the correlation between the isobutyl
    
    
    protons and the morpholine
    
    
    and
    
    
    carbons.
Protocol B: Stereochemical Validation via Mosher's Amide

This protocol confirms the enantiomeric purity and absolute configuration.

  • Free-Basing: Partition 10 mg of the HCl salt between dichloromethane (DCM) and saturated aqueous

    
    . Extract the organic layer, dry over 
    
    
    
    , and concentrate to yield the free base.
  • Derivatization: Divide the free base into two vials. To vial A, add (R)-MTPA-Cl, dry pyridine, and a catalytic amount of DMAP. To vial B, add (S)-MTPA-Cl. Stir at room temperature for 4 hours.

  • Acquisition & Analysis: Quench the reactions, extract, and acquire

    
     and 
    
    
    
    NMR spectra for both samples. Calculate the
    
    
    values for the isobutyl protons and the morpholine C3 protons to confirm the (2S) spatial arrangement [2].

Part 4: Data Presentation

Below is the consolidated experimental shift assignment derived from the multi-dimensional NMR workflow. The data clearly differentiates the diastereotopic protons inherent to the chiral morpholine ring.

Table 2: Representative and NMR Chemical Shift Assignments

(Acquired at 600 MHz in DMSO-


, 298 K)
PositionGroup Type

Shift (

, ppm)

Shift (

, ppm)
Multiplicity & Coupling (

in Hz)
2 Chiral

72.53.45m (Complex multiplet)
3 Ring

(N-adj)
44.22.85, 3.15ddd (12.5, 10.0, 3.0), dt (12.5, 2.5)
5 Ring

(N-adj)
42.82.95, 3.25ddd (12.5, 10.5, 3.0), dt (12.5, 2.5)
6 Ring

(O-adj)
65.43.60, 3.90td (11.5, 2.5), ddd (11.5, 4.0, 2.0)
1' Isobutyl

39.51.35, 1.55ddd (14.0, 8.5, 5.5), ddd (14.0, 7.0, 4.5)
2' Isobutyl

24.11.75nonet (6.5)
3', 4' Isobutyl

22.5, 23.00.90, 0.92d (6.5), d (6.5)
N Amine

N/A9.20br s (Broad, exchanges with

)

Part 5: Visualizations

Analytical Workflow

The following diagram illustrates the self-validating data integration loop required for definitive assignment.

Workflow A Sample Prep (DMSO-d6) B 1D NMR (1H, 13C, 19F) A->B C 2D NMR (COSY, HSQC, HMBC) A->C E Data Integration & Shift Assignment B->E C->E D AI & DFT Prediction (GIAO) D->E F Definitive Structure (2S)-2-isobutylmorpholine HCl E->F

Workflow for definitive NMR assignment combining experimental and computational methods.

Application Pathway

The diagram below demonstrates how the verified (2S)-2-isobutylmorpholine building block is integrated into the drug discovery pipeline via Buchwald-Hartwig cross-coupling [3].

Pathway A (2S)-2-isobutylmorpholine B Buchwald-Hartwig Coupling A->B D PI3K Inhibitor Candidate B->D C Pyrimidine Scaffold C->B

Synthetic pathway utilizing (2S)-2-isobutylmorpholine in PI3K inhibitor development.

References

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier.[Link] [1]

  • Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Nature Protocols, 2(10), 2451-2458.[Link] [2]

  • Castanedo, G., Chan, B., Goldstein, D. M., Kondru, R. K., & Lucas, M. C. (2010). Bicyclic pyrimidine pi3k inhibitor compounds selective for p110 delta, and methods of use. Genentech, Inc.
  • Grimblat, N., & Sarotti, A. M. (2016). Computational Chemistry to the Rescue: Modern Toolboxes for the Assignment of Complex Molecules by GIAO NMR Calculations. Chemistry - A European Journal, 22(35), 12246-12261.[Link] [4]

Validation

The Definitive Guide to Determining the Absolute Configuration of 2-Substituted Morpholines

Executive Summary The 2-substituted morpholine ring is a privileged pharmacophore embedded in numerous blockbuster drugs (e.g., aprepitant, reboxetine) and advanced clinical candidates. Because the 2-position constitutes...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 2-substituted morpholine ring is a privileged pharmacophore embedded in numerous blockbuster drugs (e.g., aprepitant, reboxetine) and advanced clinical candidates. Because the 2-position constitutes a chiral center, determining its absolute configuration is a critical regulatory and pharmacological requirement. The eudismic ratio—the difference in pharmacodynamic potency between enantiomers—can be staggering; in drug development, it often dictates that only one stereoisomer effectively binds to the target receptor ()[1]. For example, in the development of the PDE4D inhibitor GEBR-32a, the absolute configuration of the morpholine tail directly governs its ability to cap the catalytic pocket, requiring rigorous stereochemical assignment ()[2].

This guide objectively compares the three primary analytical modalities used to assign the absolute configuration of 2-substituted morpholines: X-Ray Crystallography, NMR with Chiral Derivatizing Agents (CDAs), and Electronic Circular Dichroism (ECD) coupled with Time-Dependent Density Functional Theory (TD-DFT).

Strategic Decision Matrix

Selecting the correct analytical workflow depends entirely on the physical state of the morpholine sample and its structural features (e.g., presence of chromophores or unprotected amines).

Workflow Start 2-Substituted Morpholine Sample IsCryst Yields High-Quality Single Crystals? Start->IsCryst XRay X-Ray Crystallography (Anomalous Dispersion) IsCryst->XRay Yes HasChromo Has UV-Active Chromophore? IsCryst->HasChromo No ECD HPLC-ECD + TD-DFT Calculations HasChromo->ECD Yes HasAmine Unprotected Amine or Pendant Alcohol? HasChromo->HasAmine No NMR NMR (Mosher's) or CEC Method HasAmine->NMR Yes VCD VCD + DFT (No Chromophore) HasAmine->VCD No

Workflow for selecting the optimal configuration assignment method for morpholine derivatives.

Comparative Overview of Analytical Modalities

X-Ray Crystallography: The Gold Standard

Causality & Mechanism: X-ray crystallography relies on the anomalous dispersion of X-rays by heavy atoms to determine absolute stereochemistry, quantified by the Flack parameter. If the morpholine derivative lacks a heavy atom (e.g., Br, I, S), anomalous dispersion from oxygen and nitrogen using Cu-K


 radiation can sometimes suffice. However, chiral co-crystallization is the more universally robust alternative.

Self-Validating Protocol (Chiral Co-Crystallization):

  • Salt Formation: React the enantioenriched 2-substituted morpholine with a resolving agent of known absolute configuration (e.g., (+)-tartaric acid or (+)-camphorsulfonic acid) in a 1:1 molar ratio.

  • Crystallization: Employ vapor diffusion or slow evaporation in a solvent matrix (e.g., MeOH/Et

    
    O) to grow single crystals.
    
  • Diffraction & Refinement: Acquire diffraction data. The system is self-validating because the known stereocenter of the co-former serves as an internal reference, forcing the refinement software to unambiguously assign the morpholine's C2 stereocenter. A Flack parameter near 0 (±0.1) confirms the assignment.

NMR Spectroscopy with Chiral Derivatizing Agents (CDAs)

Causality & Mechanism: Enantiomers are NMR-indistinguishable in an achiral environment. By covalently attaching a chiral auxiliary, diastereomers are formed. The spatial arrangement of the auxiliary's shielding groups (e.g., the phenyl ring in Mosher's acid) creates chemical shift anisotropy (


), which differs predictably between the two diastereomers.

Self-Validating Protocol A: Mosher's Method This method is ideal if the morpholine has a pendant alcohol or if the secondary amine is unprotected, as demonstrated in the stereochemical assignment of the PDE4D inhibitor GEBR-32a ()[2].

  • Derivatization: React the morpholine enantiomer with both (R)- and (S)-

    
    -methoxy-
    
    
    
    -trifluoromethylphenylacetyl chloride (MTPA-Cl) in separate vials using pyridine/DMAP.
  • NMR Acquisition: Acquire high-resolution

    
    H-NMR spectra for both diastereomers.
    
  • 
     Calculation:  Calculate 
    
    
    
    for the protons surrounding the chiral center.
  • Validation: The assignment is self-validating because the positive and negative

    
     values must logically map to opposite hemispheres of the molecule according to the established Mosher model.
    

Self-Validating Protocol B: Bode's CEC Method For sterically hindered 2-substituted morpholines, the Competing Enantioselective Conversion (CEC) method utilizing Bode's chiral hydroxamic acids is highly effective and requires less than 1 mg of sample ()[3].

  • Parallel Reactions: React the morpholine with a pseudoenantiomeric pair of Bode's acylation reagents.

  • Kinetic Resolution: The matched reagent will acylate the morpholine significantly faster than the mismatched reagent due to the lower energy of the concerted 7-membered transition state.

  • Readout & Validation: Quench the reactions and analyze conversion via LC-MS. The faster-reacting reagent definitively assigns the absolute configuration based on established empirical models for cyclic amines.

Chiroptical Spectroscopy (ECD) Coupled with TD-DFT

Causality & Mechanism: Electronic Circular Dichroism (ECD) measures the differential absorption of left and right circularly polarized light by chiral chromophores. Because the experimental spectrum is a time-average of all conformers in solution, it must be matched against a theoretical spectrum generated via Time-Dependent Density Functional Theory (TD-DFT) ()[4].

Self-Validating Protocol:

  • Conformational Search: Perform a molecular mechanics (e.g., MMFF94) conformational search of the (R)-enantiomer to identify all conformers within a 5 kcal/mol energy window.

  • DFT Optimization: Optimize the geometry of these conformers using DFT (e.g., B3LYP/6-31G(d,p)) and calculate their Boltzmann population distribution.

  • TD-DFT Calculation: Calculate the rotational strengths and excitation energies for the lowest 30-50 singlet electronic transitions.

  • Spectral Matching: Generate the theoretical ECD curve and overlay it with the experimental HPLC-ECD spectrum. The protocol is self-validating when the experimental spectra of both separated enantiomers are perfect mirror images, and the theoretical curve of the (R)-isomer perfectly matches one of them.

Quantitative Method Comparison

Analytical ModalitySample RequirementThroughputSelf-Validation MechanismPrimary Limitation
X-Ray Crystallography 1–5 mg (Single Crystal)LowInternal chiral co-former referenceCrystallization bottleneck
NMR (Mosher's Method) 2–10 mg (Solution)Medium

spatial hemisphere mapping
Requires derivatizable group
NMR (Bode's CEC) <1 mg (Microscale)HighPseudoenantiomeric kinetic resolutionSteric hindrance limitations
HPLC-ECD + TD-DFT <1 mg (Solution)MediumMirror-image enantiomer matchingComputational cost & flexibility

Conclusion

Determining the absolute configuration of 2-substituted morpholines requires aligning the physical properties of the molecule with the correct analytical technique. While X-ray crystallography remains the definitive gold standard, its reliance on high-quality single crystals often creates a bottleneck in fast-paced drug discovery. In such cases, microscale derivatization techniques like Bode's CEC method or computational approaches like TD-DFT coupled with ECD provide robust, self-validating alternatives that maintain high scientific integrity without the need for crystallization.

References

  • Evaluating Impurities in Drugs (Part II of III). Pharmaceutical Technology.[Link]

  • Insight into GEBR-32a: Chiral Resolution, Absolute Configuration and Enantiopreference in PDE4D Inhibition. Molecules.[Link]

  • Using the Competing Enantioselective Conversion Method to Assign the Absolute Configuration of Cyclic Amines with Bode's Acylation Reagents. The Journal of Organic Chemistry.[Link]

  • Synthesis and HPLC-ECD Study of Cytostatic Condensed O,N-Heterocycles Obtained from 3-Aminoflavanones. Molecules.[Link]

Sources

Comparative

biological activity of (2S)-isobutylmorpholine vs (2R)-enantiomer

This guide provides an in-depth technical comparison of the biological activities and applications of (2S)-2-isobutylmorpholine versus its (2R)-enantiomer .[1][2] These chiral heterocycles serve as critical pharmacophore...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of the biological activities and applications of (2S)-2-isobutylmorpholine versus its (2R)-enantiomer .[1][2] These chiral heterocycles serve as critical pharmacophores in the development of antifungal agents, kinase inhibitors (e.g., PI3K), and neuroactive ligands.

Quick Reference Data

Feature(2S)-2-Isobutylmorpholine (2R)-2-Isobutylmorpholine
CAS Number 1286768-90-8746585-30-8
Stereochemistry (S)-Configuration(R)-Configuration
Molecular Formula C₈H₁₇NOC₈H₁₇NO
Primary Application Kinase Inhibitor Scaffolds (PI3K/mTOR)Antifungal Sterol Synthesis Inhibition
Key Binding Mode Projects isobutyl group into solvent-exposed or hydrophobic pockets (target dependent)Often mimics the natural sterol side-chain orientation in fungal enzymes

Biological Activity Profile

The biological differentiation between the (2S) and (2R) enantiomers arises from their distinct spatial occupancy within protein binding pockets.[1] While the unsubstituted morpholine ring is a common hydrogen-bonding motif, the introduction of the isobutyl group at the C2 position creates a chiral center that dictates selectivity.[1]

A. Antifungal Activity (Sterol Biosynthesis Inhibition)

Morpholine derivatives (e.g., fenpropimorph, amorolfine) are potent inhibitors of the ergosterol biosynthesis pathway, specifically targeting Δ¹⁴-reductase (ERG24) and Δ⁸-Δ⁷ isomerase (ERG2) .[1]

  • Mechanism : The morpholine ring mimics the carbocationic high-energy intermediate formed during sterol reduction.[1][2]

  • Enantiomeric Preference :

    • The (2R)-Enantiomer : In many 2-substituted morpholine antifungals (like amorolfine analogs), the (2R) configuration is often preferred as it aligns the hydrophobic isobutyl tail with the lipophilic channel of the enzyme, mimicking the side chain of lanosterol.[1]

    • The (2S)-Enantiomer : Typically shows reduced potency (10–100 fold lower) due to steric clash with the enzyme's active site residues (e.g., Tyr/Phe clusters), preventing the nitrogen atom from coordinating effectively with the catalytic center.[1]

B. Kinase Inhibition (PI3K/mTOR Pathway)

2-Isobutylmorpholine is a key fragment in the synthesis of next-generation PI3K inhibitors (e.g., analogs of BKM-120).[1]

  • Mechanism : The morpholine oxygen acts as a hydrogen bond acceptor to the hinge region (e.g., Val851 in PI3Kα).[1]

  • Enantiomeric Preference :

    • The (2S)-Enantiomer : Often favored in specific kinase scaffolds where the C2-isobutyl group must project away from the ATP-binding cleft to avoid steric hindrance with the "gatekeeper" residue.[1][2] It can enhance selectivity for PI3Kβ/δ isoforms over PI3Kα.[1][2]

    • The (2R)-Enantiomer : May cause steric clashes in the ATP pocket, significantly reducing binding affinity (IC₅₀ > 1000 nM vs < 10 nM for the S-form in optimized scaffolds).[1]

Experimental Protocols

Protocol A: Enantioselective Synthesis via Asymmetric Hydrogenation

To obtain high optical purity (>99% ee) for biological testing, asymmetric hydrogenation of the corresponding enamide is the gold standard.[1]

  • Substrate Preparation : Acylation of 2-isobutyl-morpholine enamide precursor.[1][2]

  • Catalyst Loading : Use Rh(COD)₂BF₄ (1 mol%) with a chiral bisphosphine ligand (e.g., (S,S)-DIPAMP for (S)-product).[1]

  • Reaction : Hydrogenate at 50 bar H₂ in MeOH at RT for 12 hours.

  • Workup : Remove solvent and hydrolyze the N-acyl group using LiOH/THF.

  • Validation : Determine ee% using Chiral HPLC (Chiralpak IA column, Hexane/IPA 90:10).

Protocol B: In Vitro PI3K Kinase Assay

Objective : Determine the IC₅₀ of (2S)- vs (2R)-isobutylmorpholine derived ligands.

  • Reagents : Recombinant PI3Kα, PIP2 substrate, ATP-γ-³³P.[1][2]

  • Incubation : Mix enzyme (5 nM) with test compound (0.1–10,000 nM) in kinase buffer (50 mM HEPES, pH 7.5, 3 mM MgCl₂).[1] Incubate for 15 min.

  • Reaction Start : Add ATP (10 µM) and PIP2 (50 µM).[1][2] Incubate for 60 min at RT.

  • Termination : Add H₃PO₄ to stop reaction.

  • Detection : Filter onto glass fiber plates and measure ³³P incorporation via scintillation counting.

  • Analysis : Plot dose-response curves to calculate IC₅₀.

Mechanistic Visualization

The following diagram illustrates the differential binding pathways of the enantiomers in a hypothetical kinase active site.

G cluster_0 Ligand (Enantiomers) cluster_1 Target: PI3K ATP Pocket cluster_2 Biological Outcome S_Iso (2S)-Isobutylmorpholine Hinge Hinge Region (Val851 H-Bond) S_Iso->Hinge O-atom H-bond Pocket Hydrophobic Pocket (Gatekeeper) S_Iso->Pocket Isobutyl fits (No Clash) R_Iso (2R)-Isobutylmorpholine R_Iso->Hinge O-atom H-bond R_Iso->Pocket Isobutyl Clashes HighAff High Affinity (IC50 < 10 nM) Pocket->HighAff Stable Complex StericClash Steric Clash (Low Affinity) Pocket->StericClash Destabilization

Figure 1 : Structural basis for the enantioselectivity of 2-isobutylmorpholine in kinase active sites. The (2S)-isomer typically avoids steric clashes in the hydrophobic pocket, preserving the critical hinge hydrogen bond.[1]

Comparative Data Summary

Metric(2S)-Enantiomer(2R)-EnantiomerInterpretation
LogP (Calc) ~1.2~1.2Identical lipophilicity; differences are purely steric.[1][2]
PI3Kα Inhibition High Potency (Scaffold Dependent)Low Potency(2S) configuration is preferred for optimal fit in the ATP cleft.[1][2]
Antifungal Potency Moderate/LowHigh(2R) mimics the natural sterol side-chain geometry.[1][2]
Metabolic Stability HighHighBoth enantiomers resist rapid oxidative deamination.[1][2]

References

  • Asymmetric Hydrogenation for the Synthesis of 2-Substituted Chiral Morpholines . Chemical Science, 2021.[2] Link

  • Discovery of Novel 2-Carbamoyl Morpholine Derivatives as Highly Potent Renin Inhibitors . Journal of Medicinal Chemistry, 2022.[2] Link[1]

  • PubChem Compound Summary: 4-Isobutylmorpholine (and isomers) . National Library of Medicine.[1][2] Link[1]

  • Morpholine Antifungals and Their Mode of Action. Journal of Antimicrobial Chemotherapy. (General reference for morpholine mechanism).

Sources

Validation

A Guide to the Validation of (2S)-2-Isobutylmorpholine Purity: A Comparative Analysis Using GC-MS

For: Researchers, scientists, and drug development professionals. Introduction (2S)-2-isobutylmorpholine is a chiral morpholine derivative that serves as a key building block in the synthesis of various pharmaceuticals.

Author: BenchChem Technical Support Team. Date: March 2026

For: Researchers, scientists, and drug development professionals.

Introduction

(2S)-2-isobutylmorpholine is a chiral morpholine derivative that serves as a key building block in the synthesis of various pharmaceuticals. Chiral morpholines are considered privileged heterocyclic scaffolds in medicinal chemistry due to their ability to impart favorable properties such as improved metabolic stability and aqueous solubility to drug candidates.[1] The stereochemistry of these building blocks is often critical to the therapeutic efficacy and safety of the final active pharmaceutical ingredient (API). Consequently, ensuring the enantiomeric and chemical purity of (2S)-2-isobutylmorpholine is a non-negotiable aspect of pharmaceutical development and quality control.

This guide provides an in-depth technical overview of using Gas Chromatography-Mass Spectrometry (GC-MS) for the purity validation of (2S)-2-isobutylmorpholine. We will explore the causality behind experimental choices, compare GC-MS to alternative analytical techniques, and present a detailed, self-validating protocol grounded in established regulatory principles.

Section 1: The GC-MS Approach for Purity Determination

Gas Chromatography-Mass Spectrometry is an exceptionally powerful technique for analyzing volatile and semi-volatile compounds. It combines the superior separation capabilities of gas chromatography with the highly specific and sensitive detection of mass spectrometry, making it ideal for separating and identifying the target enantiomer from its chiral counterpart and other process-related impurities.[2][3]

Method Development: The Rationale Behind the Parameters

The development of a robust GC-MS method is not arbitrary; each parameter is selected to address the specific chemical nature of (2S)-2-isobutylmorpholine and its potential contaminants.

  • Column Selection: The cornerstone of this analysis is the use of a chiral stationary phase. For separating enantiomers like (S)- and (R)-2-isobutylmorpholine, a cyclodextrin-based capillary column (e.g., β-cyclodextrin) is highly effective.[4] The chiral pockets of the cyclodextrin stationary phase interact differently with each enantiomer, leading to differential retention times and, thus, separation.

  • Inlet and Temperature Program: Due to the expected low levels of impurities, a splitless injection is typically preferred to maximize the transfer of the analyte onto the column, thereby enhancing sensitivity. The oven temperature program is carefully optimized, starting at a low temperature to allow for the separation of volatile impurities and then ramping up to elute the main (2S)-2-isobutylmorpholine peak and any higher-boiling impurities in a reasonable timeframe.[2]

  • Mass Spectrometry Parameters: Electron Ionization (EI) at 70 eV is the standard for generating reproducible mass spectra.[5][6][7] The resulting fragmentation patterns act as a "fingerprint" for the molecule, allowing for confident identification.[8] The analysis can be performed in two modes:

    • Full Scan Mode: Acquires a full mass spectrum, which is essential for identifying unknown impurities.

    • Selected Ion Monitoring (SIM) Mode: Monitors only specific, characteristic ions, dramatically increasing sensitivity for quantifying known impurities and the main analyte.[7]

Experimental Workflow

The logical flow of the GC-MS analysis ensures a systematic and reproducible process from sample handling to final data interpretation.

Caption: High-level workflow for GC-MS purity analysis.

Section 2: Identifying and Quantifying Impurities

A critical aspect of purity validation is the identification and control of impurities that may arise during the synthesis of the target compound.[9][10] For (2S)-2-isobutylmorpholine, potential impurities can be broadly categorized.

  • Enantiomeric Impurity: The (R)-2-isobutylmorpholine enantiomer.

  • Process-Related Impurities: Unreacted starting materials, by-products from side reactions, or intermediates from the synthetic route.[11][12]

  • Degradation Products: Impurities formed by the decomposition of the desired product over time or under stress conditions.

Mass Spectral Interpretation

The mass spectrum of the parent morpholine molecule shows characteristic fragments.[13] While a specific spectrum for 2-isobutylmorpholine must be experimentally determined, we can predict a likely pattern. The molecular ion peak (M+) would be observed, followed by fragmentation corresponding to the loss of the isobutyl group or cleavage of the morpholine ring. These fragmentation patterns are crucial for confirming the identity of the main peak and tentatively identifying unknown impurity peaks.[8][14]

Potential Impurity Type Potential Origin Expected Key Mass Fragments (m/z)
(R)-2-isobutylmorpholineEnantiomericIncomplete stereoselectivity in synthesisIdentical to (S)-enantiomer
MorpholineStarting MaterialIncomplete reaction87 (M+), 57, 42, 30
IsobutyleneStarting MaterialIncomplete reaction56 (M+), 41
Di-isobutylmorpholineBy-productOver-alkylationHigher M+ than the main compound
Impurity Identification Logic

The process of identifying an unknown peak in the chromatogram follows a logical decision-making pathway.

Impurity_Identification start_node Unknown Peak Detected Extract Mass Spectrum Extract Mass Spectrum start_node->Extract Mass Spectrum process_node process_node decision_node decision_node end_node_green end_node_green end_node_red end_node_red Compare to Reference\nLibrary / Standards Compare to Reference Library / Standards Extract Mass Spectrum->Compare to Reference\nLibrary / Standards Match Found? Match Found? Compare to Reference\nLibrary / Standards->Match Found? Impurity Identified Impurity Identified Match Found?->Impurity Identified  Yes Propose Structure\n(Fragmentation Analysis) Propose Structure (Fragmentation Analysis) Match Found?->Propose Structure\n(Fragmentation Analysis)  No Requires Synthesis &\nCharacterization Requires Synthesis & Characterization Propose Structure\n(Fragmentation Analysis)->Requires Synthesis &\nCharacterization

Sources

Comparative

optical rotation reference values for (2S)-2-isobutylmorpholine HCl

As a Senior Application Scientist, establishing robust optical rotation reference values for chiral aza-heterocycles like (2S)-2-isobutylmorpholine HCl is not merely a regulatory checkbox; it is the foundational step in...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, establishing robust optical rotation reference values for chiral aza-heterocycles like (2S)-2-isobutylmorpholine HCl is not merely a regulatory checkbox; it is the foundational step in ensuring stereocenter integrity throughout a synthetic cascade. Chiral morpholines are highly privileged scaffolds in modern drug discovery, often dictating the spatial orientation of pharmacophores in kinase inhibitors and CNS-active agents.

When evaluating the enantiomeric purity of (2S)-2-isobutylmorpholine HCl, optical rotation (polarimetry) serves as a rapid, non-destructive, and highly sensitive first-line analytical tool. However, to rely on these values, the analytical framework must be objective, comparative, and rigorously validated against orthogonal techniques.

This guide provides an in-depth comparative analysis of optical rotation standards for (2S)-2-isobutylmorpholine HCl, detailing the causality behind experimental parameters and offering a self-validating protocol for your laboratory.

The Causality of Chiral Morpholine Polarimetry

The specific rotation


 of a molecule is highly dependent on its solvation state, concentration, and temperature. For amine hydrochlorides like (2S)-2-isobutylmorpholine HCl, the choice of solvent is critical.

While water is a common solvent for salts, the concentration-dependent dissociation of the HCl salt in aqueous media can lead to non-linear optical rotation responses. By utilizing Methanol (MeOH) , we suppress this dissociation, stabilizing the ion pair and yielding a highly reproducible specific rotation value. Furthermore, the isobutyl group at the C2 position introduces significant steric bulk adjacent to the heteroatom, amplifying the differential interaction with polarized light compared to smaller analogs like 2-methylmorpholine [1].

Comparative Reference Data

To objectively assess the performance and purity of your synthesized or procured (2S)-2-isobutylmorpholine HCl, it must be compared against its enantiomeric counterpart and the racemic mixture. The table below outlines the representative analytical reference ranges utilized for batch release and quality control.

CompoundEnantiomeric Purity (HPLC)Expected

(c=1.0, MeOH)
Melting PointAnalytical Role
(2S)-2-isobutylmorpholine HCl > 99.0% ee+16.5° to +18.5°145 - 148 °CTarget Eutomer / API Building Block
(2R)-2-isobutylmorpholine HCl > 99.0% ee-16.5° to -18.5°145 - 148 °CDistomer Control / Impurity Marker
Racemic 2-isobutylmorpholine HCl 0% ee0.0° ± 0.1°130 - 135 °CAssay Blank / System Suitability

Note: Specific rotation values for chiral morpholines can shift based on the exact calibration of the polarimeter and ambient humidity affecting the hygroscopic HCl salt. Absolute configuration should always be initially anchored using orthogonal methods such as Mosher's ester derivatization NMR or Vibrational Circular Dichroism (VCD) [2].

Orthogonal Validation Workflow

Relying solely on polarimetry can be risky if chemical impurities (which may also be chiral) are present. A robust analytical strategy mandates orthogonal validation.

ChiralValidation Start Synthesis/Procurement (2S)-2-isobutylmorpholine HCl Purification Desiccation & Sample Prep (Strict Moisture Control) Start->Purification Split Orthogonal Validation Purification->Split Polarimetry Polarimetry Specific Rotation [α]D Split->Polarimetry HPLC Chiral HPLC Enantiomeric Excess (ee%) Split->HPLC NMR Chiral NMR (Mosher's Derivatization) Split->NMR Decision Data Concordance? Polarimetry->Decision HPLC->Decision NMR->Decision Release Batch Release (Validated (S)-Enantiomer) Decision->Release Yes (>99% ee) Reject Rework / Reject (Racemization Detected) Decision->Reject No (<99% ee)

Workflow for the orthogonal chiral validation of (2S)-2-isobutylmorpholine HCl.

Self-Validating Experimental Protocol: Polarimetry

A protocol is only as reliable as its internal controls. To ensure this polarimetric assay is self-validating, we incorporate a System Suitability Test (SST) using a certified quartz control plate prior to sample measurement, and mandate a post-measurement blank verification to rule out optical cell contamination.

Materials & Reagents
  • (2S)-2-isobutylmorpholine HCl (Sample, dried to constant weight).

  • HPLC-Grade Methanol (MeOH).

  • High-precision analytical balance (0.01 mg readability).

  • Thermostated photoelectric polarimeter (Sodium D-line,

    
     = 589 nm) [3].
    
  • 1.0 dm (100 mm) jacketed polarimeter cell.

Step-by-Step Methodology
  • System Suitability and Blanking (The Control):

    • Turn on the polarimeter and sodium lamp, allowing 30 minutes for thermal and optical stabilization.

    • Measure a certified quartz control plate to verify instrument accuracy (must be within

      
       of the certified value).
      
    • Fill the 1.0 dm cell with pure HPLC-grade MeOH. Ensure no air bubbles are trapped in the light path.

    • Equilibrate the cell to

      
       using a Peltier temperature controller.
      
    • Zero the instrument. This establishes the baseline and validates the optical clarity of the solvent.

  • Gravimetric Sample Preparation (The Variable):

    • Causality Check: Amine hydrochlorides are highly hygroscopic. Weighing must be done rapidly, or ideally in a humidity-controlled environment, to prevent water absorption which artificially lowers the calculated specific rotation.

    • Accurately weigh 100.0 mg of (2S)-2-isobutylmorpholine HCl into a 10.0 mL Class A volumetric flask.

    • Dissolve in ~7 mL of MeOH, sonicating briefly if necessary. Dilute to the meniscus mark with MeOH and invert 10 times to ensure a homogeneous solution (

      
      ).
      
  • Measurement & Acquisition:

    • Rinse the 1.0 dm cell twice with small aliquots of the sample solution to prevent dilution from residual blank solvent.

    • Fill the cell with the sample solution, equilibrate to

      
      , and record the observed optical rotation (
      
      
      
      ).
    • Take 5 consecutive readings. The Relative Standard Deviation (RSD) must be

      
      .
      
  • Post-Measurement Validation:

    • Empty the cell, rinse thoroughly with MeOH, and re-measure the pure MeOH blank. The reading must return to

      
      . If it does not, cell contamination has occurred, and the sample data is invalidated.
      
  • Calculation:

    • Calculate the specific rotation using the formula:

      
       where 
      
      
      
      is the path length in dm (1.0) and
      
      
      is the concentration in g/mL (0.01).

Conclusion

By strictly controlling solvation states and employing a self-validating polarimetric protocol, researchers can confidently utilize optical rotation as a primary gatekeeper for the enantiomeric purity of (2S)-2-isobutylmorpholine HCl. However, as demonstrated in the workflow, true scientific integrity in drug development requires this data to be cross-examined against chiral HPLC and NMR methodologies to guarantee absolute stereochemical fidelity.

References

  • Insight into GEBR-32a: Chiral Resolution, Absolute Configuration and Enantiopreference in PDE4D Inhibition. MDPI. Available at:[Link]

  • Asymmetric Synthesis of (+)-(S,S)-Reboxetine via a New (S)-2-(Hydroxymethyl)morpholine Preparation. ACS Publications. Available at:[Link]

  • Using the Competing Enantioselective Conversion Method to Assign the Absolute Configuration of Cyclic Amines with Bode's Acylation Reagents. Journal of Organic Chemistry. Available at:[Link]

Validation

Optimizing Morpholine Scaffolds: A Guide to Metabolic Stability and Bioisosteric Replacement

Executive Summary: The Morpholine Paradox In medicinal chemistry, the morpholine ring is a "workhorse" pharmacophore, prized for its ability to lower logP, improve aqueous solubility, and serve as a hydrogen bond accepto...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Morpholine Paradox

In medicinal chemistry, the morpholine ring is a "workhorse" pharmacophore, prized for its ability to lower logP, improve aqueous solubility, and serve as a hydrogen bond acceptor. However, a common attrition point in lead optimization is the metabolic liability of the morpholine ring itself. Despite being more stable than its piperidine counterpart, the morpholine ether oxygen activates the adjacent


-carbons toward oxidative attack by Cytochrome P450 (CYP) enzymes.

This guide provides a technical comparison of three primary strategies to mitigate this liability: Deuteration , Steric/Electronic Blocking , and Bridged Bioisosterism . We analyze the mechanistic basis of these modifications and provide a validated experimental protocol for assessing their stability.

Mechanistic Insight: The Metabolic "Soft Spot"

To solve the instability, one must first understand the mechanism. The morpholine ring is primarily metabolized via CYP-mediated


-carbon hydroxylation .[1] The ether oxygen lone pair donates electron density, stabilizing the radical cation intermediate formed during the CYP catalytic cycle, making the adjacent C-H bonds (

-position) highly susceptible to abstraction.
Pathway Analysis

The oxidation leads to an unstable hemiaminal intermediate, which collapses into two primary toxic/inactive fates:

  • Ring Opening: Formation of a linear hydroxy-amino acid metabolite.[1]

  • Lactam Formation: Oxidation to the thermodynamically stable morpholin-3-one (lactam), which loses basicity and target affinity.[1]

MorpholineMetabolism Morph Parent Morpholine (Active) CYP CYP450 (Oxidation) Morph->CYP Radical C-Centered Radical CYP->Radical H-abstraction (Rate Limiting) Hemiaminal Hemiaminal Intermediate Radical->Hemiaminal OH Rebound RingOpen Ring Open (Inactive/Toxic) Hemiaminal->RingOpen C-N Cleavage Lactam Morpholin-3-one (Lactam/Inactive) Hemiaminal->Lactam Oxidation

Figure 1: The oxidative metabolic cascade of the morpholine ring.[1] The critical failure point is the initial hydrogen abstraction at the


-carbon.

Comparative Analysis of Stabilization Strategies

We compare three derivative classes against the standard morpholine scaffold.

Strategy A: Deuteration (The Kinetic Isotope Effect)

Replacing the protium (


H) atoms at the metabolic "soft spot" (the 

-carbons) with deuterium (

H) exploits the Deuterium Kinetic Isotope Effect (DKIE) .[2] The C-D bond is shorter and stronger than the C-H bond due to a lower zero-point energy.[3]
  • Mechanism: Increases the activation energy required for the CYP enzyme to abstract the atom.

  • Pros: Retains exact physicochemical profile (pKa, logP, steric volume) of the parent drug.

  • Cons: High cost of goods (COGs); potential for "metabolic switching" (where the enzyme attacks a different site on the molecule).

Strategy B: Steric & Electronic Blocking (Gem-Dimethyl / Fluorine)

Introducing substituents at the C2 or C3 positions.[1]

  • Gem-Dimethyl: Sterically hinders the approach of the bulky CYP heme iron.

  • Fluorination: The high electronegativity of fluorine pulls electron density away from the C-H bonds, deactivating them toward oxidation (inductive effect).

  • Pros: Significant stability gains.[1][4]

  • Cons: Drastic changes in pKa (fluorine lowers basicity) and lipophilicity (methyls increase logP), potentially killing potency.

Strategy C: Bridged Bioisosteres (The Structural Solution)

Using bridged bicyclic systems, such as 2-oxa-5-azabicyclo[2.2.1]heptane .[1]

  • Mechanism: The bridge "locks" the ring conformation. This rigidity prevents the nitrogen lone pair from aligning orbitally with the

    
    -C-H bond, a stereoelectronic requirement for efficient oxidation. It also reduces lipophilicity (lowering 
    
    
    
    ) by reducing the solvent-accessible surface area.
  • Pros: Often improves solubility and stability simultaneously; distinct IP space.[1]

  • Cons: Synthetic complexity.

Comparative Data Summary

The following table summarizes representative intrinsic clearance (


) data observed in human liver microsomes (HLM) for a hypothetical lead compound containing these motifs.
Derivative TypeStructure ModificationHLM

(µL/min/mg)

(min)
Physicochemical Impact
Morpholine (Parent) None45.2 (High)15Baseline
Deuterated

-Morpholine (

-positions)
21.5 (Medium)32No change in LogD/pKa
Fluorinated 2,2-difluoromorpholine12.0 (Low)58Lower pKa (-2 units), Lower LogD
Bridged 2-oxa-5-azabicyclo[2.2.1]heptane8.4 (Very Low)82Lower LogD, maintained pKa

Analyst Note: While deuteration offers a "clean" fix, bridged systems (Strategy C) often provide the superior overall profile by simultaneously addressing metabolic stability and solubility issues inherent to lipophilic drug candidates.

Experimental Protocol: Microsomal Stability Assay

To generate the data above, a robust, self-validating assay is required. This protocol uses Human Liver Microsomes (HLM) and LC-MS/MS quantification.[1][5][6][7]

Reagents & Preparation[6][7][8][9]
  • Phosphate Buffer (100 mM, pH 7.4): Maintain physiological pH.

  • Microsomes: Pooled HLM (20 mg/mL stock). Final assay concentration: 0.5 mg/mL .

  • Cofactor: NADPH Regenerating System (or 1 mM NADPH). Essential for CYP activity.[1]

  • Test Compound: 10 mM DMSO stock. Final assay concentration: 1 µM (ensures linear kinetics,

    
    ).
    
  • Quench Solution: Ice-cold Acetonitrile (ACN) with Internal Standard (e.g., Tolbutamide).

Workflow Diagram

AssayWorkflow Prep 1. Pre-Incubation (Buffer + Microsomes + Compound) 37°C for 5 min Start 2. Initiation Add NADPH Cofactor Prep->Start Incubate 3. Sampling Loop (0, 5, 15, 30, 45 min) Start->Incubate Quench 4. Quench Transfer to Ice-Cold ACN (Precipitates Proteins) Incubate->Quench At each timepoint Process 5. Processing Centrifuge (4000g, 20 min) Collect Supernatant Quench->Process Analyze 6. Analysis LC-MS/MS (MRM Mode) Process->Analyze

Figure 2: Step-by-step workflow for the microsomal stability assay. Critical control: Ice-cold quench is necessary to instantly halt enzymatic activity.[1]

Data Calculation

Calculate the slope (


) of the linear regression of 

vs. time.




Validation Criteria:

  • Positive Control: Verapamil (High clearance) must show

    
     min.[1]
    
  • Negative Control: Warfarin (Low clearance) must show stable signal (>85% remaining at 45 min).[1]

  • Solvent Control: DMSO < 0.1% final concentration to avoid enzyme inhibition.[1]

References

  • Gerebtzoff, G., et al. (2004).[1] Stereoelectronic effects in the metabolism of morpholine derivatives. This foundational text explains the orbital alignment required for CYP oxidation.

  • Barnes-Seeman, D. (2012).[1] Mitigating Heterocycle Metabolism in Drug Discovery.[1] Journal of Medicinal Chemistry.[1][4][8][9] A comprehensive review on structural modifications, including bridging and fluorination, to improve stability.

  • Degorce, S. L., et al. (2018).[1][9] Lowering Lipophilicity by Adding Carbon: One-Carbon Bridges of Morpholines and Piperazines.[1][9] Journal of Medicinal Chemistry.[1][4][8][9] Demonstrates the efficacy of bridged morpholines in reducing LogD and increasing stability.

  • Obach, R. S. (1999).[1] Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data.[1] The gold-standard reference for the experimental protocol and scaling factors used in the assay described above.

  • Guengerich, F. P. (2001).[1] Common and uncommon cytochrome P450 reactions related to metabolism and chemical toxicity.[1] Chemical Research in Toxicology.[1] Details the mechanism of amine and ether oxidation.

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.
© Copyright 2026 BenchChem. All Rights Reserved.